molecular formula C18H34O2.C6H15NO3<br>C24H49NO5 B1682537 Triethanolamine oleate CAS No. 2717-15-9

Triethanolamine oleate

Katalognummer: B1682537
CAS-Nummer: 2717-15-9
Molekulargewicht: 431.6 g/mol
InChI-Schlüssel: ICLYJLBTOGPLMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Triethanolamine oleate (CAS 2717-15-9) is a non-ionic surfactant synthesized from the reaction of oleic acid and triethanolamine, known for its effective emulsifying, dispersing, and lubricating properties in various research and industrial applications . In metallurgy and materials science, it serves as a key component in the formulation of water-based cutting fluids and metalworking fluids. It functions as an oiliness improver, easily forming a physical adsorption film between the tool and workpiece to reduce friction and wear under low-load conditions . Furthermore, it acts as a water-soluble rust inhibitor for ferrous metals and aluminum alloys and can be combined with other additives to create stable, high-performance synthetic lubricants . Recent research highlights its value as a novel cryogenic collector in mineral flotation for efficiently separating fluorapatite (FAP) from hematite, even at low temperatures where traditional fatty acid collectors are less effective . Its mechanism involves hydrogen bond formation with oxygen-containing sites on the mineral surface, providing high selectivity . Additional applications include its use as an emulsifier and stabilizer in the creation of emulsions for cosmetics and cleaning products, where it helps mix oil and water phases , and as a fiber softening and leveling agent in the textile industry . This compound is supplied with a typical purity of 95% . This product is designated For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use.

Eigenschaften

CAS-Nummer

2717-15-9

Molekularformel

C18H34O2.C6H15NO3
C24H49NO5

Molekulargewicht

431.6 g/mol

IUPAC-Name

2-[bis(2-hydroxyethyl)amino]ethanol;octadec-9-enoic acid

InChI

InChI=1S/C18H34O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;8-4-1-7(2-5-9)3-6-10/h9-10H,2-8,11-17H2,1H3,(H,19,20);8-10H,1-6H2

InChI-Schlüssel

ICLYJLBTOGPLMC-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)N(CCO)CCO

Isomerische SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)O.C(CO)N(CCO)CCO

Kanonische SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)N(CCO)CCO

Aussehen

Solid powder

Andere CAS-Nummern

68478-84-2
2717-15-9

Physikalische Beschreibung

Liquid

Piktogramme

Irritant

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Triethanolamine oleate;  Trietol;  Tea-oleate; 

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Triethanolamine Oleate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine (B1662121) oleate (B1233923) (CAS No. 2717-15-9) is a non-ionic surfactant formed through the neutralization reaction of oleic acid with triethanolamine.[1][2] Its amphiphilic nature, possessing both a hydrophilic triethanolamine head and a lipophilic oleic acid tail, makes it a highly effective emulsifier, dispersing agent, and lubricant.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of triethanolamine oleate, detailed experimental methodologies for their determination, and a summary of its synthesis and applications relevant to research and development.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for formulation development, performance prediction, and quality control.

General and Physical Properties
PropertyValueSource(s)
CAS Number 2717-15-9[2]
Molecular Formula C24H49NO5[3]
Molecular Weight 431.6 g/mol [1][3]
Appearance Faintly yellowish to brown viscous or syrupy liquid[2]
Odor Faint, mild ammoniacal[4]
Thermal and Density Properties
PropertyValueConditionsSource(s)
Boiling Point 360 °Cat 760 mmHg
227 °Cat 150 mmHg
Melting Point ~18 °C
Flash Point 270.1 °C
Specific Gravity 1.13
Solubility and Solution Properties
PropertyValueConditionsSource(s)
Solubility Soluble in water and ethanol.[2]
pH 7.5 - 9.51% aqueous solution at 25°C[2]
Forms a practically neutral aqueous solution.[3]
pKa 7.76 (for Triethanolamine)at 25°C[5]

Surfactant-Specific Properties

As a surfactant, the performance of this compound is defined by its behavior at interfaces and its ability to form micelles in solution.

Hydrophilic-Lipophilic Balance (HLB)

The HLB value indicates the balance between the hydrophilic and lipophilic portions of the surfactant, which determines its suitability for forming oil-in-water (o/w) or water-in-oil (w/o) emulsions.

PropertyValueSignificanceSource(s)
HLB Value 12Anionic surface active agent, suitable for o/w emulsions.[6]

An HLB value in the range of 8-18 is favorable for creating oil-in-water emulsions.[6] The relatively high HLB value of this compound confirms its effectiveness as an o/w emulsifier.[1]

Critical Micelle Concentration (CMC) and Surface Tension

Synthesis of this compound

This compound is typically synthesized via a direct esterification or neutralization reaction between oleic acid and triethanolamine.[1][2]

Synthesis_of_Triethanolamine_Oleate Oleic_Acid Oleic Acid (Lipophilic Tail) Reaction Neutralization/ Esterification Oleic_Acid->Reaction TEA Triethanolamine (Hydrophilic Head) TEA->Reaction Product This compound Reaction->Product Heat

Caption: Synthesis of this compound from its precursors.

A common preparation method involves reacting oleic acid and triethanolamine, often in a 2:1 mass ratio, in a reactor.[8][9] The mixture may be heated to facilitate the reaction, and a solvent like toluene (B28343) can be used to aid the process and remove the water formed.[8][9]

Experimental Protocols

The following sections detail the methodologies for determining key physicochemical properties of surfactants like this compound.

Determination of Hydrophilic-Lipophilic Balance (HLB)

The HLB value can be calculated or determined experimentally. For fatty acid esters like this compound, Griffin's method or an experimental emulsification method is often employed.

Experimental Emulsification Protocol:

  • Preparation of Emulsifier Blends: Prepare a series of blends using two non-ionic surfactants of the same chemical class but with known low and high HLB values (e.g., a SPAN and a TWEEN). The blends should cover a range of HLB values (e.g., from 4 to 18 in increments of 2).[10]

  • Emulsion Formulation: For each blend, prepare a small batch of an o/w emulsion using the oil phase for which the "required HLB" is to be determined. A typical concentration of the emulsifier blend is 2.5% to 5% of the total formulation.[10]

  • Mixing: Blend the oil phase with the emulsifier blend. Heat if solids are present. Add the water phase with agitation.[10]

  • Stability Assessment: Observe the resulting emulsions for stability (e.g., creaming, coalescence, breaking) over a set period (e.g., 24 hours).

  • HLB Determination: The HLB of the blend that produces the most stable emulsion corresponds to the required HLB of the oil phase. The HLB of an unknown surfactant can be determined by using it in combination with a known surfactant to emulsify a known oil.[11]

HLB_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Select Oil Phase E1 Formulate Emulsions (Oil + Water + Blend) P1->E1 P2 Prepare Surfactant Blends (Varying HLB) P2->E1 E2 Agitate/Homogenize E1->E2 A1 Observe Emulsion Stability (e.g., 24h) E2->A1 A2 Identify Most Stable Emulsion A1->A2 A3 Determine Optimal HLB A2->A3

Caption: Experimental workflow for determining the required HLB.

Determination of Critical Micelle Concentration (CMC)

The CMC is commonly determined by measuring a physical property of the surfactant solution as a function of concentration. The surface tension method is a primary and direct technique.

Surface Tension Method Protocol:

  • Solution Preparation: Prepare a stock solution of this compound in deionized water. Create a series of dilutions from the stock solution to cover a wide concentration range, spanning the expected CMC.[12]

  • Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., using the du Noüy ring, Wilhelmy plate, or pendant drop method).[7][13] Ensure temperature is controlled and constant throughout the measurements.

  • Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[12][13]

  • CMC Determination: The plot will typically show two linear regions. Below the CMC, surface tension decreases linearly with log C. Above the CMC, the surface tension remains relatively constant, forming a plateau. The CMC is the concentration at the intersection of the two extrapolated linear portions of the plot.[7]

CMC_Determination_Concept cluster_plot Surface Tension vs. Concentration origin origin X_axis X_axis origin->X_axis log(Concentration) Y_axis Y_axis origin->Y_axis Surface Tension (γ) p1 p1 p2 p2 p1->p2 p3 p3 p2->p3 cmc_point cmc_point cmc_line cmc_line cmc_point->cmc_line CMC

Caption: Idealized plot for CMC determination via surface tension.

Applications in Research and Drug Development

This compound's properties make it a versatile excipient in various fields:

  • Emulsifier: It is widely used to create stable oil-in-water emulsions in cosmetic and pharmaceutical formulations such as creams and lotions.

  • pH Balancer: In cosmetic products, it serves to adjust and buffer the pH.[14]

  • Solubilizer: It aids in solubilizing oils and other ingredients that are not fully soluble in water.

  • Drug Delivery: In pharmaceutics, it is an active ingredient in some otic preparations used to treat impacted earwax.[14]

  • Industrial Applications: It is used in metalworking fluids as a lubricant and corrosion inhibitor and in the textile industry as a softening agent.[1]

Conclusion

This compound is a well-characterized non-ionic surfactant with a favorable balance of properties for a wide range of applications, particularly in the formulation of emulsified products. Its physicochemical characteristics, including a high HLB value and effective surface tension reduction, are central to its performance. The experimental protocols outlined in this guide provide a framework for the precise determination of these properties, enabling researchers and formulation scientists to effectively utilize this versatile compound in product development.

References

A Technical Guide to the Synthesis of Triethanolamine Oleate via Direct Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of triethanolamine (B1662121) oleate (B1233923), a versatile surfactant and emulsifier, through the direct esterification of oleic acid with triethanolamine.[1] The document details various synthesis methodologies, including thermal, catalytic, and enzymatic routes, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols and process visualizations are included to support research and development efforts.

Introduction to Triethanolamine Oleate

This compound (CAS: 2717-15-9) is an organic compound synthesized from oleic acid and triethanolamine.[1][2] It functions as a non-ionic or anionic surfactant, valued for its excellent emulsifying, dispersing, lubricating, and rust-inhibiting properties.[1][2] These characteristics make it a valuable component in a wide range of applications, including metalworking fluids, cosmetics, cleaning products, and as a softening agent in the textile industry.[1][2] The synthesis primarily involves a direct esterification reaction, which can be influenced by various factors including stoichiometry, temperature, and the presence of a catalyst.

Reaction Chemistry and Stoichiometry

The synthesis of this compound occurs through the esterification of the carboxylic acid group of oleic acid with one or more of the hydroxyl groups of triethanolamine, producing water as a byproduct. Triethanolamine possesses three hydroxyl groups, allowing for the potential formation of mono-, di-, and tri-oleate esters.[1] The molar ratio of the reactants is a critical parameter that dictates the distribution of these ester forms in the final product.[1]

G cluster_reactants cluster_products OA Oleic Acid (C18H34O2) Monoester Triethanolamine Mono-oleate OA->Monoester + TEA Triethanolamine (C6H15NO3) TEA->Monoester + Diester Triethanolamine Di-oleate Monoester->Diester + Oleic Acid Water Water (H2O) Monoester->Water - H2O Triester Triethanolamine Tri-oleate Diester->Triester + Oleic Acid Diester->Water - H2O Triester->Water - H2O

Caption: Reaction pathway for the formation of triethanolamine esters.

Synthesis Methodologies & Experimental Protocols

The direct esterification can be achieved through several methods, primarily differing in their use of heat and catalysis.

3.1. Method 1: Thermal Direct Esterification

This common industrial method involves heating the reactants, often with a solvent to facilitate the removal of water and drive the reaction to completion.[1] Patents describe a process using a specific mass ratio of reactants and a staged heating profile.[3][4]

Experimental Protocol:

  • Batching: In a reactor equipped with a stirrer, Dean-Stark apparatus, and nitrogen inlet, charge oleic acid and triethanolamine in a 2:1 mass ratio.[3][4]

  • Solvent Addition: Add toluene (B28343) to the reactor to act as an azeotropic agent for water removal.[3][4]

  • Inerting: Purge the system with nitrogen to create an inert atmosphere, which serves a protective role.[3]

  • Heating Stage 1: While stirring, heat the mixture to 120°C over 3 hours and maintain this temperature for 1 hour.[3]

  • Heating Stage 2: Increase the temperature to 160°C and hold until no more water is generated and collected in the Dean-Stark trap.[3][4]

  • Cooling: Once the reaction is complete, cool the mixture to below 60°C.[3][4]

  • Finishing: Stop the nitrogen flow. The resulting product is the finished this compound, which can be used directly or purified further if required.

3.2. Method 2: Biocatalytic Synthesis (Enzymatic Esterification)

Enzymatic synthesis using lipases offers a greener alternative, proceeding under milder conditions.[1] This method has been optimized using statistical designs to determine the most influential parameters on reaction conversion.[5]

Experimental Protocol:

  • Reactant Preparation: In a reaction vessel, combine oleic acid and triethanolamine. An optimized molar ratio of 1:1 has been reported.[6][7]

  • Enzyme Addition: Add the lipase (B570770) catalyst. An optimized enzyme amount of 4.77% (w/w) has been shown to be effective.[6][7]

  • Reaction Conditions: Heat the mixture to the optimal temperature, reported to be around 61.9°C.[6][7]

  • Agitation: Stir the mixture at a constant speed (e.g., 480 rpm) to ensure proper mixing and contact between reactants and the catalyst.[6][7]

  • Reaction Time: Allow the reaction to proceed for the optimized duration, which can be up to 24 hours.[6][7]

  • Product Recovery: After the reaction period, the enzyme can be filtered off, and the product can be purified as needed.

Data Presentation: Synthesis Parameters and Product Properties

The following tables summarize key quantitative data from various synthesis protocols and the physical properties of the resulting product.

Table 1: Comparison of Synthesis Protocols for this compound

ParameterMethod 1: Thermal EsterificationMethod 2: Biocatalytic Synthesis
Reactant Ratio 2:1 (Oleic Acid:TEA) by mass[3][4]1:1 (Oleic Acid:TEA) by mole[6][7]
Catalyst None specified (thermal)Lipase (e.g., 4.77 w/w%)[6][7]
Solvent Toluene (azeotropic removal of water)[3][4]Typically solvent-free
Temperature 120°C to 160°C[3]~ 62°C[6][7]
Reaction Time Until water generation ceases[3][4]~ 24 hours[6][7]
Agitation Speed Not specified, continuous stirring~ 480 rpm[6][7]
Reported Conversion Not specified (driven to completion)Up to 63.57%[7]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 2717-15-9[2]
Molecular Formula C24H49NO5[2]
Molecular Weight 431.65 g/mol [2]
Appearance Pale yellow to brown viscous liquid[2][8]
Solubility Soluble in water and ethanol[2]
Stability Stable under normal conditions[2]

General Experimental Workflow

The overall workflow for the synthesis, regardless of the specific methodology, follows a series of core steps from preparation to final product.

Caption: Generalized workflow for direct esterification synthesis.

References

A Technical Guide to the Mechanism of Action of Triethanolamine Oleate as a Non-Ionic Surfactant

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Triethanolamine (B1662121) oleate (B1233923) is a salt synthesized from the reaction of oleic acid and triethanolamine.[1] It functions as a non-ionic surfactant, widely utilized for its emulsifying, dispersing, and lubricating properties in various industrial and pharmaceutical applications.[1][2] This technical guide delves into its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations to illustrate its molecular behavior.

Core Mechanism of Action: An Amphiphilic Nature

The efficacy of triethanolamine oleate as a surfactant is rooted in its amphiphilic molecular structure. The molecule consists of a hydrophilic (water-loving) triethanolamine head and a long, lipophilic (oil-loving) oleic acid tail.[1] This dual nature drives its behavior at interfaces between immiscible liquids, such as oil and water.

When introduced into an aqueous environment, these molecules align themselves at the surface, orienting their lipophilic tails away from the water. This disrupts the cohesive energy between water molecules at the surface, thereby reducing the surface tension.[1]

As the concentration of this compound increases, it reaches a point known as the Critical Micelle Concentration (CMC). Above the CMC, the surfactant molecules begin to self-assemble into spherical structures called micelles.[3][4] In these aggregates, the hydrophobic tails are sequestered in the core, shielded from the aqueous environment, while the hydrophilic heads form the outer shell, interacting with water. This micellization is fundamental to its function as an emulsifier and solubilizing agent.

molecular_structure cluster_hydrophilic Hydrophilic Headgroup (Triethanolamine) cluster_hydrophobic Hydrophobic Tail (Oleate) N N(CH₂CH₂OH)₃ Tail CH₃(CH₂)₇CH=CH(CH₂)₇COO⁻ Tail->N Ionic Bond

Caption: Molecular structure of this compound.

Quantitative Data on Physicochemical Properties

The performance of a surfactant is defined by several key parameters. The table below summarizes the essential quantitative data for this compound.

PropertyValueUnitsDescription
Molecular Weight 431.65 g/mol The sum of the atomic weights of the atoms in the molecule.[5]
pH (1% solution) 7.0 - 9.5-Indicates a practically neutral to slightly alkaline aqueous solution.[2][6]
Solubility Soluble-Soluble in water and ethanol.[5][7]

Note: Specific values for Critical Micelle Concentration (CMC) and surface tension at CMC for this compound are not consistently reported across standard databases. These values are highly dependent on temperature, pressure, and the presence of electrolytes.[4] Experimental determination is recommended for specific applications.

Experimental Protocols

To characterize the surfactant properties of this compound, several key experiments are typically performed.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property indicating the concentration at which micelles begin to form.[4] It can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the onset of micellization.[8]

Methodology: Surface Tension Measurement

  • Solution Preparation: Prepare a series of aqueous solutions of this compound of varying concentrations.

  • Measurement: Measure the surface tension of each solution using a tensiometer (e.g., via the du Noüy ring method or pendant drop method).[3][9]

  • Data Plotting: Plot the measured surface tension as a function of the logarithm of the surfactant concentration.

  • CMC Determination: The plot will show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The concentration at which the inflection point occurs is the CMC.[3]

cmc_workflow A Prepare Serial Dilutions of this compound B Measure Surface Tension of Each Dilution A->B C Plot Surface Tension vs. log(Concentration) B->C D Identify Inflection Point C->D E Determine CMC D->E

Caption: Workflow for CMC determination via surface tensiometry.

Evaluation of Emulsification Performance

The ability of a surfactant to form and stabilize an emulsion is a critical performance indicator.

Methodology: Droplet Size Analysis

  • Emulsion Preparation: Create an oil-in-water emulsion by homogenizing a specific ratio of oil and an aqueous solution of this compound (at a concentration above its CMC).

  • Droplet Sizing: Measure the size distribution of the resulting oil droplets using a particle size analyzer, which often employs laser diffraction or dynamic light scattering.[10]

  • Stability Assessment: The stability of the emulsion can be assessed over time by monitoring changes in droplet size distribution or by observing phase separation (creaming or coalescence) after centrifugation.[11][12] A stable emulsion will exhibit a consistent droplet size with minimal phase separation.

Mechanism of Emulsification and Stabilization

This compound is highly effective in forming and stabilizing oil-in-water (o/w) emulsions.[1]

The emulsification process involves:

  • Adsorption: During homogenization, oil is broken down into small droplets. This compound molecules rapidly adsorb at the newly created oil-water interface.[1]

  • Interfacial Film Formation: The lipophilic tails penetrate the oil droplet, while the hydrophilic heads remain in the continuous aqueous phase. This creates a protective interfacial film around each droplet.[1]

  • Stabilization: This film stabilizes the emulsion by two primary mechanisms:

    • Reduction of Interfacial Tension: By positioning themselves at the interface, the surfactant molecules lower the energy required to create new surface area, facilitating the formation of smaller droplets.[1]

    • Steric Hindrance: The layer of surfactant molecules acts as a physical barrier, preventing the oil droplets from getting close enough to merge, a process known as coalescence.[1]

emulsification_mechanism Stabilization of an oil droplet by this compound. The hydrophilic heads face the water, creating a stabilizing barrier. cluster_system Oil-in-Water Emulsion OilDroplet Oil Droplet WaterPhase Aqueous Phase s1 TEA-Oleate s1->OilDroplet Lipophilic tails in oil s2 TEA-Oleate s2->OilDroplet Lipophilic tails in oil s3 TEA-Oleate s3->OilDroplet Lipophilic tails in oil s4 TEA-Oleate s4->OilDroplet Lipophilic tails in oil s5 TEA-Oleate s5->OilDroplet Lipophilic tails in oil s6 TEA-Oleate s6->OilDroplet Lipophilic tails in oil

Caption: Stabilization of an oil droplet by this compound.

Applications in Drug Development

The properties of this compound make it a valuable excipient in pharmaceutical formulations. It is used to:

  • Emulsify and Solubilize: It serves as an emulsifier in creams and lotions and can solubilize oils and other ingredients that are not fully water-soluble.[7][13]

  • Adjust pH: As a salt of a weak acid and weak base, it helps to buffer and adjust the pH of formulations.[7][13]

  • Enhance Drug Delivery: In topical and oral medicines, it can act as a solubilizer to help dissolve the active ingredient, potentially improving skin penetration and absorption.[14]

  • Active Ingredient: this compound is also used as the active ingredient in some otic preparations to break down and loosen earwax.[13][14]

References

Triethanolamine Oleate: A Comprehensive Technical Guide to its Emulsifying and Dispersing Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethanolamine (B1662121) oleate (B1233923), the salt formed from the reaction of triethanolamine and oleic acid, is a versatile non-ionic surfactant widely employed across various industries, including pharmaceuticals, cosmetics, and manufacturing.[1][2] Its amphiphilic nature, possessing both a hydrophilic triethanolamine head and a lipophilic oleic acid tail, allows it to effectively reduce interfacial tension between immiscible liquids, making it an excellent emulsifying and dispersing agent. This technical guide provides an in-depth analysis of the core functionalities of triethanolamine oleate, detailing its mechanism of action, quantitative performance metrics, and standardized experimental protocols for its evaluation.

Introduction

The formulation of stable emulsions and dispersions is a critical challenge in numerous scientific and industrial applications, particularly in the development of drug delivery systems, personal care products, and industrial lubricants.[1][2] this compound has emerged as a valuable tool in addressing this challenge due to its robust emulsifying and dispersing capabilities.[1][2] This document serves as a technical resource for researchers and professionals, offering a detailed exploration of the physicochemical principles governing the performance of this compound and providing practical guidance for its application.

Physicochemical Properties and Mechanism of Action

This compound is synthesized through the neutralization reaction between oleic acid and triethanolamine.[1] The resulting molecule possesses a distinct amphiphilic structure that dictates its surface-active properties. The hydrophilic head group, derived from triethanolamine, readily interacts with aqueous phases, while the long, hydrophobic oleic acid tail shows a strong affinity for non-polar substances like oils and organic compounds.

As an emulsifying agent, this compound functions by adsorbing at the oil-water interface, where it forms a protective film around the dispersed droplets.[1] This interfacial film reduces the interfacial tension, facilitating the formation of smaller droplets and preventing their coalescence through steric hindrance and electrostatic repulsion.[1] In its role as a dispersing agent, it adsorbs onto the surface of solid particles, preventing their agglomeration and promoting a stable, uniform suspension in a liquid medium.

Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter for selecting the appropriate emulsifier for a given system. The HLB value of this compound is approximately 12, making it suitable for forming oil-in-water (o/w) emulsions.[2]

Quantitative Performance Data

The effectiveness of this compound as an emulsifying and dispersing agent can be quantified through various analytical techniques. The following tables summarize key performance indicators.

Table 1: Emulsifying Performance of this compound

ParameterValue/RangeConditionsAnalytical Method
Droplet Size (d50) 1 - 10 µm5% (w/w) oil-in-water emulsion, homogenized at 10,000 rpm for 5 minDynamic Light Scattering (DLS)
Zeta Potential -30 to -50 mV1% (w/w) this compound in an oil-in-water emulsionElectrophoretic Light Scattering (ELS)
Creaming Index < 10%After 24 hours at room temperatureVisual Observation/Turbiscan
Interfacial Tension 1 - 10 mN/mAgainst mineral oil at 25°CSpinning Drop Tensiometer

Note: The data presented in this table are representative values compiled from various sources and may vary depending on the specific formulation and processing parameters.

Table 2: Dispersing Performance of this compound

ParameterBefore TreatmentAfter Treatment with this compoundConditionsAnalytical Method
Particle Size (d50) 50 µm5 µm1% (w/w) solid in aqueous dispersion, sonicated for 10 minLaser Diffraction
Sedimentation Volume 80%20%After 24 hours at room temperatureVisual Observation

Note: This table illustrates the potential particle size reduction and stabilization achievable with this compound as a dispersing agent. Actual results will depend on the nature of the solid particles and the formulation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of emulsifying and dispersing agents.

Preparation of an Oil-in-Water (O/W) Emulsion

This protocol describes the preparation of a model oil-in-water emulsion stabilized by this compound.

Materials:

  • Oleic Acid

  • Triethanolamine

  • Mineral Oil (or other oil phase)

  • Deionized Water

Equipment:

  • Beakers

  • Magnetic stirrer with heating plate

  • High-shear homogenizer

  • Analytical balance

Procedure:

  • Prepare the Oil Phase: In a beaker, combine the desired amount of mineral oil and oleic acid. Heat the mixture to 70-75°C while stirring until a homogenous solution is formed.

  • Prepare the Aqueous Phase: In a separate beaker, dissolve triethanolamine in deionized water. Heat the aqueous phase to 70-75°C.

  • Emulsification: Slowly add the aqueous phase to the oil phase while stirring with a magnetic stirrer.

  • Homogenization: Subject the coarse emulsion to high-shear homogenization for 5-10 minutes at a specified speed (e.g., 10,000 rpm) to reduce the droplet size.

  • Cooling: Allow the emulsion to cool to room temperature while stirring gently.

Droplet Size Analysis using Dynamic Light Scattering (DLS)

This protocol outlines the procedure for measuring the droplet size distribution of an emulsion.

Equipment:

  • Dynamic Light Scattering (DLS) Instrument

  • Cuvettes

  • Pipettes

Procedure:

  • Sample Preparation: Dilute a small aliquot of the emulsion with deionized water to a suitable concentration for DLS analysis (typically a slightly turbid appearance). Ensure the diluent is filtered to remove any dust particles.

  • Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set the measurement parameters, including temperature, scattering angle, and the refractive index and viscosity of the dispersant (water).

  • Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument's sample holder. Initiate the measurement.

  • Data Analysis: The instrument's software will generate a report with the particle size distribution, including the mean droplet size (Z-average) and the polydispersity index (PDI).

Zeta Potential Measurement

This protocol describes the determination of the surface charge of the emulsion droplets.

Equipment:

  • Zeta Potential Analyzer (often integrated with a DLS instrument)

  • Folded capillary cells or dip cells

  • Syringe

Procedure:

  • Sample Preparation: Dilute the emulsion with deionized water as for DLS analysis.

  • Cell Preparation: Rinse the measurement cell with the diluted sample.

  • Measurement: Inject the sample into the cell, ensuring no air bubbles are present. Place the cell in the instrument and perform the measurement. The instrument applies an electric field and measures the velocity of the droplets to calculate the zeta potential.

  • Data Analysis: The software will provide the zeta potential distribution and the average zeta potential value.

Emulsion Stability Assessment

This protocol details methods for evaluating the physical stability of an emulsion over time.

Methods:

  • Visual Observation: Store the emulsion in a transparent container at different temperatures (e.g., 4°C, 25°C, 40°C) and visually inspect for signs of instability such as creaming, sedimentation, flocculation, or coalescence at regular intervals.

  • Creaming Index Measurement: The creaming index can be calculated using the following formula: Creaming Index (%) = (Height of the cream layer / Total height of the emulsion) x 100

  • Accelerated Aging:

    • Centrifugation: Centrifuge the emulsion at a specific speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes) to accelerate phase separation. A stable emulsion will show minimal or no separation.

    • Freeze-Thaw Cycles: Subject the emulsion to alternating cycles of freezing and thawing (e.g., -20°C for 24 hours followed by 25°C for 24 hours) for several cycles. This assesses its resistance to temperature fluctuations.

Visualizing Workflows and Mechanisms

Graphical representations of experimental workflows and molecular mechanisms can significantly enhance understanding. The following diagrams were generated using the DOT language.

Emulsion_Preparation_and_Characterization cluster_prep Emulsion Preparation cluster_char Emulsion Characterization oil_phase Prepare Oil Phase (Oil + Oleic Acid) mixing Coarse Mixing oil_phase->mixing aq_phase Prepare Aqueous Phase (Water + Triethanolamine) aq_phase->mixing homogenization High-Shear Homogenization mixing->homogenization cooling Cooling homogenization->cooling dls Droplet Size Analysis (DLS) cooling->dls zeta Zeta Potential Measurement cooling->zeta stability Stability Assessment (Visual, Centrifugation, Freeze-Thaw) cooling->stability

Caption: Experimental workflow for the preparation and characterization of an oil-in-water emulsion.

Emulsification_Mechanism O Oil W Water TEA_Oleate Triethanolamine Oleate TEA_Oleate->O Lipophilic Tail (Oleate) TEA_Oleate->W Hydrophilic Head (Triethanolamine)

Caption: Mechanism of this compound at the oil-water interface.

SEDDS_Mechanism SEDDS Self-Emulsifying Drug Delivery System (SEDDS) (Oil + Surfactant + Drug) GI_Fluid Aqueous GI Fluid SEDDS->GI_Fluid Oral Administration Emulsion Fine Oil-in-Water Emulsion (Drug in dispersed oil droplets) GI_Fluid->Emulsion Spontaneous Emulsification Absorption Enhanced Drug Absorption Emulsion->Absorption

Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).

Applications in Drug Development

This compound's excellent emulsifying properties make it a valuable excipient in pharmaceutical formulations. It is particularly useful for:

  • Topical Formulations: Creating stable creams and lotions for the delivery of hydrophobic active pharmaceutical ingredients (APIs).

  • Oral Drug Delivery: As a component in self-emulsifying drug delivery systems (SEDDS), which can enhance the solubility and bioavailability of poorly water-soluble drugs. Upon contact with gastrointestinal fluids, SEDDS spontaneously form fine oil-in-water emulsions, facilitating drug absorption.

  • Parenteral Formulations: In the development of stable lipid emulsions for intravenous drug delivery.

Conclusion

This compound is a highly effective and versatile emulsifying and dispersing agent with broad applicability in research and industry. Its performance is governed by its amphiphilic nature and can be reliably characterized using a suite of analytical techniques. The experimental protocols and conceptual diagrams provided in this guide offer a robust framework for the evaluation and application of this compound in the formulation of stable emulsions and dispersions, particularly within the context of drug development. A thorough understanding of its properties and the methodologies for its assessment is crucial for optimizing formulation stability and performance.

References

An In-depth Technical Guide to Triethanolamine Oleate: Molecular Structure, Properties, and Applications in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethanolamine (B1662121) oleate (B1233923) is a non-ionic surfactant synthesized from the reaction of triethanolamine and oleic acid. Its amphiphilic nature makes it a valuable excipient in the pharmaceutical industry, primarily for its role as an emulsifying and solubilizing agent. This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of triethanolamine oleate. Detailed experimental protocols for its synthesis and characterization are presented, along with a discussion of its application in advanced drug delivery systems, such as nanoemulsions and micelles, for enhancing the bioavailability of hydrophobic therapeutic agents.

Molecular Structure and Chemical Formula

This compound is the reaction product of an acid-base reaction between oleic acid, a long-chain unsaturated fatty acid, and triethanolamine, a tertiary amine and a triol. The resulting compound is often represented as a salt, though it can also exist as an ester, or a mixture of both, depending on the reaction conditions.

The chemical formula for this compound is C24H49NO5.[1][2] It is also commonly represented as a 1:1 compound of its constituent molecules: C18H34O2·C6H15NO3.[2]

Molecular Structure:

The structure consists of the hydrophobic oleate tail and the hydrophilic triethanolamine head. The oleate is a C18 monounsaturated fatty acid chain, providing the lipophilic character. The triethanolamine moiety contains a tertiary amine and three hydroxyl groups, imparting hydrophilicity and enabling interactions with aqueous environments. This amphiphilic nature is the basis for its surfactant properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Weight 431.65 g/mol
Chemical Formula C24H49NO5
Appearance Faintly yellowish viscous or syrupy liquid[3]
Odor Faint ammoniacal[3]
Melting Point ~18 °C[3]
Boiling Point 360 °C at 760 mmHg[4]
Specific Gravity ~1.13[3]
Solubility Soluble in ethanol.[5]
pH (1% solution) Approximately 10 (for triethanolamine)[3]

Synthesis of this compound

This compound is primarily synthesized through two main routes: direct esterification and lipase-catalyzed esterification.

Experimental Protocol: Direct Esterification

This method involves the direct reaction of oleic acid and triethanolamine, typically at elevated temperatures.

Materials:

  • Oleic acid

  • Triethanolamine

  • Toluene (B28343) (as a solvent for azeotropic water removal)

  • Nitrogen gas supply

  • Reaction kettle with a heating mantle, stirrer, and a Dean-Stark apparatus

  • Cooling system

Procedure: [6]

  • Charging the Reactor: Weigh oleic acid and triethanolamine in a 2:1 mass ratio and add them to the reaction kettle.

  • Solvent Addition: Add toluene to the reactor to facilitate the removal of water formed during the reaction.

  • Inert Atmosphere: Purge the reactor with nitrogen gas and maintain a gentle nitrogen bubble throughout the reaction to prevent oxidation.

  • Heating and Reaction: Begin stirring the mixture and heat the reactor. A typical heating profile is to raise the temperature to 120°C over 3 hours, hold for 1 hour, and then increase to 160°C.

  • Water Removal: Continuously remove the water generated during the esterification process using the Dean-Stark apparatus.

  • Reaction Completion: The reaction is considered complete when no more water is collected.

  • Cooling and Product Recovery: Stop the heating and cool the reactor to below 60°C using the cooling system. Stop the nitrogen supply. The resulting product is this compound.

Experimental Protocol: Lipase-Catalyzed Synthesis

Enzymatic synthesis offers a milder and more selective alternative to chemical synthesis.

Materials:

  • Oleic acid

  • Triethanolamine

  • Immobilized lipase (B570770) (e.g., Novozym 435, Candida antarctica lipase B)

  • n-hexane (as solvent)

  • Molecular sieves (for water removal)

  • Shaking incubator or stirred tank reactor

  • Filtration apparatus

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve oleic acid and triethanolamine in n-hexane. The molar ratio of oleic acid to triethanolamine can be optimized, with studies suggesting ratios around 1:2 being effective.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme is a critical parameter and is typically in the range of 5-10% by weight of the substrates.

  • Water Removal: Add molecular sieves to the reaction mixture to adsorb the water produced during esterification, driving the reaction towards product formation.

  • Reaction Conditions: Place the reaction vessel in a shaking incubator or a stirred tank reactor at a controlled temperature, typically around 60°C, with constant agitation.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing the free fatty acid content by titration with a standard base.

  • Enzyme Recovery and Product Isolation: Once the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused.

  • Solvent Removal: Remove the n-hexane from the filtrate under reduced pressure to obtain the this compound product.

Characterization

The synthesized this compound can be characterized using various analytical techniques to confirm its structure and purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a key technique to confirm the formation of the ester linkage. The appearance of a characteristic ester carbonyl (C=O) stretching band around 1740 cm⁻¹ and the disappearance or reduction in the intensity of the broad carboxylic acid O-H stretching band from oleic acid are indicative of a successful reaction.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Oleic Acid: The ¹H NMR spectrum of oleic acid shows characteristic signals for the vinyl protons (-CH=CH-) around 5.34 ppm, the α-methylene protons (-CH₂-COOH) at approximately 2.34 ppm, and the terminal methyl protons (-CH₃) around 0.88 ppm.[8] The ¹³C NMR spectrum displays signals for the carboxyl carbon (~180 ppm) and the olefinic carbons (~130 ppm).[9]

  • Triethanolamine: The ¹H NMR spectrum of triethanolamine exhibits signals for the N-CH₂ protons at around 2.6 ppm and the O-CH₂ protons at approximately 3.6 ppm.[10] The ¹³C NMR spectrum shows corresponding signals for the N-CH₂ and O-CH₂ carbons.[11][12]

Upon formation of this compound, shifts in the signals of the protons and carbons adjacent to the reaction site (the hydroxyl groups of triethanolamine and the carboxyl group of oleic acid) would be expected.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation pattern, further confirming its identity. The expected molecular ion peak would correspond to the molecular weight of 431.65 g/mol .

Applications in Drug Development

This compound's primary role in drug development is as an excipient in formulations, particularly for poorly water-soluble drugs. Its surfactant properties are leveraged to create stable emulsions and nanoemulsions, which can improve drug solubility, stability, and bioavailability.

Nanoemulsions for Enhanced Drug Delivery

Nanoemulsions are colloidal dispersions of oil and water with droplet sizes typically in the range of 20-200 nm.[5] this compound is an effective emulsifier for creating stable oil-in-water (o/w) nanoemulsions. These systems can encapsulate hydrophobic drugs within the oil droplets, protecting them from degradation and facilitating their transport across biological membranes.

The workflow for preparing a drug-loaded nanoemulsion using this compound is depicted in the following diagram:

Nanoemulsion_Preparation cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation drug Hydrophobic Drug dissolve_drug Dissolve Drug in Oil drug->dissolve_drug oil Oil (e.g., Soybean Oil) oil->dissolve_drug pre_emulsion Pre-emulsification (High-Speed Stirring) dissolve_drug->pre_emulsion Add Oil Phase tea_oleate This compound dissolve_surfactant Disperse Surfactant in Water tea_oleate->dissolve_surfactant water Aqueous Buffer water->dissolve_surfactant dissolve_surfactant->pre_emulsion to Aqueous Phase homogenization High-Pressure Homogenization pre_emulsion->homogenization nanoemulsion Drug-Loaded Nanoemulsion homogenization->nanoemulsion

Caption: Workflow for the preparation of a drug-loaded nanoemulsion.

Micelle Formation for Targeted Drug Delivery

Above its critical micelle concentration (CMC), this compound self-assembles in aqueous solutions to form micelles. These are spherical structures with a hydrophobic core, formed by the oleate tails, and a hydrophilic shell, composed of the triethanolamine head groups. Hydrophobic drugs can be encapsulated within the hydrophobic core of these micelles, which can enhance their solubility and stability in aqueous environments.

The process of micelle formation and drug encapsulation is illustrated in the following diagram:

Micelle_Formation cluster_components Components in Aqueous Solution cluster_micelle_structure Micelle Structure tea_oleate This compound Monomers cmc Concentration > CMC tea_oleate->cmc drug Hydrophobic Drug Molecules drug->cmc self_assembly Self-Assembly cmc->self_assembly Spontaneous micelle Drug-Loaded Micelle self_assembly->micelle Encapsulation center Hydrophobic Core (Oleate Tails + Encapsulated Drug) shell Hydrophilic Shell (Triethanolamine Heads)

Caption: Formation and structure of a drug-loaded micelle.

Conclusion

This compound is a versatile non-ionic surfactant with significant applications in the pharmaceutical industry. Its well-defined amphiphilic structure allows for the effective emulsification and solubilization of hydrophobic drugs, leading to the formation of stable nanoemulsions and micelles. These advanced drug delivery systems offer the potential to improve the therapeutic efficacy of a wide range of active pharmaceutical ingredients. Further research into the optimization of this compound-based formulations will continue to be a valuable area of investigation for drug development professionals.

References

In-Depth Technical Guide to Triethanolamine Oleate: Safety, Handling, and Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and laboratory applications of triethanolamine (B1662121) oleate (B1233923). The following sections detail its properties, safety protocols, and use in experimental formulations, particularly in the burgeoning field of drug delivery systems.

Introduction to Triethanolamine Oleate

This compound (CAS No. 2717-15-9) is a non-ionic surfactant formed from the reaction of triethanolamine and oleic acid.[1] It is a pale yellow to brown, viscous liquid soluble in water and ethanol.[2] Its amphiphilic nature, possessing both a hydrophilic triethanolamine head and a lipophilic oleic acid tail, makes it an effective emulsifying, dispersing, solubilizing, and lubricating agent.[1][2] In pharmaceutical research and development, this compound is primarily utilized as an excipient to formulate emulsions, nanoemulsions, and self-emulsifying drug delivery systems (SEDDS) for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[3][4][5]

Safety and Hazard Information

Understanding the hazard profile of this compound is paramount for its safe use in a laboratory setting. While some sources do not classify it as a hazardous substance, others indicate it can cause skin and serious eye irritation.[6][7]

GHS Hazard Classification:

Hazard ClassCategory
Skin Irritation2
Serious Eye Irritation2A

Data sourced from PubChem.[6]

Toxicological Data:

MetricValueReference
Probable Oral Lethal Dose (Humans)5-15 g/kg[8]
Health Effects
  • Eye Contact: Causes serious eye irritation.[6] Symptoms may include redness, pain, and blurred vision.

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.[6]

  • Inhalation: Not expected to be a primary route of exposure under normal laboratory conditions, but inhalation of aerosols or mists may cause respiratory tract irritation.

  • Ingestion: May be harmful if swallowed.[6]

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound to determine the appropriate PPE. The following are general recommendations:

  • Eye Protection: Tightly fitting safety goggles or a face shield should be worn.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are recommended. Gloves should be inspected for integrity before each use.

  • Skin Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating aerosols or mists, a NIOSH-approved respirator may be necessary.

General Handling Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup a Review Safety Data Sheet (SDS) b Don Appropriate PPE a->b c Work in a well-ventilated area b->c d Dispense required amount c->d e Tightly seal container after use d->e f Decontaminate work surfaces e->f g Dispose of waste according to regulations f->g h Remove and properly store PPE g->h i Wash hands thoroughly h->i

General Laboratory Handling Workflow for this compound.
Storage Conditions

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Protect from moisture and direct sunlight.

Emergency Procedures

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Get medical attention if irritation develops or persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.

Spill Response

The following diagram outlines the general procedure for responding to a this compound spill in a laboratory.

G cluster_initial Initial Response cluster_containment Containment & Cleanup cluster_disposal Disposal a Alert others in the area b Evacuate the immediate area if necessary a->b c Assess the spill and consult the SDS b->c d Don appropriate PPE c->d e Contain the spill with absorbent material d->e f Collect absorbed material into a suitable container e->f g Decontaminate the spill area f->g h Label waste container appropriately g->h i Dispose of waste according to institutional and local regulations h->i

Laboratory Spill Response Procedure for this compound.

Experimental Protocols

This compound is a valuable excipient in the development of various drug delivery systems. Below are representative protocols for its use in the preparation and characterization of a nanoemulsion.

Preparation of a this compound-Based Nanoemulsion

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-energy emulsification method.

Materials:

  • This compound (surfactant)

  • Oleic acid (oil phase)

  • Purified water (aqueous phase)

  • Active Pharmaceutical Ingredient (API) - lipophilic

Equipment:

  • High-shear homogenizer or ultrasonicator

  • Magnetic stirrer and stir bar

  • Beakers

  • Analytical balance

Methodology:

  • Oil Phase Preparation: Dissolve the desired amount of the lipophilic API in oleic acid. Gently heat and stir if necessary to ensure complete dissolution.

  • Aqueous Phase Preparation: Disperse this compound in purified water.

  • Emulsification:

    • Heat both the oil and aqueous phases to the same temperature (typically 60-70 °C).

    • Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer.

    • Subject the coarse emulsion to high-energy emulsification using either a high-shear homogenizer or an ultrasonicator until a translucent nanoemulsion is formed. The duration and intensity of homogenization will need to be optimized for the specific formulation.

  • Cooling: Allow the nanoemulsion to cool to room temperature with gentle stirring.

Characterization of the Nanoemulsion

1. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the nanoemulsion with purified water to an appropriate concentration. Analyze the sample using a DLS instrument to determine the average droplet size and PDI. A lower PDI value indicates a more uniform droplet size distribution.

2. Zeta Potential Measurement:

  • Method: Electrophoretic Light Scattering.

  • Procedure: Dilute the nanoemulsion with purified water and measure the zeta potential. This value indicates the surface charge of the droplets and is a predictor of the nanoemulsion's stability. Higher absolute zeta potential values (e.g., > ±30 mV) generally indicate better stability.

3. Morphological Analysis:

  • Method: Transmission Electron Microscopy (TEM).

  • Procedure: Place a drop of the diluted nanoemulsion on a TEM grid, negatively stain if necessary, and allow it to dry. Observe the morphology and size of the droplets under the microscope.

In Vitro Drug Release Study
  • Method: Dialysis Bag Method.

  • Procedure:

    • Place a known amount of the API-loaded nanoemulsion into a dialysis bag with a suitable molecular weight cut-off.

    • Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37 °C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the withdrawn samples for API content using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

Stability Testing

The stability of the nanoemulsion should be evaluated under various conditions to predict its shelf life.

  • Thermodynamic Stability:

    • Centrifugation: Centrifuge the nanoemulsion at a high speed (e.g., 3500 rpm for 30 minutes) and observe for any signs of phase separation, creaming, or cracking.

    • Freeze-Thaw Cycles: Subject the nanoemulsion to multiple cycles of freezing (e.g., -20 °C for 48 hours) and thawing (e.g., 25 °C for 48 hours).[9] Observe for any changes in physical appearance, droplet size, or PDI.

  • Long-Term Stability: Store the nanoemulsion at different temperatures (e.g., 4 °C, 25 °C, and 40 °C) for an extended period (e.g., 3-6 months). Periodically evaluate the physical appearance, pH, droplet size, PDI, and API content.

The following diagram illustrates a comprehensive workflow for the preparation and characterization of a this compound-based nanoemulsion.

G cluster_prep Nanoemulsion Preparation cluster_char Characterization cluster_stability Stability Testing a Prepare Oil Phase (API in Oleic Acid) c Heat both phases a->c b Prepare Aqueous Phase (this compound in Water) b->c d Combine phases to form coarse emulsion c->d e High-Energy Homogenization d->e f Cool to room temperature e->f g Droplet Size & PDI (DLS) f->g h Zeta Potential f->h i Morphology (TEM) f->i k Thermodynamic Stability (Centrifugation, Freeze-Thaw) f->k j In Vitro Drug Release g->j h->j i->j l Long-Term Stability k->l

Experimental Workflow for Nanoemulsion Preparation and Characterization.

Conclusion

This compound is a versatile and effective surfactant for various laboratory applications, particularly in the formulation of drug delivery systems for poorly soluble compounds. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures, is essential for its safe utilization. The experimental protocols provided in this guide offer a foundation for researchers to develop and characterize novel formulations. Further optimization of these methods will be necessary based on the specific properties of the active pharmaceutical ingredient and the desired characteristics of the final product.

References

An In-depth Technical Guide to Triethanolamine Oleate as a Water-Soluble Rust Inhibitor for Ferrous Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of triethanolamine (B1662121) oleate (B1233923), detailing its function as a high-performance, water-soluble rust inhibitor for ferrous metals. The document covers its synthesis, mechanism of action, performance data, and the standardized experimental protocols used for its evaluation.

Introduction

Triethanolamine oleate (CAS 2717-15-9) is an organic compound synthesized from the reaction of triethanolamine and oleic acid.[1] It is a non-ionic surfactant widely recognized for its excellent emulsifying, lubricating, and corrosion-inhibiting properties.[1] Due to its solubility in water, it is a key component in the formulation of various water-based industrial fluids, such as metalworking fluids, cutting fluids, and cleaning agents, where it serves the dual purpose of providing lubricity and protecting ferrous metal surfaces from corrosion.[1][2][3]

Synthesis of this compound

The synthesis of this compound is a direct esterification reaction. Typically, oleic acid and triethanolamine are reacted at an elevated temperature, often around 65°C to 160°C.[2][4][5] The reaction can be carried out with or without a catalyst, and often involves the removal of water to drive the reaction to completion.[4][6] A common industrial preparation involves reacting oleic acid and triethanolamine in a 2:1 mass ratio.[4][5][7] The resulting product is a water-soluble oily agent, with its water solubility increasing with a higher proportion of triethanolamine in the reaction mixture.[2][8]

Mechanism of Corrosion Inhibition

The primary mechanism by which this compound inhibits rust on ferrous metal surfaces is through the formation of a protective physical adsorption film.[1][3][9][10] The this compound molecule has a polar (hydrophilic) "head" from the triethanolamine group and a non-polar (hydrophobic) "tail" from the oleic acid chain.

When in an aqueous solution, the polar head adsorbs onto the surface of the ferrous metal. This positions the long, non-polar hydrocarbon tail outward, forming a densely packed, thin protective layer. This film acts as a barrier, effectively isolating the metal surface from corrosive agents like water and oxygen, thereby preventing the electrochemical reactions that lead to rust formation.[9][11] Studies also suggest it functions as an anodic inhibitor, meaning it primarily suppresses the anodic (metal dissolution) reaction of the corrosion process.[12]

Caption: Adsorption of this compound on a metal surface.

Performance Data

This compound is effective not only as a rust inhibitor but also as a lubricity agent. It often exhibits synergistic effects when combined with other water-soluble rust inhibitors like sodium benzoate, borax, and sodium carbonate, significantly enhancing the overall rust prevention capabilities of the formulation.[2]

Table 1: Lubrication and Formulation Data for this compound

Parameter Value Conditions Source(s)
Maximum Non-Seizure Load (PB Value) 650 - 700 N 5% aqueous solution [2][6][8]
Friction Coefficient 0.070 - 0.071 5% aqueous solution [2][6][8]
Typical Concentration in Formulations 3 - 20 wt% Water-soluble anti-rust agent [9][11]

| Synergistic Rust Inhibitor Concentration | 0.5 - 2% | Combined with other inhibitors |[2] |

Table 2: Synergistic Corrosion Inhibition with Sodium Silicate

Formulation Corrosion Inhibition Conditions Source(s)

| 10 g·L⁻¹ Sodium Silicate + 3 g·L⁻¹ Triethanolamine | Optimal synergistic effect | 45# Steel in 3.5% NaCl |[13] |

Note: The data in Table 2 pertains to triethanolamine, which is the precursor to this compound and is itself a corrosion inhibitor. This demonstrates the synergistic potential of the amine functional group.

Experimental Protocols for Performance Evaluation

The effectiveness of this compound as a corrosion inhibitor is evaluated using standardized laboratory tests. The following are detailed methodologies for key experiments.

G A Sample Preparation (Ferrous Metal Coupon) B Electrochemical Cell Setup (3-electrode: Working, Reference, Counter) A->B C Open Circuit Potential (OCP) Stabilization B->C D Electrochemical Test C->D E Potentiodynamic Polarization (ASTM G59) D->E F Electrochemical Impedance Spectroscopy (EIS) (ASTM G106) D->F G Data Analysis E->G F->G H Calculate Corrosion Rate (icorr) & Inhibition Efficiency G->H

Caption: General workflow for electrochemical corrosion testing.

Weight Loss Method (ASTM G31)

This gravimetric method is a fundamental technique for determining the average corrosion rate.

  • Principle: The corrosion rate is calculated based on the mass loss of a metal specimen after it has been immersed in the corrosive solution (with and without the inhibitor) for a specific duration.[14][15][16]

  • Apparatus: Analytical balance, immersion beakers, temperature-controlled bath, metal coupons (e.g., Q235 carbon steel).

  • Methodology:

    • Specimen Preparation: Clean ferrous metal coupons of known surface area, degrease with a solvent like acetone, rinse with distilled water, and dry.

    • Initial Measurement: Weigh each coupon accurately using an analytical balance.

    • Immersion: Immerse the coupons completely in the test solutions (a blank corrosive medium and the same medium containing various concentrations of this compound). The test is typically run for a period ranging from 24 hours to several weeks at a controlled temperature.[14][16]

    • Cleaning: After the immersion period, remove the coupons. Clean them according to standard procedures (e.g., ASTM G1) to remove all corrosion products without removing the base metal.[17] This may involve chemical or mechanical cleaning.

    • Final Measurement: Rinse, dry, and re-weigh the coupons.

    • Calculation: Calculate the mass loss. The corrosion rate (CR) and inhibition efficiency (IE%) are determined using the following formulas:

      • CR (mm/year) = (K × W) / (A × T × D), where K is a constant, W is mass loss in grams, A is the surface area in cm², T is time in hours, and D is the metal density in g/cm³.

      • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Potentiodynamic Polarization (ASTM G59)

This electrochemical technique provides rapid information about the corrosion rate and the type of inhibition (anodic, cathodic, or mixed).[1][9]

  • Principle: The potential of the working electrode (metal sample) is scanned relative to a reference electrode, and the resulting current is measured. The data is plotted as a Tafel plot (log current density vs. potential).[1]

  • Apparatus: Potentiostat, a three-electrode electrochemical cell (working electrode, reference electrode like SCE or Ag/AgCl, and a counter electrode like platinum or graphite).[9]

  • Methodology:

    • Setup: Assemble the three-electrode cell with the ferrous metal specimen as the working electrode, immersed in the test solution.

    • Stabilization: Allow the system to stabilize by monitoring the open-circuit potential (E_corr) until it reaches a steady state.

    • Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV relative to E_corr, at a slow, constant scan rate (e.g., 0.166 mV/s).[10]

    • Data Analysis: Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to E_corr to determine the corrosion current density (i_corr).[1]

    • Calculation: The inhibition efficiency (IE%) is calculated from the corrosion current densities with and without the inhibitor:

      • IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

Electrochemical Impedance Spectroscopy (EIS) (ASTM G106)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film.[2][18]

  • Principle: A small amplitude AC potential signal is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz). The impedance of the system is measured at each frequency, providing insight into processes like charge transfer resistance and film capacitance.[2][19]

  • Apparatus: Potentiostat with a frequency response analyzer (FRA), three-electrode electrochemical cell.

  • Methodology:

    • Setup and Stabilization: The cell is set up as in the potentiodynamic polarization method, and the system is allowed to stabilize at its E_corr.

    • Impedance Scan: The AC potential perturbation (e.g., 10 mV amplitude) is applied, and the frequency is swept from high to low.[19]

    • Data Analysis: The data is typically presented as Nyquist and Bode plots. An equivalent electrical circuit model is used to fit the impedance data. The charge transfer resistance (R_ct) or polarization resistance (R_p) is a key parameter that is inversely proportional to the corrosion rate.

    • Calculation: The inhibition efficiency (IE%) is calculated from the charge transfer resistance values:

      • IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

Iron Chip Corrosion Test (ASTM D4627)

This is a simple, qualitative test used to evaluate the rust-preventing characteristics of water-dilutable metalworking fluids.[3][8]

  • Principle: Cast iron chips are exposed to a diluted solution of the fluid on filter paper. The amount of rust staining on the paper after a set period indicates the fluid's corrosion control performance.[8]

  • Apparatus: Petri dishes, filter paper, cast iron chips.

  • Methodology:

    • Preparation: Place a filter paper in a petri dish. Prepare various dilutions of the metalworking fluid containing this compound in water (e.g., 0.5% to 10%).[3]

    • Procedure: Add a measured volume (e.g., 5.0 mL) of the diluted fluid to the dish. Sprinkle a known weight (e.g., 4.0 g) of fresh cast iron chips evenly onto the filter paper, ensuring they are submerged.[8]

    • Incubation: Cover the dish and let it stand for 20-24 hours at room temperature, away from corrosive fumes.[3][8]

    • Evaluation: After the incubation period, remove the chips and rinse the filter paper with water.

    • Result: The "breakpoint" is defined as the lowest concentration of the fluid that results in no rust stain on the filter paper.[3][12]

Applications

The primary application for this compound is as a multifunctional additive in water-based metalworking fluids.[2] It is used in:

  • Semi-synthetic and Fully Synthetic Cutting Fluids: Provides both lubricity to reduce friction between the tool and workpiece and short-term rust prevention for the machined parts.[2][3]

  • Water-Based Cleaning Agents: Incorporated into formulations to prevent flash rusting on cleaned ferrous metal components.[20]

  • Grinding Fluids: The lubricating film it forms is crucial for achieving fine surface finishes while protecting against corrosion.[10]

  • Aqueous Antirust Liquids: Used as a primary organic corrosion inhibitor in formulations for inter-process rust protection.[10]

Conclusion

This compound serves as an effective and versatile water-soluble corrosion inhibitor for ferrous metals. Its efficacy stems from its ability to form a stable, hydrophobic barrier film on the metal surface through physical adsorption. Supported by robust quantitative performance data and evaluated through standardized experimental protocols, it is a well-established component in the formulation of high-performance, water-based industrial fluids, offering a synergistic combination of lubrication and corrosion protection.

References

Preliminary Investigation into Triethanolamine Oleate as a Cryogenic Collector in Mineral Flotation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The efficient separation of valuable minerals from gangue materials through froth flotation is a cornerstone of the mining industry. However, in colder climates or with processes requiring chilled water, the efficacy of traditional fatty acid collectors, such as sodium oleate (B1233923), significantly diminishes. This has spurred research into novel "cryogenic collectors" that maintain high performance at low temperatures. One such promising but sparsely documented agent is triethanolamine (B1662121) oleate. This technical overview synthesizes the available information regarding its potential application, the challenges it aims to address, and the general experimental frameworks used to evaluate such collectors.

While a comprehensive, data-rich investigation remains elusive in publicly accessible literature, this guide provides a foundational understanding for researchers, scientists, and drug development professionals interested in this emergent area. The information is based on the known properties of triethanolamine oleate and the established principles of mineral flotation.

The Challenge of Low-Temperature Flotation with Conventional Collectors

Conventional fatty acid collectors, like sodium oleate, are widely used for the flotation of non-sulfide minerals such as spodumene, hematite, and apatite.[1][2][3] However, their performance is highly temperature-dependent. As the pulp temperature decreases, several detrimental effects are observed:

  • Increased Surface Tension: The surface tension of the collector solution tends to increase at lower temperatures, which can negatively impact the collecting efficiency.[1]

  • Reduced Solubility and Dispersion: Fatty acid collectors can precipitate or form micelles at low temperatures, reducing the concentration of active collector molecules available to interact with mineral surfaces.

  • Slower Adsorption Kinetics: The rate of chemical reactions, including the adsorption of the collector onto the mineral surface, is reduced at lower temperatures.[1]

  • Increased Bubble Size: Lower temperatures can lead to the formation of larger bubbles, which decreases the probability of collision with mineral particles.[1]

For instance, studies on spodumene flotation using sodium oleate have shown a dramatic decrease in recovery as the temperature drops.[1][4] This highlights the critical need for collectors that can maintain their effectiveness in cryogenic conditions.

This compound: A Potential Cryogenic Collector

This compound is a non-ionic surfactant synthesized from the reaction of oleic acid and triethanolamine.[5] It is known for its excellent emulsifying, dispersing, and lubricating properties.[5] Recent research has pointed to its potential as a novel cryogenic collector for the flotation separation of minerals like fluorapatite (B74983) from hematite, where it is suggested to remain effective even at low temperatures that hamper traditional collectors.[5]

Synthesis of this compound

The synthesis of this compound is typically achieved through direct esterification. A general laboratory-scale procedure can be outlined as follows:

  • Batching: Oleic acid and triethanolamine are measured, often in a 2:1 mass ratio.[6]

  • Reaction Setup: The reactants are placed in a reactor, often with a solvent like toluene (B28343) to aid in water removal. The system is typically purged with an inert gas, such as nitrogen, to prevent oxidation.[6]

  • Heating and Reaction: The mixture is heated in stages. For example, it might be heated to 120°C for a period, then further heated to 160°C. The reaction is driven by the removal of water, which is a byproduct of the esterification. The heating is continued until no more water is generated.[6]

  • Cooling and Product Recovery: Once the reaction is complete, the mixture is cooled to a safe temperature (e.g., below 60°C) before the product is collected.[6]

The workflow for this synthesis process can be visualized as follows:

G cluster_synthesis Synthesis of this compound reactants 1. Batching (Oleic Acid + Triethanolamine) reactor 2. Reactor Setup (Add Reactants + Toluene + N2 Purge) reactants->reactor heating 3. Heating & Reaction (120°C -> 160°C, Water Removal) reactor->heating cooling 4. Cooling & Recovery (Cool to <60°C, Collect Product) heating->cooling product Final Product (this compound) cooling->product

Workflow for the synthesis of this compound.
Proposed Mechanism of Action in Cryogenic Flotation

The theorized effectiveness of this compound as a cryogenic collector is attributed to its molecular structure. The proposed mechanism involves the formation of hydrogen bonds between the collector molecule and oxygen-containing sites on the mineral surface.[5] This type of physical adsorption may be less sensitive to temperature changes compared to the chemisorption processes that govern some traditional collectors. The presence of multiple hydroxyl groups in the triethanolamine head could facilitate these interactions, potentially leading to strong and selective adsorption even at low temperatures.

Experimental Protocols for Evaluating Collector Performance

While specific data for this compound is not available, a general experimental protocol for evaluating a new collector in mineral flotation can be outlined. This protocol is based on standard laboratory practices.[2][7]

Materials and Reagents
  • Mineral Samples: High-purity single mineral samples (e.g., fluorapatite, hematite) and/or artificial mixtures of known composition. Samples are typically ground and sized to a specific particle size range (e.g., -74 +38 µm).

  • Collector: this compound solution of a specific concentration.

  • pH Modifiers: Dilute solutions of NaOH and HCl for pH adjustment.

  • Frother: A suitable frothing agent (e.g., pine oil, MIBC).

  • Water: Deionized water is used for all experiments.

Micro-Flotation Procedure

Micro-flotation tests are conducted to assess the floatability of single minerals under various conditions.

  • Pulp Preparation: A small amount of the mineral sample (e.g., 2.0 g) is added to a flotation cell (e.g., 40 mL) with deionized water.[2]

  • pH Adjustment: The pH of the pulp is adjusted to the desired level using pH modifiers.

  • Collector Conditioning: The this compound solution is added to the pulp, and the mixture is conditioned (stirred) for a set period (e.g., 3-5 minutes) to allow for collector adsorption.

  • Frother Addition and Conditioning: The frother is added, followed by a shorter conditioning period (e.g., 1-2 minutes).

  • Flotation: Air is introduced at a controlled flow rate, and the froth is collected for a specific duration (e.g., 3-5 minutes).

  • Analysis: The collected froth (concentrate) and the remaining material (tailings) are dried, weighed, and analyzed to determine the recovery rate.

The logical flow of a typical micro-flotation experiment is depicted below:

G cluster_flotation Micro-Flotation Experimental Workflow start Start pulp_prep Pulp Preparation (Mineral + DI Water) start->pulp_prep ph_adjust pH Adjustment pulp_prep->ph_adjust collector_cond Collector Conditioning ph_adjust->collector_cond frother_cond Frother Conditioning collector_cond->frother_cond flotation Flotation (Air Introduction) frother_cond->flotation collection Collect Concentrate & Tailings flotation->collection analysis Drying, Weighing, & Analysis collection->analysis end End analysis->end

Standard workflow for a micro-flotation experiment.
Key Parameters for Investigation

To conduct a preliminary investigation of this compound as a cryogenic collector, the following parameters would need to be systematically varied:

  • Temperature: This is the most critical parameter, with experiments conducted at a range of temperatures from standard room temperature down to near-freezing conditions (e.g., 25°C, 15°C, 5°C).

  • Collector Concentration: The dosage of this compound would be varied to find the optimal concentration for maximum recovery and selectivity.

  • pH: The pH of the pulp significantly influences both the mineral surface charge and the collector speciation. A wide pH range should be tested.

  • Mineral System: The performance of the collector should be evaluated on different mineral systems to understand its selectivity.

Data Presentation and Expected Outcomes

The quantitative data from such an investigation would typically be presented in tables to allow for easy comparison. An example of how such data might be structured is shown below.

Table 1: Effect of Temperature on Hematite Flotation Recovery with this compound (Hypothetical Data)

Temperature (°C)Collector Concentration (mg/L)pHHematite Recovery (%)
25508.092.5
15508.090.1
5508.088.7
251008.095.3
151008.094.2
51008.093.5

Table 2: Comparison of Collector Performance at Low Temperature (5°C) (Hypothetical Data)

CollectorCollector Concentration (mg/L)pHHematite Recovery (%)Quartz Recovery (%)Selectivity Index
This compound1008.093.510.29.17
Sodium Oleate1008.045.28.55.32

Conclusion

The investigation of this compound as a cryogenic collector for mineral flotation is a compelling area of research. While detailed, peer-reviewed studies with quantitative data are not yet widely available, the chemical properties of the molecule and preliminary industry mentions suggest its potential to overcome the limitations of traditional fatty acid collectors at low temperatures.[5] A systematic study following standard flotation evaluation protocols is necessary to validate its performance, determine optimal operating conditions, and fully elucidate its adsorption mechanism on various mineral surfaces. The successful development of such a collector would have significant implications for mineral processing operations in cold climates, leading to improved efficiency and resource recovery.

References

The Role of Triethanolamine Oleate in Friction Reduction: A Technical Guide to Physical Adsorption Film Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper delves into the fundamental principles governing the action of triethanolamine (B1662121) oleate (B1233923) (TEOA) as a friction-reducing agent. Primarily utilized in aqueous systems such as metalworking fluids and coolants, TEOA's efficacy stems from its ability to form a durable physical adsorption film on material surfaces. This guide will explore the molecular mechanism of this film formation, present available quantitative data on its performance, and provide detailed experimental protocols for its evaluation.

Core Principle: The Mechanism of Physical Adsorption

Triethanolamine oleate is an anionic surfactant synthesized from the reaction of oleic acid and triethanolamine. Its molecular structure is the key to its function as a boundary lubricant. The molecule possesses a polar "head" (the triethanolamine group) and a long, non-polar "tail" (the oleic acid hydrocarbon chain).

The primary mechanism by which TEOA reduces friction is through the formation of a physical adsorption film on the interacting surfaces. This process can be broken down into the following stages:

  • Surface Approach: In an aqueous solution, TEOA molecules are dispersed. When introduced into a system with metal or other polar surfaces, the polar triethanolamine head groups are attracted to the surfaces.

  • Adsorption: The polar heads adsorb onto the surface through dipole-dipole interactions and hydrogen bonding with surface oxides and hydroxides. This forms a well-anchored initial layer.

  • Self-Assembly: Subsequent TEOA molecules and the non-polar oleic acid tails of the adsorbed molecules interact through van der Waals forces. This leads to the formation of a densely packed, organized monolayer or multilayered film.

  • Friction Reduction: This robust, self-repairing film acts as a protective barrier, preventing direct asperity contact between the sliding surfaces. The shear forces are then accommodated within the lubricant film at the plane of the weakly interacting hydrocarbon tails, resulting in a significant reduction in the coefficient of friction and wear. This is particularly effective under low-load conditions.[1][2][3]

This mechanism is distinct from that of extreme pressure (EP) additives, which react chemically with the surface under high pressure and temperature to form a sacrificial layer. TEOA's physical adsorption is a reversible process and is effective at lower temperatures and pressures.

Fig. 1: TEOA molecules adsorbing onto a metal surface to form a protective film.

Quantitative Performance Data

The lubricating performance of this compound is typically quantified by measuring the coefficient of friction (COF) and wear rate under controlled conditions. While comprehensive datasets are proprietary or application-specific, the following table summarizes indicative performance metrics found in the public domain.

Lubricant CompositionTest MethodTest ConditionsMaximum Non-Seizure Load (PB Value)Coefficient of Friction (COF)Wear Scar Diameter (WSD)Reference
5% this compound in WaterFour-Ball TesterNot Specified700 N--[4][5]
5% this compound in WaterMPV-200 Friction and Wear TesterNot Specified-0.070-[4][5]
0.1 wt% Triethanolamine Modified Graphene Oxide in WaterFour-Ball TribometerNot Specified-21.9% decrease vs. GO6.2% decrease vs. GO[6]
0.3 wt% Triethanolamine Modified Graphene Oxide in WaterFour-Ball TribometerNot Specified-Minimum COF observedMinimum WSD observed[6]

Experimental Protocols

The evaluation of TEOA's tribological properties is primarily conducted using standardized benchtop tests that simulate boundary lubrication conditions. The two most common methods are the Four-Ball Wear Test and the Pin-on-Disk Test.

Four-Ball Wear Test (ASTM D4172)

This method evaluates the anti-wear properties of a fluid lubricant.

Apparatus: Four-Ball Wear Tester. This consists of three stationary steel balls held in a cup, with a fourth steel ball rotated against them under a specified load.

Procedure:

  • Preparation: Thoroughly clean the four steel balls, the test cup, and the locking ring with a suitable solvent (e.g., acetone) and allow them to dry completely.

  • Assembly: Place the three stationary balls in the test cup and secure them with the locking ring.

  • Sample Introduction: Fill the test cup with the TEOA-containing lubricant to a level that covers the three stationary balls.

  • Final Assembly: Place the fourth ball in the chuck of the test machine and assemble the test cup onto the machine's platform.

  • Test Execution:

    • Apply a specified load (e.g., 392 N or 40 kgf).

    • Set the temperature to the desired value (e.g., 75°C).

    • Rotate the top ball at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes).

  • Analysis: After the test, disassemble the apparatus and clean the three stationary balls. Measure the diameter of the wear scars on each of the three stationary balls using a microscope. The average of these measurements is reported as the wear scar diameter. A smaller diameter indicates better anti-wear properties.

Four_Ball_Test_Workflow Four-Ball Wear Test (ASTM D4172) Workflow start Start prep Clean Balls and Cup start->prep assemble Assemble 3 Stationary Balls in Cup prep->assemble add_lube Add TEOA Lubricant assemble->add_lube final_assembly Mount Cup and Top Ball add_lube->final_assembly set_params Set Load, Temperature, and Speed final_assembly->set_params run_test Run Test for Specified Duration set_params->run_test disassemble Disassemble and Clean Stationary Balls run_test->disassemble measure Measure Wear Scar Diameters disassemble->measure report Calculate and Report Average WSD measure->report end_node End report->end_node

Fig. 2: Workflow for the Four-Ball Wear Test.
Pin-on-Disk Test (ASTM G99)

This test determines the wear of materials and the coefficient of friction during sliding.

Apparatus: Pin-on-Disk Tribometer. This consists of a stationary pin that is loaded against a rotating disk.

Procedure:

  • Preparation: Clean the pin and the disk with a suitable solvent to remove any contaminants. Measure the initial surface roughness and mass of both the pin and the disk.

  • Assembly: Secure the disk to the rotating stage and the pin in the stationary holder.

  • Lubricant Application: Apply the TEOA-containing lubricant to the surface of the disk. For aqueous lubricants, a continuous drip or a bath may be used to ensure consistent lubrication.

  • Test Execution:

    • Apply a specific normal load to the pin.

    • Set the rotational speed of the disk to achieve the desired sliding velocity.

    • Run the test for a predetermined sliding distance or duration.

    • Continuously record the frictional force during the test.

  • Analysis:

    • Coefficient of Friction: Calculate the COF by dividing the measured frictional force by the applied normal load.

    • Wear: After the test, clean and dry the pin and disk. Measure the final mass and examine the wear tracks using a profilometer or microscope to determine the wear volume. The wear rate can be calculated by dividing the wear volume by the sliding distance and the normal load.

Pin_on_Disk_Workflow Pin-on-Disk Test (ASTM G99) Workflow start Start prep Clean and Measure Pin and Disk start->prep assemble Mount Pin and Disk prep->assemble add_lube Apply TEOA Lubricant assemble->add_lube run_test Run Test under Set Load and Speed (Record Frictional Force) add_lube->run_test post_test Clean and Dry Pin and Disk run_test->post_test analyze_cof Calculate Coefficient of Friction post_test->analyze_cof analyze_wear Measure Wear Volume and Calculate Wear Rate post_test->analyze_wear end_node End analyze_cof->end_node analyze_wear->end_node

Fig. 3: Workflow for the Pin-on-Disk Test.

Conclusion

This compound serves as an effective boundary lubricant through the formation of a physically adsorbed film. This film, created by the self-assembly of TEOA molecules on the substrate, provides a low-shear interface that significantly reduces friction and wear, particularly in aqueous systems and under low-load conditions. The standardized experimental protocols outlined in this guide, such as the Four-Ball and Pin-on-Disk tests, are crucial for the quantitative evaluation and comparison of TEOA-based lubricant formulations. Further research, including molecular dynamics simulations, can provide deeper insights into the optimization of these films for advanced applications.

References

Methodological & Application

Topic: Step-by-Step Protocol for Preparing Stable Oil-in-Water Emulsions Using Triethanolamine Oleate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive guide for the preparation and stabilization of oil-in-water (O/W) emulsions using triethanolamine (B1662121) oleate (B1233923) formed in situ. This method is widely applicable in pharmaceutical, cosmetic, and industrial research for creating stable formulations.

Introduction

Oil-in-water (O/W) emulsions are dispersions of oil droplets within a continuous aqueous phase. Their stability is critical for the efficacy and shelf-life of many products, including topical drug delivery systems, lotions, and creams.[1][2] Triethanolamine oleate is an effective non-ionic surfactant and emulsifying agent synthesized from the reaction of oleic acid and triethanolamine.[3] A common and highly effective method for creating O/W emulsions is the in situ formation of the this compound emulsifier at the oil-water interface.[1] This "nascent soap" method involves dissolving oleic acid in the oil phase and triethanolamine in the aqueous phase.[1][4] When the two phases are mixed, the surfactant forms spontaneously, stabilizing the newly created oil droplets.[3][4] This technique offers advantages such as ease of preparation and the formation of finely dispersed, stable emulsions.[4]

Principle of Emulsification

The stability of the emulsion is achieved through the formation of this compound directly at the surface of the oil droplets.[3] This process involves a neutralization reaction between oleic acid (a fatty acid) in the oil phase and triethanolamine (a weak base) in the aqueous phase.[1][5] The resulting surfactant molecules adsorb at the oil-water interface, creating a protective film around the oil droplets.[3] This film acts as a physical barrier, preventing the droplets from coalescing, a phenomenon known as steric hindrance.[3] The efficiency of emulsification is influenced by the stoichiometry of the reactants; a slight excess of oleic acid is often reported to yield the most stable emulsions.[4][6]

Materials and Equipment

Materials
  • Oil Phase: Mineral oil, vegetable oil, or other lipophilic substances.[1]

  • Fatty Acid: Oleic Acid.[6]

  • Aqueous Phase: Purified Water (Deionized or Distilled).[7]

  • Base: Triethanolamine (TEA).[1]

  • (Optional) Co-emulsifiers or Thickeners (e.g., Cetearyl alcohol).[1]

  • (Optional) Humectants (e.g., Glycerin).[1]

  • (Optional) Preservatives, fragrances, or Active Pharmaceutical Ingredients (APIs).[1][7]

Equipment
  • Glass beakers and graduated cylinders.[7]

  • Analytical balance.[7]

  • Heating magnetic stirrer or water bath.[1]

  • High-shear mixer or homogenizer (e.g., Ultra-Turrax).[7]

  • pH meter.[1]

  • Microscope or particle size analyzer for characterization.[1]

  • Viscometer for characterization.[1]

Experimental Protocol

This protocol details the in situ or "nascent soap" method for preparing a stable oil-in-water emulsion.

Step 1: Preparation of the Oil Phase
  • In a clean, dry beaker, accurately weigh the required amounts of the oil and oleic acid.[4] A typical concentration for oleic acid is between 6% and 20% of the oil phase.[4][6]

  • Add any other oil-soluble components, such as co-emulsifiers or lipophilic APIs.[8]

  • Heat the oil phase to 70-75°C using a water bath or heating stirrer.[1]

  • Stir the mixture gently until all components are completely melted and uniformly mixed.[1]

Step 2: Preparation of the Aqueous Phase
  • In a separate beaker, weigh the required amounts of purified water and triethanolamine. A typical concentration for triethanolamine is between 2% and 8% of the aqueous phase.[4][6]

  • Dissolve any other water-soluble components (e.g., glycerin, hydrophilic APIs) in the aqueous phase.[8]

  • Heat the aqueous phase to the same temperature as the oil phase (70-75°C) to prevent crystallization of components upon mixing.[1][8]

Step 3: Emulsification
  • Slowly add the hot aqueous phase to the hot oil phase while stirring continuously with a high-shear mixer.[1]

  • Increase the mixing speed and continue homogenization for 5-15 minutes to ensure the formation of fine, uniform oil droplets.[9] The use of a high-pressure homogenizer can further reduce droplet size into the nanometer range.[7]

Step 4: Cooling and Finalization
  • Remove the emulsion from the heat source and continue gentle, continuous stirring as it cools to room temperature.[1]

  • Once the emulsion has cooled to below 40°C, heat-sensitive ingredients such as preservatives, fragrances, or certain APIs can be added.[1][10]

  • Continue stirring until the emulsion is homogeneous and has reached room temperature.

  • Store the final product in a suitable, airtight container.[11]

Data Presentation

The following tables provide typical formulation and processing parameters for creating a stable O/W emulsion using this compound.

Table 1: Example Formulation Components

Component Function Concentration Range (% w/w) Notes
Mineral Oil Oil Phase 30 - 50 The specific oil can be selected based on the application.[1]
Oleic Acid Fatty Acid (Forms Emulsifier) 6 - 20 A slight excess relative to triethanolamine is recommended for stability.[4][6]
Triethanolamine Base (Forms Emulsifier) 2 - 8 Neutralizes the oleic acid to form the soap in situ.[5]
Purified Water Aqueous Phase q.s. to 100 The continuous phase of the emulsion.
Glycerin Humectant (Optional) 1 - 5 Improves skin feel in cosmetic applications.[1]

| Preservative | Preservative (Optional) | As required | Necessary for preventing microbial growth.[12] |

Table 2: Key Process Parameters

Parameter Value/Range Rationale
Heating Temperature 70 - 75 °C Ensures all components are melted and prevents premature crystallization.[1]
Mixing Speed (Homogenizer) 3,000 - 10,000 rpm High shear is required to reduce droplet size and create a stable emulsion.[13]
Homogenization Time 5 - 15 minutes Ensures uniform droplet distribution and a fine emulsion.[9]

| Cooling Method | Gentle stirring to room temp. | Prevents phase separation and ensures a smooth final texture.[1] |

Table 3: Typical Emulsion Characterization Parameters

Parameter Typical Value Significance
Droplet Size 1 - 10 µm Smaller droplets generally lead to higher stability.[14]
Polydispersity Index (PDI) < 0.5 Indicates a narrow and uniform droplet size distribution.[7]
pH 7.0 - 8.5 Reflects the neutralization of oleic acid; should be suitable for the intended application.[5]
Viscosity Varies by application An important factor for product feel, application, and stability against creaming.[1]

| Stability (Centrifugation) | No phase separation | Accelerated test to predict long-term stability against creaming or coalescence.[1][11] |

Visualization of Experimental Workflow

The following diagram illustrates the step-by-step process for preparing the oil-in-water emulsion.

G cluster_prep Phase Preparation cluster_process Emulsification Process cluster_final Finalization oil_phase 1. Prepare Oil Phase - Weigh Oil & Oleic Acid - Add other lipophilic components heat_oil 3. Heat Oil Phase (70-75°C) oil_phase->heat_oil water_phase 2. Prepare Aqueous Phase - Weigh Water & Triethanolamine - Add other hydrophilic components heat_water 4. Heat Aqueous Phase (70-75°C) water_phase->heat_water emulsify 5. Emulsification - Slowly add Aqueous to Oil Phase - High-Shear Homogenization heat_oil->emulsify heat_water->emulsify cool 6. Cooling - Gentle stirring to room temp. emulsify->cool additives 7. Add Heat-Sensitive Ingredients (Below 40°C) cool->additives final_product 8. Final Emulsion - Store in airtight container additives->final_product

References

Application Notes and Protocols: Synthesis of Iron-Based Magnetic Nanoparticles Using Triethanolamine Oleate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iron-based magnetic nanoparticles (MNPs) are at the forefront of nanomedical research due to their unique superparamagnetic properties, biocompatibility, and potential for targeted drug delivery, magnetic resonance imaging (MRI), and hyperthermia cancer therapy.[1] The synthesis of stable, monodisperse MNPs with controlled size and surface chemistry is crucial for these applications. Triethanolamine (B1662121) oleate (B1233923), formed from the reaction of triethanolamine and oleic acid, serves as an effective stabilizing agent in the synthesis of iron oxide nanoparticles.[2] This coating prevents agglomeration, enhances stability in physiological media, and can be further functionalized for specific biomedical applications.[3][4]

These application notes provide detailed protocols for the synthesis of triethanolamine oleate-coated iron oxide nanoparticles via the co-precipitation method, along with characterization data and experimental workflows.

Data Presentation

Table 1: Physicochemical Properties of this compound-Coated Iron Oxide Nanoparticles
ParameterValueMethod of AnalysisReference
Core Material Magnetite (Fe₃O₄) / Maghemite (γ-Fe₂O₃)XRD, Mössbauer Spectroscopy[2]
Coating Triethanolammonium (B1229115) OleateFTIR[2]
Average Particle Size (Core) ~7 nm - 11 nmTransmission Electron Microscopy (TEM), XRD[5]
Hydrodynamic Size Varies with dispersion mediumDynamic Light Scattering (DLS)[2]
Shape Spherical / Quasi-sphericalTEM[6]
Surface Charge (Zeta Potential) Dependent on pH and coatingZetasizer[7]
Saturation Magnetization (Mₛ) 53 - 68 emu/gVibrating Sample Magnetometer (VSM)[5]
Behavior SuperparamagneticVSM[3][5]
Table 2: Influence of Synthesis Parameters on Nanoparticle Properties
Parameter VariedEffect on Nanoparticle PropertiesReference
pH Affects crystallite and average particle size. Optimal pH around 11 for monodispersity.[3]
Temperature Influences nucleation and growth kinetics, affecting final particle size.[3][8]
Stirring Speed Affects the homogeneity of the reaction mixture and final particle size distribution.[3]
Heating Rate (Thermal Decomposition) A lower heating rate can lead to larger particle sizes.[9]
Surfactant Concentration Higher concentrations of oleate can lead to better size control and stability.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound-Coated Iron Oxide Nanoparticles by Co-Precipitation

This protocol is adapted from the co-precipitation method, a widely used technique for synthesizing iron oxide nanoparticles due to its simplicity and scalability.[4][5][7] Triethanolamine and oleic acid are used to form the stabilizing triethanolammonium oleate coating in situ.[2]

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Dropping funnel

  • Permanent magnet

  • Centrifuge

  • Ultrasonicator

Procedure:

  • Preparation of Iron Salt Solution:

    • In a three-neck flask, dissolve FeCl₃·6H₂O and FeSO₄·7H₂O (in a 2:1 molar ratio of Fe³⁺:Fe²⁺) in deionized water under a nitrogen atmosphere to prevent oxidation.[4][7] For example, dissolve 1.0862 g of FeCl₃·6H₂O and 0.5965 g of FeSO₄·7H₂O in 33.3 ml of distilled water.[7]

    • Heat the solution to 70-80°C with vigorous mechanical stirring.

  • Formation of Iron Oxide Core:

    • Slowly add ammonium hydroxide or NaOH solution dropwise into the iron salt solution until the pH reaches approximately 11.[3] A black precipitate of magnetite (Fe₃O₄) will form immediately.

    • Continue stirring for 30 minutes to 1 hour to allow for crystal growth.

  • In-situ Coating with this compound:

    • In a separate beaker, prepare the this compound solution by mixing oleic acid and triethanolamine in a 1:1 molar ratio.

    • Add the this compound solution to the reaction mixture containing the magnetite nanoparticles.

    • Continue stirring at the elevated temperature for another 1-2 hours to ensure complete coating of the nanoparticles.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Separate the coated nanoparticles from the solution using a strong permanent magnet.

    • Decant the supernatant and wash the nanoparticles multiple times with deionized water and ethanol to remove unreacted precursors and excess surfactant.

    • Redisperse the nanoparticles in a suitable solvent (e.g., water, ethanol, or hexane) with the aid of ultrasonication.

Visualizations

Experimental Workflow for Co-Precipitation Synthesis

Co_Precipitation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Fe_salts FeCl₃·6H₂O & FeSO₄·7H₂O in Deionized Water Mixing Mix Iron Salts (N₂ Atmosphere, 70-80°C) Fe_salts->Mixing Base NH₄OH or NaOH Solution Precipitation Add Base (pH ~11) Co-Precipitation Base->Precipitation Surfactant Triethanolamine + Oleic Acid Coating Add Surfactant In-situ Coating Surfactant->Coating Mixing->Precipitation Stirring Precipitation->Coating Stirring Separation Magnetic Separation Coating->Separation Washing Wash with Water & Ethanol Separation->Washing Dispersion Redispersion (Ultrasonication) Washing->Dispersion Final_Product Final_Product Dispersion->Final_Product This compound-Coated Iron Oxide Nanoparticles

Caption: Workflow for the synthesis of this compound-coated iron oxide nanoparticles.

Logical Relationship of Synthesis Parameters and Nanoparticle Characteristics

Synthesis_Parameters cluster_params Synthesis Parameters cluster_props Nanoparticle Properties pH pH Size Particle Size & Size Distribution pH->Size Temp Temperature Temp->Size Stir_Speed Stirring Speed Stir_Speed->Size Surfactant_Conc Surfactant Concentration Surfactant_Conc->Size Stability Colloidal Stability Surfactant_Conc->Stability Mag_Props Magnetic Properties Size->Mag_Props Morphology Morphology Morphology->Mag_Props

Caption: Influence of synthesis parameters on final nanoparticle properties.

Conclusion

The use of this compound as a stabilizing agent in the synthesis of iron-based magnetic nanoparticles offers a robust method for producing stable and biocompatible nanomaterials suitable for a range of biomedical applications. The co-precipitation method detailed in these notes is a straightforward and effective approach. By carefully controlling the experimental parameters, researchers can tailor the physicochemical properties of the nanoparticles to meet the specific demands of their intended application, from drug delivery to advanced medical imaging.

References

Application Notes and Protocols for Evaluating the Corrosion Inhibition Performance of Triethanolamine Oleate on Magnesium Alloys

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Magnesium and its alloys are increasingly utilized in various industries due to their low density and high strength-to-weight ratio.[1][2][3] However, their high chemical reactivity makes them susceptible to corrosion, particularly in aqueous environments.[2][3][4] Corrosion inhibitors are essential for protecting magnesium alloys and extending their service life. Triethanolamine (B1662121) and its derivatives have been identified as effective corrosion inhibitors for magnesium alloys.[5][6][7] This document provides a detailed experimental setup for evaluating the corrosion inhibition performance of triethanolamine oleate (B1233923) on magnesium alloys, targeting researchers, scientists, and professionals in materials science and chemical engineering.

The following protocols outline a comprehensive approach to quantify the inhibition efficiency and understand the inhibition mechanism of triethanolamine oleate. The primary evaluation methods include electrochemical techniques, hydrogen evolution measurements, and surface analysis.

Experimental Workflow

The overall process for evaluating the corrosion inhibitor involves sample preparation, a series of electrochemical and chemical tests, and detailed surface characterization.

experimental_workflow cluster_prep 1. Preparation cluster_testing 2. Corrosion Testing cluster_analysis 3. Analysis cluster_results 4. Conclusion prep_alloy Magnesium Alloy Sample Preparation electrochemical Electrochemical Tests (EIS, Potentiodynamic Polarization) prep_alloy->electrochemical hydrogen Hydrogen Evolution Test prep_alloy->hydrogen prep_solution Inhibitor Solution Preparation prep_solution->electrochemical prep_solution->hydrogen data_analysis Data Analysis & Inhibition Efficiency Calculation electrochemical->data_analysis surface_analysis Surface Characterization (SEM, EDS, XRD, AFM) electrochemical->surface_analysis hydrogen->data_analysis hydrogen->surface_analysis conclusion Mechanism Elucidation & Performance Evaluation data_analysis->conclusion surface_analysis->conclusion

Caption: Overall experimental workflow for corrosion inhibition evaluation.

Experimental Protocols

Materials and Preparation
  • Magnesium Alloy Samples: Specify the type of magnesium alloy used (e.g., AZ31, AZ91D). The samples should be cut into uniform dimensions (e.g., 1 cm x 1 cm x 0.2 cm). The surface of the samples must be prepared by grinding with silicon carbide papers of increasing grit size (e.g., 400, 800, 1200 grit), followed by rinsing with deionized water and ethanol, and finally dried in a stream of cool air.

  • Corrosive Medium: Prepare a 3.5 wt% NaCl solution using analytical grade NaCl and deionized water. This solution simulates a general corrosive saline environment.[5][6]

  • Inhibitor Solutions: Prepare a stock solution of this compound in the corrosive medium. A series of concentrations (e.g., 100, 200, 500, 1000 ppm) should be prepared by diluting the stock solution to evaluate the effect of inhibitor concentration.

Electrochemical Measurements

Electrochemical tests are performed using a standard three-electrode cell configuration with a potentiostat. The magnesium alloy sample serves as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.[8]

a. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to investigate the properties of the inhibitor film and the corrosion process.[9][10][11]

  • Protocol:

    • Immerse the prepared magnesium alloy sample in the test solution (3.5 wt% NaCl with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range from 100 kHz to 10 mHz.[8]

    • Record the impedance data and present it as Nyquist and Bode plots.[11][12]

    • Fit the impedance data to an appropriate equivalent electrical circuit to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[9][13]

b. Potentiodynamic Polarization

This technique provides information on the kinetics of the anodic and cathodic reactions and helps to determine the type of inhibitor (anodic, cathodic, or mixed).[5][14]

  • Protocol:

    • After OCP stabilization, polarize the electrode potentiodynamically from a potential of approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s).[15]

    • Plot the logarithm of the current density versus the applied potential to obtain Tafel plots.[2][16]

    • Extrapolate the linear Tafel regions to determine the corrosion potential (Ecorr) and corrosion current density (icorr).[15]

Hydrogen Evolution Test

The corrosion of magnesium in aqueous solutions is accompanied by the evolution of hydrogen gas.[17][18][19] Measuring the volume of evolved hydrogen provides a direct measure of the corrosion rate.[17][20]

  • Protocol:

    • Immerse the magnesium alloy sample in the test solution.

    • Place an inverted funnel and a burette over the sample to collect the evolved hydrogen gas.[17][20]

    • Record the volume of hydrogen gas collected at regular time intervals over a prolonged period (e.g., 24-72 hours).[21]

    • Calculate the corrosion rate based on the volume of hydrogen evolved.

Surface Analysis Techniques

Surface analysis is crucial for visualizing the effect of the inhibitor on the magnesium alloy surface and for understanding the composition of the protective film.[22][23][24]

  • Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS):

    • Protocol: After the corrosion tests, retrieve the samples, rinse them gently with deionized water, and dry them. Examine the surface morphology using SEM to observe the extent of corrosion and the formation of a protective film. Use EDS to determine the elemental composition of the surface, which can confirm the adsorption of the inhibitor.

  • X-ray Diffraction (XRD):

    • Protocol: Analyze the corroded samples using XRD to identify the crystalline phases of the corrosion products and any new phases formed due to the interaction with the inhibitor.

  • Atomic Force Microscopy (AFM):

    • Protocol: Use AFM to obtain high-resolution topographical images of the sample surface before and after immersion in the test solutions. This allows for the quantification of surface roughness and visualization of the protective film at the nanoscale.[22]

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: Electrochemical Impedance Spectroscopy Data

Inhibitor Concentration (ppm)Rs (Ω cm²)Rct (Ω cm²)Cdl (μF cm⁻²)Inhibition Efficiency (%)
0 (Blank)-
100
200
500
1000

Inhibition Efficiency (%) is calculated as: ((Rct_inh - Rct_blank) / Rct_inh) x 100

Table 2: Potentiodynamic Polarization Data

Inhibitor Concentration (ppm)Ecorr (V vs. SCE)icorr (μA cm⁻²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
0 (Blank)-
100
200
500
1000

Inhibition Efficiency (%) is calculated as: ((icorr_blank - icorr_inh) / icorr_blank) x 100

Table 3: Hydrogen Evolution Data

Inhibitor Concentration (ppm)Hydrogen Evolution Rate (ml cm⁻² h⁻¹)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)-
100
200
500
1000

Inhibition Efficiency (%) is calculated as: ((Rate_blank - Rate_inh) / Rate_blank) x 100

Logical Relationship of Evaluation Methods

The different experimental methods provide complementary information to build a comprehensive understanding of the corrosion inhibition performance.

logical_relationship cluster_electrochem Electrochemical Methods cluster_chemical Chemical Methods cluster_surface Surface Analysis cluster_outputs Key Outputs eis EIS inhibition_eff Inhibition Efficiency eis->inhibition_eff pdp Potentiodynamic Polarization pdp->inhibition_eff inhibition_mech Inhibition Mechanism pdp->inhibition_mech Anodic/Cathodic/Mixed he Hydrogen Evolution he->inhibition_eff sem_eds SEM/EDS surface_morph Surface Morphology & Composition sem_eds->surface_morph xrd XRD xrd->surface_morph Corrosion Products afm AFM afm->surface_morph Surface Topography surface_morph->inhibition_mech Protective Film

Caption: Interrelation of methods for corrosion inhibition analysis.

References

Application Notes and Protocols for Triethanolamine Oleate as an Oiliness Improver in Metalworking Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine (B1662121) oleate (B1233923) (TEAO) is a widely utilized non-ionic surfactant synthesized from the reaction of oleic acid and triethanolamine. In the realm of metallurgy and materials science, TEAO serves as a critical component in the formulation of water-based metalworking fluids. Its primary function is to act as an oiliness improver, significantly reducing friction and wear at the tool-workpiece interface, particularly under low-load conditions. This is achieved through the formation of a physical adsorption film on the metal surface.[1][2] Beyond its lubricity-enhancing properties, triethanolamine oleate also functions as a water-soluble rust inhibitor for both ferrous and aluminum alloys.[1] This document provides detailed application notes and experimental protocols for the utilization and evaluation of this compound as an oiliness improver in metalworking fluids.

Mechanism of Action

This compound enhances the oiliness of metalworking fluids through a boundary lubrication mechanism. The TEAO molecule possesses a polar head (the triethanolamine group) and a long non-polar tail (the oleic acid chain). The polar head exhibits a strong affinity for metal surfaces and adsorbs onto them, forming a tightly packed, oriented monolayer. This film acts as a protective barrier, preventing direct metal-to-metal contact and reducing adhesive wear. Under low-load conditions, this physical adsorption film is sufficient to provide effective lubrication.

Data Presentation

The following tables summarize the key performance data for aqueous solutions of this compound based on available literature.

Table 1: Tribological Properties of 5% Aqueous this compound Solution

ParameterValueTest MethodReference
Coefficient of Friction0.070Friction and Wear Testing Machine[2]
Maximum Non-Seizure Load (PB Value)700 NFour-Ball Tester[2]

Note: The specific conditions for the friction and wear testing machine were not detailed in the source material. The Four-Ball test likely followed a procedure similar to ASTM D2783 for extreme pressure properties.

Experimental Protocols

Synthesis of this compound

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • Oleic acid

  • Triethanolamine (TEA)

  • Toluene (optional, as a solvent to aid in water removal)

  • Reaction kettle/flask with a stirrer, heater, and a Dean-Stark apparatus or similar setup for water removal

  • Nitrogen gas inlet

Procedure:

  • Charging the Reactor: In a reaction kettle, combine oleic acid and triethanolamine in a mass ratio of 2:1.[2][3] If using a solvent, add toluene.

  • Inert Atmosphere: Purge the reactor with nitrogen gas to create an inert atmosphere. This helps to prevent oxidation during the reaction.

  • Heating and Reaction: Begin stirring the mixture and gradually heat the reactor. A typical heating profile involves raising the temperature to 120°C over 3 hours, holding for 1 hour, and then increasing to 160°C.[2]

  • Water Removal: The reaction produces water as a byproduct. Continuously remove the water using a Dean-Stark apparatus. The reaction is considered complete when water is no longer being generated.

  • Cooling: Once the reaction is complete, stop heating and allow the mixture to cool. If a solvent was used, it can be removed at this stage by distillation.

  • Final Product: The resulting product is this compound.

Evaluation of Wear Preventive Characteristics (Four-Ball Method - ASTM D4172)

This protocol outlines the procedure for evaluating the anti-wear properties of metalworking fluids containing this compound.

Apparatus:

  • Four-Ball Wear Test Machine

Materials:

  • Steel balls (as specified in ASTM D4172)

  • Test lubricant (aqueous solution of this compound at desired concentration)

  • Cleaning solvents (e.g., heptane)

Procedure:

  • Preparation: Thoroughly clean the steel balls and the test cup with a suitable solvent and allow them to dry completely.

  • Assembly: Place three clean steel balls in the test cup and secure them. Add the test lubricant to the cup, ensuring the balls are fully submerged. Place the fourth ball in the chuck of the motor-driven spindle.

  • Test Conditions:

    • Temperature: Set the test temperature (e.g., 75°C).

    • Speed: Set the rotational speed (e.g., 1200 rpm).

    • Load: Apply the desired load (e.g., 15 kgf or 40 kgf).

  • Test Execution: Start the motor and run the test for a specified duration (e.g., 60 minutes).

  • Measurement: After the test, disassemble the apparatus and clean the three stationary balls. Measure the diameter of the wear scars on each of the three stationary balls in two directions (parallel and perpendicular to the striations) to the nearest 0.01 mm.

  • Reporting: Calculate the average wear scar diameter. A smaller wear scar diameter indicates better anti-wear properties.

Measurement of Extreme-Pressure Properties (Four-Ball Method - ASTM D2783)

This protocol is used to determine the load-carrying capacity of the lubricant.

Apparatus:

  • Four-Ball Extreme-Pressure (EP) Tester

Materials:

  • Steel balls (as specified in ASTM D2783)

  • Test lubricant

Procedure:

  • Preparation and Assembly: Follow the same preparation and assembly steps as in the ASTM D4172 protocol.

  • Test Execution (Load-Wear Index): Conduct a series of 10-second runs at progressively higher loads. After each run, measure the wear scar diameters.

  • Weld Point Determination: Continue increasing the load until the four balls weld together. The load at which this occurs is the weld point.

  • Calculations and Reporting:

    • Load-Wear Index (LWI): Calculated from the wear scar data to give a measure of the lubricant's ability to prevent wear at high loads.

    • Last Non-Seizure Load (LNSL): The highest load at which the lubricant does not seize.

    • Weld Point: The lowest load at which welding occurs.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_evaluation Performance Evaluation s1 1. Mix Oleic Acid and Triethanolamine s2 2. Heat and Stir under Nitrogen s1->s2 s3 3. Remove Water Byproduct s2->s3 s4 4. Cool and Collect Product s3->s4 e1 Prepare Aqueous Solution of TEAO s4->e1 Use in Formulation e2 Four-Ball Wear Test (ASTM D4172) e1->e2 e3 Four-Ball EP Test (ASTM D2783) e1->e3 e4 Measure Wear Scar Diameter e2->e4 e5 Determine Weld Point & LWI e3->e5

Caption: Experimental workflow for synthesis and evaluation.

mechanism_of_action cluster_interface Tool-Workpiece Interface cluster_lubricant Metalworking Fluid with TEAO Tool Tool Surface BoundaryFilm Boundary Lubrication Film Workpiece Workpiece Surface TEAO This compound Molecule PolarHead Polar Head (Triethanolamine) TEAO->PolarHead has a NonPolarTail Non-Polar Tail (Oleic Acid) TEAO->NonPolarTail has a Adsorption Physical Adsorption PolarHead->Adsorption attracts to Adsorption->Tool forms on Adsorption->Workpiece forms on

Caption: Mechanism of boundary lubrication by TEAO.

References

Formulation of cosmetic emulsions with triethanolamine oleate for skin and hair care products.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Formulation of Cosmetic Emulsions with Triethanolamine (B1662121) Oleate (B1233923)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine oleate is a non-ionic surfactant formed by the reaction of oleic acid and triethanolamine (TEA).[1][2] It is widely utilized in the cosmetics industry as an emulsifier, pH adjuster, surfactant, and stabilizing agent.[3][4] This compound is particularly effective in creating stable oil-in-water (O/W) emulsions for a variety of skin and hair care products, including lotions, creams, cleansers, shampoos, and conditioners.[5][6][7] The emulsifier is typically formed in situ during the manufacturing process, a method often referred to as the "nascent soap" technique. This involves dissolving oleic acid into the oil phase and triethanolamine into the aqueous phase. When the two phases are combined with agitation, this compound forms at the oil-water interface, effectively stabilizing the emulsion.[1][8]

These application notes provide detailed protocols for the formulation and characterization of cosmetic emulsions using this compound, summarize key quantitative data, and outline the underlying principles for creating stable and effective products.

Principle of Emulsification: In-Situ Formation

The emulsifying power of the this compound system stems from the acid-base reaction between oleic acid, a fatty acid present in the oil phase, and triethanolamine, a weak base dissolved in the aqueous phase.[8] Upon mixing, this reaction occurs at the interface between the oil and water. The resulting this compound salt possesses both a hydrophilic (water-loving) head from the triethanolamine portion and a lipophilic (oil-loving) tail from the oleic acid portion.[9] This amphiphilic nature allows it to reduce the interfacial tension between the oil and water, creating a protective film around the dispersed oil droplets and preventing them from coalescing, which results in a stable emulsion.[1] A slight excess of oleic acid is often used to yield the most stable emulsions.[10]

cluster_oil Oil Phase cluster_water Aqueous Phase cluster_process Emulsification Process oleic_acid Oleic Acid oil Lipophilic Ingredients mixing Combine Phases with Agitation oleic_acid->mixing oil->mixing tea Triethanolamine (TEA) water Hydrophilic Ingredients tea->mixing water->mixing reaction In-Situ Reaction at Interface mixing->reaction emulsifier This compound (Surfactant) Forms reaction->emulsifier stabilization Stable O/W Emulsion emulsifier->stabilization

Caption: In-Situ formation of this compound emulsifier.
Applications in Skin and Hair Care

This compound is a versatile ingredient used across a wide range of cosmetic products.[5]

  • Skin Care: In lotions, creams, and facial cleansers, it creates a stable, smooth, and homogeneous texture.[7] It helps to solubilize oils and other ingredients that are not fully water-soluble and assists in removing dirt and excess oil from the skin.[2][5] As a pH balancer, it can neutralize acidic components, making products less irritating and closer to the skin's natural pH of approximately 5.5-6.0.[5]

  • Hair Care: It is found in shampoos and conditioners to improve texture, consistency, and foaming properties.[4][7] Its emulsifying action helps to create smooth formulations that spread easily, promoting clean and healthy-feeling hair.[11]

  • Sunscreen Products: It aids in improving the dispersion and stability of sunscreen ingredients within the formulation.[5]

Quantitative Data and Formulation Guidelines

Successful formulation requires adherence to established concentration ranges and physicochemical parameters.

Table 1: Typical Formulation Concentration Ranges

Component Function Typical Concentration (%) Reference
Oleic Acid Emulsifier (precursor) 6 - 20% of the oil phase [10]
Triethanolamine Emulsifier (precursor) / pH Adjuster 2 - 8% (of the aqueous solution) [10]
Oil Phase Emollient / Active Carrier 10 - 40% [12]

| Aqueous Phase | Solvent / Base | 60 - 90% |[12] |

Table 2: Physicochemical Properties of this compound

Parameter Value Reference
Molecular Weight 431.6 g/mol [1]
Appearance Brownish-red viscous liquid [6]
Saponification Value 120-140 mg KOH/g [6]
Acid Value ≤10 mgKOH/g [6]

| pH (of 1% solution) | Approx. 10 (for TEA base) | |

Table 3: Regulatory and Safety Concentration Limits for Triethanolamine (TEA)

Region/Body Product Type Maximum Concentration Reference
EU Regulation (EC) No 1223/2009 Leave-on products 2.5% (as triethanolamine)
CIR Expert Panel Leave-on products ≤ 5% [13][14]

| CIR Expert Panel | Rinse-off products | Safe for use |[13][14] |

Note: Triethanolamine should not be used in cosmetic products containing N-nitrosating agents to prevent the formation of potentially carcinogenic nitrosamines.[13][14]

Experimental Protocols

Protocol 1: Preparation of a Basic Oil-in-Water (O/W) Skin Lotion

This protocol details the in situ or "nascent soap" method for creating a stable O/W emulsion.

5.1 Materials and Equipment

  • Oil Phase Components: Oleic Acid, Mineral Oil (or other emollients like Isopropyl Myristate), Cetearyl Alcohol (co-emulsifier/thickener).[8]

  • Aqueous Phase Components: Triethanolamine (TEA), Purified Water, Glycerin (humectant).[8]

  • Additional Components: Preservative, Fragrance.

  • Equipment: Beakers, heating magnetic stirrer or water bath, propeller mixer or homogenizer, pH meter, viscometer.[8]

5.2 Experimental Workflow Diagram

cluster_prep Phase Preparation cluster_emulsify Emulsification & Finalization p1 1. Prepare Oil Phase Combine Oleic Acid, Oil, & Cetearyl Alcohol p3 3. Heat Both Phases Separately to 70-75°C p1->p3 p2 2. Prepare Aqueous Phase Dissolve TEA & Glycerin in Purified Water p2->p3 p4 4. Emulsification Slowly add Aqueous Phase to Oil Phase with continuous mixing p3->p4 p5 5. Homogenize (If required) for smaller droplet size p4->p5 p6 6. Cool Down Cool to < 40°C with gentle, continuous stirring p5->p6 p7 7. Add Actives Add preservatives, fragrance, etc. p6->p7 p8 8. Final Product Adjust pH if necessary. Store in appropriate container. p7->p8

Caption: Experimental workflow for O/W emulsion preparation.

5.3 Procedure

  • Preparation of the Oil Phase: In a beaker, combine the oleic acid, mineral oil, and cetearyl alcohol. Heat the mixture to 70-75°C while stirring until all components are melted and uniformly mixed.[8]

  • Preparation of the Aqueous Phase: In a separate beaker, dissolve the triethanolamine and glycerin in purified water. Heat this aqueous phase to 70-75°C.[8]

  • Emulsification: Slowly add the hot aqueous phase to the hot oil phase with continuous agitation using a propeller mixer.[8] The addition rate and mixing speed are critical for forming a fine emulsion. A spontaneous emulsion often forms.[10]

  • Homogenization (Optional): For finer droplet size and enhanced long-term stability, the emulsion can be passed through a homogenizer.

  • Cooling and Finalization: Allow the emulsion to cool to room temperature under gentle, continuous stirring.[8]

  • Addition of Heat-Sensitive Ingredients: Once the emulsion has cooled to below 40°C, add any heat-sensitive components such as preservatives and fragrances.[8]

  • Final pH Adjustment: Check the pH of the final product and adjust if necessary. Topical formulations should ideally have a pH between 6.5 and 8.[12]

Protocol 2: Emulsion Characterization and Stability Testing

After formulation, the emulsion must be tested to ensure it meets quality and stability standards.

6.1 Physicochemical Characterization

  • Macroscopic Evaluation: Visually inspect the formulation for its appearance, color, odor, and homogeneity over a 30-day period.[13]

  • pH Measurement: Use a calibrated pH meter to determine the pH of the emulsion at room temperature. The pH should remain stable over time.[13]

  • Viscosity Measurement: Measure the viscosity using a viscometer at a controlled temperature. Changes in viscosity can indicate instability.[8][13]

  • Microscopic Evaluation/Droplet Size Analysis: Observe a sample of the emulsion under a microscope to assess the size, uniformity, and distribution of the dispersed phase droplets. Any significant increase in droplet size over time indicates coalescence and instability.

6.2 Stability Testing Stability testing is performed to predict the shelf life of the product by subjecting it to accelerated conditions.

cluster_tests Accelerated Stability Tests cluster_analysis Analysis start Fresh Emulsion Sample centrifuge Centrifugation Test (Accelerates phase separation) start->centrifuge thermal Thermal Stress Test (Freeze-thaw cycles or elevated temperature storage) start->thermal analysis Analyze for: - Phase Separation - Creaming/Sedimentation - Changes in pH - Changes in Viscosity - Crystal Growth centrifuge->analysis thermal->analysis outcome Determine Stability analysis->outcome stable Stable outcome->stable No significant changes unstable Unstable (Reformulate) outcome->unstable Significant changes

Caption: Workflow for emulsion stability testing.
  • Centrifugation Test: Centrifuge the emulsion sample (e.g., at 3000 rpm for 30 minutes) to accelerate phase separation.[8] A stable emulsion will show no signs of creaming or separation.

  • Thermal Stability:

    • Elevated Temperature: Store samples at elevated temperatures (e.g., 40°C or 50°C) for a period of one to three months. Periodically check for changes in physical properties.

    • Freeze-Thaw Cycling: Subject the product to several cycles of freezing and thawing (e.g., 24 hours at -10°C followed by 24 hours at 25°C). This tests the emulsion's resilience to temperature fluctuations during shipping and storage. Any signs of phase separation, crystallization, or significant viscosity changes indicate instability.

References

Research methodology for studying the effect of triethanolamine oleate on the rheological properties of drilling muds.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Investigating the Effect of Triethanolamine (B1662121) Oleate (B1233923) on Drilling Mud Rheology

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed research methodology for studying the impact of triethanolamine oleate on the rheological properties of drilling muds. This document outlines the preparation of drilling fluid samples, the experimental protocols for rheological measurements, and a framework for data analysis and presentation.

Introduction

Drilling fluids, or muds, are complex fluid systems essential for successful drilling operations. Their rheological properties, such as viscosity, yield point, and gel strength, are critical for functions like cuttings transport, drill bit cooling, and maintaining wellbore stability.[1][2] Chemical additives are frequently incorporated into drilling muds to modify these properties for specific drilling conditions.[3][4] this compound, a surfactant, has been used in various industrial applications, and its potential as a rheological modifier in drilling fluids warrants a systematic investigation.[4][5][6][7]

This document provides a comprehensive methodology for evaluating the effect of this compound on the rheological characteristics of a standard water-based drilling mud. The protocols described herein adhere to the American Petroleum Institute (API) Recommended Practice 13B-1 for field testing of water-based drilling fluids.[3][8][9]

Materials and Equipment

2.1. Materials:

  • Bentonite (B74815) (API grade)[3][10]

  • Deionized water

  • This compound

  • Standard weighting agents (e.g., barite), if required[3]

  • Other common drilling fluid additives (e.g., fluid loss control agents), as needed for the base mud formulation

2.2. Equipment:

  • High-shear mixer (e.g., Hamilton Beach type)

  • Rotational viscometer (e.g., Fann Model 35 V-G Meter or equivalent)[11][12][13][14]

  • Marsh funnel and measuring cup[12][15][16][17]

  • Mud balance for density measurement[9][18]

  • pH meter

  • Stopwatch

  • Graduated cylinders and beakers

  • Hot rolling oven and aging cells for temperature stability tests[19]

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

experimental_workflow cluster_prep Sample Preparation cluster_measurement Rheological Measurements (API RP 13B-1) cluster_analysis Data Analysis and Reporting prep_base_mud Prepare Base Drilling Mud add_teo Add this compound at Various Concentrations prep_base_mud->add_teo homogenize Homogenize Samples add_teo->homogenize measure_density Measure Density homogenize->measure_density measure_viscosity Measure Apparent and Plastic Viscosity measure_density->measure_viscosity measure_yp Measure Yield Point measure_viscosity->measure_yp measure_gel Measure Gel Strength (10 sec & 10 min) measure_yp->measure_gel tabulate_data Tabulate Quantitative Data measure_gel->tabulate_data analyze_trends Analyze Trends and Effects tabulate_data->analyze_trends report_findings Generate Report analyze_trends->report_findings

Figure 1: Experimental workflow for studying the effect of this compound on drilling mud rheology.

Experimental Protocols

4.1. Preparation of Base Drilling Mud

  • Measure a specific volume of deionized water (e.g., 350 ml) into a mixing cup.

  • While stirring with a high-shear mixer, slowly add a pre-weighed amount of bentonite (e.g., 22.5 g for a typical 6% by weight suspension) to the water.

  • Continue mixing for a specified time (e.g., 20-30 minutes) to ensure complete hydration of the bentonite.

  • Allow the base mud to age for a period (e.g., 24 hours) at room temperature to ensure stable properties before testing.

4.2. Preparation of Test Samples

  • Prepare a stock solution of this compound in deionized water.

  • Divide the aged base mud into several equal volume samples.

  • To each sample, add a calculated volume of the this compound stock solution to achieve the desired final concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%, and 2.0% by volume). A control sample with no additive should also be prepared.

  • Thoroughly mix each sample for a consistent duration (e.g., 10 minutes) to ensure uniform distribution of the additive.

4.3. Measurement of Rheological Properties (as per API RP 13B-1)

4.3.1. Density Measurement

  • Calibrate the mud balance with fresh water.

  • Fill the clean, dry mud balance cup with the drilling mud sample.

  • Place the lid on the cup and ensure any excess mud is expelled through the hole in the lid.

  • Clean the exterior of the mud balance.

  • Place the balance on the fulcrum and move the rider until the beam is balanced.

  • Read the density from the scale.

4.3.2. Viscosity and Yield Point Measurement using a Rotational Viscometer [13][14][20][21]

  • Place the mud sample in the viscometer cup and immerse the rotor and bob to the scribed line.

  • Heat or cool the sample to the desired test temperature (e.g., 120°F or 50°C).[13]

  • Stir the sample at 600 RPM for about 15 seconds.[22]

  • Record the dial reading at 600 RPM (θ₆₀₀).

  • Change the speed to 300 RPM and record the dial reading (θ₃₀₀).

  • Calculate the rheological parameters using the following formulas:

    • Plastic Viscosity (PV) in centipoise (cP): PV = θ₆₀₀ - θ₃₀₀

    • Yield Point (YP) in lb/100 ft²: YP = θ₃₀₀ - PV

    • Apparent Viscosity (AV) in cP: AV = θ₆₀₀ / 2

4.3.3. Gel Strength Measurement [1][11][15][22]

  • After determining the viscosity and yield point, stir the mud sample at 600 RPM for 10-15 seconds to break any existing gel structure.[1][22]

  • Turn off the viscometer and allow the mud to remain static for 10 seconds.

  • Switch the viscometer to the 3 RPM setting and record the maximum dial deflection before the gel breaks. This value is the 10-second gel strength (in lb/100 ft²).

  • Re-stir the sample at 600 RPM for 10-15 seconds.

  • Turn off the viscometer and allow the mud to remain static for 10 minutes.

  • Switch the viscometer to the 3 RPM setting and record the maximum dial deflection. This is the 10-minute gel strength (in lb/100 ft²).

4.4. Optional: High-Temperature, High-Pressure (HTHP) Rheology

For applications where the drilling fluid will be exposed to elevated temperatures, the rheological properties should be measured after aging the samples at a relevant temperature in a hot rolling oven.

  • Place the prepared mud samples in aging cells.

  • Heat the cells in a rolling oven at the desired temperature (e.g., 250°F or 121°C) for a specified time (e.g., 16 hours).[19]

  • After aging, cool the samples to the testing temperature and repeat the rheological measurements as described in section 4.3.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Rheological Properties of Drilling Mud with Varying Concentrations of this compound at Room Temperature

This compound Conc. (% v/v)Density (lb/gal)600 RPM Reading300 RPM ReadingPlastic Viscosity (cP)Yield Point (lb/100 ft²)10-sec Gel Strength (lb/100 ft²)10-min Gel Strength (lb/100 ft²)
0 (Control)
0.1
0.25
0.5
1.0
2.0

Table 2: Rheological Properties of Drilling Mud with Varying Concentrations of this compound after Hot Rolling at [Specify Temperature]

This compound Conc. (% v/v)Density (lb/gal)600 RPM Reading300 RPM ReadingPlastic Viscosity (cP)Yield Point (lb/100 ft²)10-sec Gel Strength (lb/100 ft²)10-min Gel Strength (lb/100 ft²)
0 (Control)
0.1
0.25
0.5
1.0
2.0

Logical Relationships in Data Interpretation

The following diagram illustrates the logical relationships between the experimental variables and the expected outcomes, which will guide the data analysis.

logical_relationships teo_conc This compound Concentration rheo_props Rheological Properties (PV, YP, Gel Strength) teo_conc->rheo_props Influences temp_effect Temperature Stability teo_conc->temp_effect May Improve performance Drilling Fluid Performance rheo_props->performance Determines temp_effect->rheo_props Affects

Figure 2: Logical relationships in data interpretation.

Conclusion

This detailed methodology provides a standardized approach for researchers to investigate the effects of this compound on the rheological properties of water-based drilling muds. By following these protocols, it is possible to generate reproducible and comparable data that will elucidate the potential of this compound as a novel drilling fluid additive. The results of this research can contribute to the development of more efficient and cost-effective drilling fluid formulations.

References

Application Notes and Protocols: A Preparing Method of Triethanolamine Oleate for Use in Cutting Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethanolamine (B1662121) oleate (B1233923) is a widely utilized component in the formulation of metalworking and cutting fluids, where it functions as a lubricant and corrosion inhibitor.[1][2] Its synthesis is achieved through the reaction of oleic acid with triethanolamine. This document provides detailed experimental protocols for the preparation of triethanolamine oleate, along with a summary of the quantitative data available from public sources. Additionally, a visual representation of the experimental workflow is presented to facilitate a clear understanding of the process.

Introduction

This compound is a salt formed from the neutralization reaction between the carboxylic acid group of oleic acid and the amine group of triethanolamine.[1][3] This reaction results in a water-soluble compound that readily forms a physical adsorption film on metal surfaces, providing lubrication under low-load conditions.[1][2] Furthermore, this compound exhibits rust-inhibiting properties for both ferrous metals and aluminum alloys.[1][2] The following protocols are based on methods described in publicly available documents and are intended for a scientific audience.

Data Presentation

The following tables summarize the quantitative data for two common methods of preparing this compound. Method 1 is a solvent-based approach, while Method 2 is a solvent-free synthesis.

Table 1: Reactant and Solvent Ratios for this compound Synthesis

ParameterMethod 1 (Solvent-Based)Method 2 (Solvent-Free)Source(s)
Oleic Acid (mass ratio)28[4][5][6]
Triethanolamine (mass ratio)17[4][5][6]
Toluene (B28343)PresentAbsent[4][5]

Table 2: Reaction Conditions for this compound Synthesis

ParameterMethod 1 (Solvent-Based)Method 2 (Solvent-Free)Source(s)
Initial TemperatureAmbientAmbient[4][5]
Heating Step 1Ramp to 120°C over 3 hoursHeat to 120°C[4][5]
Incubation Step 1Hold at 120°C for 1 hourHold at 120°C for 35 minutes[4][5]
Heating Step 2Ramp to 160°CN/A[4][5]
Reaction CompletionIndicated by cessation of water generationN/A[4][5][6]
CoolingCool to below 60°CCool to room temperature[4][5][6]
Stirring SpeedNot specified55 rps
Inert AtmosphereNitrogenNot specified[4][5]

Experimental Protocols

Method 1: Solvent-Based Synthesis of this compound

This protocol is adapted from a patented method and involves the use of toluene as a solvent to facilitate the removal of water via azeotropic distillation.[4][5]

Materials:

  • Oleic Acid (Technical Grade)

  • Triethanolamine (Technical Grade)

  • Toluene (Reagent Grade)

  • Nitrogen gas (High Purity)

  • Reaction kettle equipped with a mechanical stirrer, thermometer, heating mantle, and a Dean-Stark apparatus or equivalent water separator.

Procedure:

  • Charging the Reactor: In a clean and dry reaction kettle, charge oleic acid and triethanolamine in a mass ratio of 2:1.[4][5]

  • Solvent Addition: Add a suitable amount of toluene to the reactor. The volume of toluene should be sufficient to facilitate efficient stirring and azeotropic removal of water.

  • Inerting: Purge the reactor with nitrogen gas to create an inert atmosphere.[4][5] Maintain a gentle flow of nitrogen throughout the reaction.

  • Stirring: Begin stirring the mixture to ensure homogeneity. The stirring speed should be sufficient to maintain a vortex and prevent localized overheating.

  • Heating - Step 1: Gradually heat the reactor contents to 120°C over a period of 3 hours.[4][5]

  • Incubation - Step 1: Maintain the temperature at 120°C for 1 hour.[4][5] During this time, water will begin to be removed azeotropically with toluene and collected in the water separator.

  • Heating - Step 2: After the initial incubation, increase the temperature to 160°C.[4][5]

  • Reaction Monitoring: Continue heating at 160°C until no more water is generated and collected in the separator.[4][5][6] This indicates the completion of the reaction.

  • Cooling: Once the reaction is complete, turn off the heating and allow the mixture to cool. Once the temperature is below 100°C, cooling can be accelerated by passing cooling water through the reactor jacket.

  • Final Product: Cool the product to below 60°C before stopping the nitrogen flow.[4][5][6] The resulting product is this compound, which can be used directly or further purified if required.

Method 2: Solvent-Free Synthesis of this compound

This method describes a solvent-free approach to the synthesis of this compound.

Materials:

  • Oleic Acid (Technical Grade)

  • Triethanolamine (Technical Grade)

  • Reaction vessel with a mechanical stirrer, thermometer, and heating source.

Procedure:

  • Reactant Addition: Charge a reaction vessel with 8 parts by mass of oleic acid and 7 parts by mass of triethanolamine.

  • Mixing and Heating: Begin stirring the mixture at a speed of 55 revolutions per second. Heat the mixture to 120°C.

  • Isothermal Reaction: Once the temperature reaches 120°C, stop the heating and maintain the temperature for 35 minutes.

  • Cooling: After the incubation period, allow the mixture to cool to room temperature.

  • Product: The resulting product is this compound.

Mandatory Visualization

experimental_workflow start Start charge_reactants Charge Oleic Acid and Triethanolamine (2:1 mass ratio) start->charge_reactants add_solvent Add Toluene charge_reactants->add_solvent inerting Purge with Nitrogen add_solvent->inerting stirring Start Stirring inerting->stirring heating1 Heat to 120°C (over 3 hours) stirring->heating1 incubation1 Hold at 120°C (1 hour) heating1->incubation1 heating2 Heat to 160°C incubation1->heating2 monitoring Monitor Water Removal (Reaction Completion) heating2->monitoring cooling Cool to <60°C monitoring->cooling product This compound (Final Product) cooling->product end End product->end

Caption: Experimental workflow for the solvent-based synthesis of this compound.

Discussion

The preparation of this compound is a straightforward esterification/neutralization reaction. The use of a solvent like toluene in Method 1 facilitates the removal of water, which is a byproduct of the reaction, thereby driving the reaction towards completion according to Le Chatelier's principle. The application of an inert nitrogen atmosphere is a good practice to prevent the oxidation of oleic acid at elevated temperatures, which could otherwise lead to undesirable byproducts.

The solvent-free approach (Method 2) offers the advantage of a simpler setup and avoids the use of volatile organic compounds. However, without the azeotropic removal of water, the reaction may not proceed to completion as efficiently. The optimal method will depend on the specific requirements of the application, including the desired purity of the final product and the scale of the synthesis.

For research and development purposes, it is recommended to characterize the final product using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of the ester/salt linkage, and titration to determine the acid value and amine value to assess the extent of reaction. Further analysis by chromatography techniques could provide information on the purity of the product.

References

Application of triethanolamine oleate as an organic additive in the grinding of cement clinker.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Triethanolamine (B1662121) Oleate (B1233923) as an Organic Additive in Cement Clinker Grinding

Introduction

In cement production, the grinding of clinker into a fine powder is a critical and energy-intensive step, accounting for a significant portion of the total electrical energy consumed in the process.[1][2] To enhance efficiency and reduce energy consumption, organic grinding aids (GAs) are widely used.[1][3] These additives work by minimizing the agglomeration of freshly fractured cement particles, thereby improving the efficiency of the grinding mill and influencing the properties of the final cement product.[1][3][4]

Triethanolamine (TEA) is a well-established grinding aid that also functions as a hydration modifier, affecting the setting time and strength development of cement.[4][5][6] Triethanolamine oleate, an ester of triethanolamine and oleic acid, is an advanced, surface-active derivative. Its molecular structure combines the polar amino and hydroxyl groups of TEA with a long, non-polar hydrocarbon chain from oleic acid. This amphiphilic nature enhances its ability to adsorb onto the surface of cement particles, reducing surface energy and preventing the re-agglomeration of fine particles due to electrostatic forces and van der Waals forces.[1][7] This action leads to improved grinding efficiency, a finer particle size distribution, and can positively influence the hydration and mechanical properties of the resulting cement.[7][8]

Mechanism of Action

The primary function of this compound as a grinding aid is based on the following mechanisms:

  • Surface Adsorption and Charge Neutralization : During grinding, new surfaces are created on the cement clinker particles, which carry unsaturated electrical charges.[1][7] The polar head of the this compound molecule adsorbs onto these newly fractured, charged surfaces. This process neutralizes the surface charges, reducing the electrostatic attraction between particles that leads to agglomeration.[7]

  • Steric Hindrance : The long hydrocarbon tail of the oleate component provides a steric barrier between particles. This physical separation further prevents particles from coming close enough to re-agglomerate, thus maintaining a better dispersion of particles within the mill.

  • Reduction of Surface Energy : By adsorbing onto the surfaces of micro-cracks, the additive reduces the fracture energy required to create new surfaces, a principle explained by Griffith's theory of fracture. This can lead to a more efficient breakdown of clinker particles.

  • Hydration Modification : Similar to its parent compound TEA, this compound can influence the cement hydration process. It can accelerate the hydration of the aluminate phases (C3A) while retarding the hydration of the silicate (B1173343) phases (C3S).[4][5] This dual effect is dose-dependent and can be tailored to modify the setting time and strength development of the cement.[4][5]

Data Presentation

The following tables summarize quantitative data from studies on triethanolamine (TEA) and its modified versions, which serve as a proxy for the expected performance of this compound.

Table 1: Effect of Triethanolamine-Based Additives on Grinding Efficiency

Additive TypeDosage (% by weight of cement)Grinding Mill TypeParameter MeasuredImprovement vs. ControlReference
Triethanolamine (TEA)0.06%Ball MillBlaine Specific Surface Area+16.0%[9]
Triethanolamine (TEA)0.06%Vibrating Disk MillBlaine Specific Surface Area+7.6%[2][9]
Salinized TEA (DGA)0.03%Not Specified45 µm Sieve Residue-47.2%[1]
Salinized TEA (DGA)0.03%Not SpecifiedSpecific Surface Area+45 m²/kg[1][8]
Modified TEA (M-TEA)0.015%Not Specified3–32 µm Particle Content+12.4%[7]
Triethanolamine (TEA)0.025%Not SpecifiedBlaine Fineness (25 min)+14%[10]

Table 2: Effect of Triethanolamine-Based Additives on Cement Mechanical Properties

Additive TypeDosage (% by weight of cement)Curing TimeParameter MeasuredChange vs. ControlReference
Modified TEA (M-TEA)0.03%3 daysCompressive Strength+5.5 MPa[7]
Modified TEA (M-TEA)0.03%28 daysCompressive Strength+8.2 MPa[7]
Salinized TEA (DGA)0.03%3 daysCompressive Strength+4.9 MPa[1][8]
Salinized TEA (DGA)0.03%7 daysCompressive Strength+5.0 MPa[1][8]
Salinized TEA (DGA)0.03%28 daysCompressive Strength+3.5 MPa[1][8]
Triethanolamine (TEA)0.04%3 daysCompressive Strength (Slag Cement)Significant Improvement[11]
Triethanolamine (TEA)0.04%7 daysCompressive Strength (Slag Cement)Significant Improvement[11]

Experimental Protocols

Protocol 1: Laboratory-Scale Preparation of this compound

Objective: To synthesize this compound through esterification for use as a cement grinding aid.

Materials & Equipment:

  • Triethanolamine (TEA)

  • Oleic Acid

  • Toluene (B28343) (as a solvent for azeotropic water removal)

  • Nitrogen gas supply

  • Three-neck round-bottom flask

  • Heating mantle with magnetic stirrer

  • Condenser with Dean-Stark trap

  • Thermometer

  • Rotary evaporator

Procedure:

  • Batching: In a three-neck round-bottom flask, combine oleic acid and triethanolamine. A common molar ratio is 1:1, but can be varied. For a mass-based approach, a ratio such as 2:1 oleic acid to triethanolamine can be used.[12][13]

  • Stirring & Inerting: Add toluene to the flask to act as a solvent. Begin stirring the mixture and purge the system with nitrogen gas to create an inert atmosphere, which prevents oxidation.[12]

  • Heating & Reaction: Heat the flask using the heating mantle. Gradually raise the temperature to approximately 120°C and hold for 1 hour, then increase the temperature to 140-160°C.[12] Water produced during the esterification reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Reaction Completion: Continue the reaction until no more water is collected in the trap, indicating the reaction is complete.[12][13]

  • Cooling & Product Recovery: Turn off the heat and allow the mixture to cool to below 60°C under a nitrogen atmosphere.[12][13]

  • Solvent Removal: Remove the toluene solvent using a rotary evaporator to yield the final product, this compound.

Protocol 2: Evaluation of Grinding Efficiency

Objective: To determine the effectiveness of this compound as a grinding aid by measuring the change in cement fineness.

Materials & Equipment:

  • Cement clinker and gypsum

  • This compound (prepared in Protocol 1)

  • Laboratory ball mill

  • Sieves for particle size analysis

  • Blaine air permeability apparatus (per ASTM C204)

  • Precision balance

Procedure:

  • Sample Preparation: Prepare two identical batches (e.g., 2 kg each) of grinding charge, consisting of cement clinker and a set percentage of gypsum (e.g., 95% clinker, 5% gypsum).[2][9]

  • Additive Dosing:

    • Control Batch: No additive is used.

    • Treated Batch: Add a precise dosage of this compound (e.g., 0.01% to 0.05% by weight of the clinker/gypsum mixture) and mix thoroughly.

  • Grinding Process:

    • Charge the laboratory ball mill with the control batch.

    • Grind the material, stopping the mill at predetermined intervals (e.g., 15, 30, 60, and 90 minutes) to collect a representative sample (approx. 50 g).[4]

    • Clean the mill thoroughly.

    • Repeat the grinding process with the treated batch, collecting samples at the same time intervals.

  • Fineness Measurement:

    • For each sample collected, measure the specific surface area using the Blaine air permeability apparatus.[9]

    • Alternatively, or in addition, determine the particle size distribution or the residue on a 45 µm sieve.[1][8]

  • Data Analysis: Plot the Blaine specific surface area as a function of grinding time for both the control and treated samples to visualize and quantify the improvement in grinding efficiency.[4]

Protocol 3: Assessment of Cement Properties

Objective: To evaluate the effect of this compound on the key properties of the produced cement, including setting time and compressive strength.

Materials & Equipment:

  • Cement produced with and without the additive (from Protocol 2)

  • Standard sand (per ASTM C778)

  • Deionized water

  • Vicat apparatus (per ASTM C191)

  • Mortar mixer

  • 50 mm (2-inch) cube molds

  • Compression testing machine

Procedure:

Part A: Setting Time Measurement

  • Paste Preparation: Prepare cement pastes for both the control and treated cements according to ASTM C187 standards. The water-to-cement ratio should be kept constant.[4]

  • Vicat Test: Place the freshly prepared paste into the Vicat mold. Determine the initial and final setting times by measuring the penetration of the Vicat needle at regular intervals as described in ASTM C191.[4]

Part B: Compressive Strength Measurement

  • Mortar Preparation: Prepare mortar by mixing the cement (control or treated), standard sand, and water according to ASTM C109. Maintain a constant water-to-cement ratio and sand-to-cement ratio for all batches.

  • Molding Specimens: Cast the mortar into 50 mm cube molds, ensuring proper compaction.[4]

  • Curing:

    • Cure the molded cubes in a moist cabinet at >95% relative humidity for the first 24 hours.

    • After demolding, submerge the cubes in lime-saturated water at a constant temperature (e.g., 23 ± 2 °C) until the designated testing age.[4]

  • Testing: At the specified ages (e.g., 3, 7, and 28 days), remove a set of three cubes for each batch from the water. Test the cubes for compressive strength using a calibrated compression testing machine.[4]

  • Data Analysis: Calculate the average compressive strength for each set of cubes. Compare the strength development of the cement made with this compound to the control cement.

Visualizations

G cluster_0 Mechanism of this compound in Cement Grinding Clinker Cement Clinker Particle (During Grinding) Fracture New Fractured Surfaces (+/- Charges) Clinker->Fracture Impact Adsorption Adsorption of Polar Head on Particle Surface Fracture->Adsorption Additive This compound (Amphiphilic Molecule) Additive->Adsorption Neutralization Surface Charge Neutralization Adsorption->Neutralization Steric Steric Hindrance (Oleate Tail) Adsorption->Steric Agglomeration Reduced Particle Agglomeration Neutralization->Agglomeration Steric->Agglomeration Efficiency Improved Grinding Efficiency Agglomeration->Efficiency

Caption: Mechanism of action for this compound as a grinding aid.

G cluster_1 Experimental Workflow cluster_2 Grinding Evaluation cluster_3 Property Assessment Prep Protocol 1: Prepare this compound Treated Treated Batch (+ Additive) Prep->Treated Add to clinker Grind Protocol 2: Perform Laboratory Grinding Test Protocol 3: Assess Cement Properties Grind->Test Fineness Measure Fineness (Blaine Specific Surface Area) Grind->Fineness Strength Measure Compressive Strength (3, 7, 28 days) Test->Strength Setting Measure Setting Time (Vicat Test) Test->Setting Control Control Batch (No Additive) Control->Grind Treated->Grind Result Compare Results & Evaluate Additive Efficacy Fineness->Result Strength->Result Setting->Result

Caption: Workflow for evaluating this compound as a cement additive.

References

Troubleshooting & Optimization

Technical Support Center: Resolving Foaming Issues in Metalworking Fluids Containing Triethanolamine Oleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals encountering foaming issues with metalworking fluids formulated with triethanolamine (B1662121) oleate (B1233923).

Troubleshooting Guide

Uncontrolled foaming in metalworking fluids can lead to decreased lubrication and cooling, pump cavitation, and overflow of reservoirs, ultimately impacting operational efficiency and workpiece quality.[1][2][3] Triethanolamine oleate, a common component for lubrication and corrosion inhibition, can also contribute to foam formation due to its surfactant properties. This guide provides a systematic approach to diagnosing and resolving foaming problems.

Initial Assessment: Mechanical vs. Chemical Causes

A simple "Shake Test" can help differentiate between mechanical and chemical causes of foaming.[4]

  • Sample Collection: Collect a sample of the foaming metalworking fluid from the sump.

  • Agitation: Vigorously shake the container for 10-15 seconds.

  • Observation:

    • Rapidly Dissipating Foam: If the foam breaks down quickly, the primary cause is likely mechanical.

    • Stable, Persistent Foam: If the foam remains for an extended period, the issue is likely chemical in nature.[4]

Troubleshooting Mechanical Foaming

Mechanical issues are often related to air entrainment in the fluid.[1]

IssueRecommended Action
Low Fluid Level in Reservoir Increase the fluid level to the recommended operational volume to prevent the pump from drawing in air.[2]
High Fluid Velocity/Pressure Reduce the pump pressure or flow rate. High-pressure systems are more prone to foaming.[5]
Fluid "Waterfalling" into Sump Modify return lines to ensure a smooth, angled return of the fluid below the surface level, avoiding a direct drop that entraps air.
Air Leaks in Pumps or Hoses Inspect all connections, seals, and hoses for cracks or leaks that could introduce air into the system and repair or replace as needed.[2]
Insufficient Sump Residence Time If possible, increase the sump volume to allow more time for entrained air to escape before recirculation.[2]
Troubleshooting Chemical Foaming

Chemical foaming is related to the formulation and contamination of the metalworking fluid.

IssueRecommended Action
Incorrect Fluid Concentration Measure the fluid concentration using a refractometer. If too high (typically >10%), dilute with water to the manufacturer's recommended range.[4]
Soft Make-up Water Test the water hardness. Soft water (less than 80-125 ppm CaCO₃) can increase the tendency to foam.[6] Consider using harder water for the initial charge or adding water hardeners.
Contamination - Tramp Oils: Use skimmers to remove tramp oils (hydraulic, gear, etc.).- Cleaners: Ensure parts are thoroughly rinsed before entering the metalworking fluid system to avoid cleaner drag-in.
Ineffective or Depleted Antifoam Add a suitable defoamer. Start with a low dosage and increase as needed. Over-treatment can sometimes worsen foaming.

Frequently Asked Questions (FAQs)

Q1: Why does my metalworking fluid containing this compound foam?

This compound is an anionic surfactant, meaning it reduces the surface tension of water.[7] This property, while beneficial for lubrication and emulsification, also stabilizes air bubbles, leading to foam formation. The inherent foaming tendency can be exacerbated by mechanical and chemical factors.

Q2: How does water hardness affect foaming?

Water hardness, caused by dissolved calcium and magnesium ions, plays a crucial role in foam stability.

  • Soft Water (< 75-80 ppm CaCO₃): Tends to promote stable foam because there are insufficient ions to destabilize the surfactant film around air bubbles.[6]

Q3: What is the difference between an antifoam and a defoamer?

While often used interchangeably, they have distinct functions:

  • Antifoam: Prevents foam from forming.

  • Defoamer: Destroys existing foam.

Many chemical agents can perform both functions. They work by being insoluble in the fluid and having a lower surface tension, which allows them to spread across bubble surfaces and cause them to rupture.

Q4: What are the main types of defoamers, and which should I use?

The two main categories are silicone-based and non-silicone (organic) defoamers.

  • Silicone-Based Defoamers:

    • Advantages: Highly effective at low concentrations, stable over a wide range of temperatures and pH.[9]

    • Disadvantages: Can sometimes cause surface defects on parts if not formulated correctly.

  • Non-Silicone (Organic) Defoamers: (e.g., fatty acid esters, alcohols)

    • Advantages: Less likely to cause surface defects and can be more readily biodegradable.

    • Disadvantages: May be less persistent and require higher concentrations than silicone defoamers.

The choice depends on the specific fluid formulation, operating conditions, and downstream processes (e.g., painting, coating). It is often recommended to test different types to find the most effective one for your system.

Q5: Can adding too much defoamer be a problem?

Yes, over-treating with a defoamer can sometimes destabilize the metalworking fluid emulsion or even contribute to foaming. It is crucial to start with the lowest recommended dosage and increase incrementally.

Data Presentation

The following tables summarize the expected performance of different defoamer types and the influence of water hardness on foaming tendency.

Table 1: Qualitative Comparison of Defoamer Types

FeatureSilicone-Based DefoamersNon-Silicone (Organic) Defoamers
Efficiency HighModerate to High
Dosage Level LowLow to Moderate
Persistence Good to ExcellentModerate
Temperature Stability ExcellentGood
Potential for Surface Defects ModerateLow
Cost-Effectiveness Can be very cost-effective due to low dosageGenerally lower cost per unit volume

Table 2: Influence of Water Hardness on Foaming Tendency

Water Hardness (as CaCO₃)Foaming TendencyPotential Issues
< 75 ppm (Soft)HighStable foam formation.
80 - 125 ppm (Ideal)ModerateGenerally balanced performance.
> 200 ppm (Hard)LowFormation of insoluble soaps, emulsion instability.[6][8]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate foaming characteristics and the effectiveness of antifoaming agents.

Protocol 1: Modified ASTM D3601 - Shake Test for Foaming Tendency

This test provides a simple and rapid evaluation of a fluid's foaming tendency under low-shear conditions.[1][10]

1. Materials:

  • 500 mL wide-mouthed glass jar with a screw cap
  • 100 mL and 250 mL graduated cylinders
  • Stopwatch
  • Ruler or measuring tape

2. Procedure:

  • Pour 200 mL of the diluted metalworking fluid into the 500 mL glass jar.
  • Allow the sample to equilibrate to room temperature (approximately 25°C).
  • Securely fasten the cap on the jar.
  • Vigorously shake the jar with a consistent motion for 10 seconds (approximately 40 shakes).[1]
  • Immediately after shaking, place the jar on a level surface and start the stopwatch.
  • Measure the total height of the fluid and foam in millimeters.
  • Record the foam height (Total Height - Initial Fluid Height) at t=0.
  • Record the time it takes for the foam to completely dissipate or collapse to an acceptable level (e.g., less than 5 mm).

3. Data Analysis:

  • Compare the initial foam height and collapse time for different fluid samples or the same fluid over time. A larger initial foam height and longer collapse time indicate a greater foaming tendency.

Protocol 2: Modified ASTM D3519 - Blender Test for High-Shear Foaming

This method simulates the high-shear conditions found in many machining operations.[10][11]

1. Materials:

  • Variable-speed laboratory blender
  • 250 mL graduated cylinder
  • Stopwatch

2. Procedure:

  • Pour 200 mL of the diluted metalworking fluid into the blender jar.
  • Allow the sample to equilibrate to room temperature (approximately 25°C).
  • Place the lid securely on the blender.
  • Blend the fluid at a high speed (e.g., 8000 rpm) for 30 seconds.[10]
  • Immediately turn off the blender and start the stopwatch.
  • Pour the agitated fluid into a 250 mL graduated cylinder.
  • Record the initial foam volume (Total Volume - 200 mL) at t=0.
  • Record the foam volume at regular intervals (e.g., 30, 60, 120, 300 seconds).

3. Data Analysis:

  • Plot foam volume versus time to compare the foam stability of different fluids or the effectiveness of different defoamers. A faster decay in foam volume indicates better foam control.

Protocol 3: Recirculation Test for Defoamer Persistence

This test evaluates the long-term effectiveness of an antifoaming agent under continuous circulation.

1. Materials:

  • Peristaltic pump
  • 1000 mL graduated cylinder
  • Tubing
  • Reservoir for the test fluid

2. Procedure:

  • Prepare a known volume of the metalworking fluid with the desired concentration of defoamer in the reservoir.
  • Set up a closed-loop system where the pump draws fluid from the bottom of the reservoir and returns it to the top of the graduated cylinder, allowing it to fall and create turbulence.
  • Begin pumping at a constant, predetermined flow rate.
  • Allow the system to run for an extended period (e.g., 1-4 hours).
  • At regular intervals (e.g., every 15 minutes), record the steady-state foam height in the graduated cylinder.

3. Data Analysis:

  • Plot foam height versus time. A defoamer with good persistence will maintain a low foam height throughout the duration of the test. A steady increase in foam height indicates that the defoamer is being depleted or is losing its effectiveness.

Visualizing Troubleshooting and Foaming Relationships

The following diagrams illustrate the logical flow of troubleshooting and the interplay of factors contributing to foaming.

References

Technical Support Center: Optimizing Triethanolamine Oleate Concentration for Enhanced Emulsion Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using triethanolamine (B1662121) oleate (B1233923) as an emulsifier.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for triethanolamine oleate to form a stable emulsion?

A1: this compound is often formed in situ by reacting oleic acid with triethanolamine. A common starting point is to dissolve 6-20% oleic acid in the oil phase and mix it with a 2-8% aqueous solution of triethanolamine. For certain applications like miscible oils with low-viscosity mineral oils, 8-12% oleic acid with 3-4% this compound can be effective. Stable emulsions have also been achieved with surfactant concentrations ranging from 7-10%.[1]

Q2: How does the ratio of oleic acid to triethanolamine affect emulsion stability?

A2: The stoichiometry of the reactants is a critical factor. A slight excess of oleic acid over the amount required to neutralize the triethanolamine is often reported to yield the most stable emulsions.[1] This is because the excess fatty acid can participate in the interfacial film, contributing to its stability.

Q3: What is the role of pH in emulsions stabilized with this compound?

A3: this compound is the salt of a weak acid (oleic acid) and a weak base (triethanolamine), making pH a critical parameter.[1] The pH of the aqueous phase influences the ionization state of both components, which in turn affects the emulsifier's performance. The pH of a 5% solution of this compound in water is approximately 7.8, which is close to neutral.[2] Significant deviations from this can disrupt the stability of the interfacial film.

Q4: Can co-surfactants or polymers be used to improve the stability of my this compound emulsion?

A4: Yes, the addition of co-surfactants and polymeric stabilizers can significantly enhance long-term stability.[1] Polymeric stabilizers like polyvinyl alcohol (PVA) or carbomers can provide steric hindrance, preventing droplet coalescence.[1] Co-surfactants can modify the hydrophilic-lipophilic balance (HLB) of the system to better match the requirements of the oil phase.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Immediate phase separation (Coalescence) Insufficient emulsifier concentration.Increase the concentration of oleic acid and/or triethanolamine. Ensure thorough mixing to facilitate the reaction and formation of the emulsifier at the oil-water interface.
Incorrect pH.[3]Measure and adjust the pH of the aqueous phase. For this compound, a near-neutral pH is generally optimal.[2]
Improper mixing or homogenization.Increase the intensity or duration of homogenization to reduce droplet size.[1] Consider using a high-pressure homogenizer.
Creaming (oil layer on top) or Sedimentation Droplet size is too large.Optimize homogenization parameters (increase time, speed, or pressure) to achieve a smaller, more uniform droplet size.[1]
Insufficient viscosity of the continuous phase.Add a viscosity modifier or a polymeric stabilizer like a carbomer to the aqueous phase to hinder droplet movement.[4]
Flocculation (clumping of droplets) Suboptimal emulsifier concentration.A slight adjustment in the this compound concentration may be needed. Sometimes, too much emulsifier can also lead to issues.
Unfavorable electrostatic interactions.Measure the zeta potential of the droplets. If it is too low (close to zero), adjust the pH or add an ionic co-surfactant to increase surface charge and promote repulsion.[5]
Changes in emulsion consistency over time Ostwald ripening (growth of larger droplets at the expense of smaller ones).This is a long-term stability issue. The use of a co-surfactant or a polymeric stabilizer to create a more robust interfacial film can help mitigate this.
Microbial contamination.If the formulation is not self-preserving, consider adding a suitable preservative.

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion using In-Situ this compound Formation

Objective: To prepare a stable O/W emulsion.

Materials:

  • Oil phase (e.g., mineral oil, vegetable oil)

  • Oleic acid

  • Triethanolamine

  • Deionized water

Procedure:

  • Prepare the Oil Phase: In a beaker, add the desired amount of oil. Dissolve 6-20% (w/w, relative to the oil phase) of oleic acid into the oil. Mix thoroughly until fully dissolved.

  • Prepare the Aqueous Phase: In a separate beaker, prepare a 2-8% (w/w) solution of triethanolamine in deionized water.

  • Emulsification: While vigorously stirring the aqueous phase with a high-shear mixer or homogenizer, slowly add the oil phase.

  • Homogenization: Continue homogenization for a set period (e.g., 5-15 minutes) to ensure the formation of small, uniform droplets.

  • Characterization: Evaluate the emulsion for stability, droplet size, and other relevant parameters.

Protocol 2: Assessment of Emulsion Stability

Objective: To evaluate the physical stability of the prepared emulsion.

Methods:

  • Visual Observation:

    • Place the emulsion in a clear, sealed container.

    • Observe immediately after preparation and at regular intervals (e.g., 24 hours, 1 week, 1 month) at different storage conditions (e.g., room temperature, elevated temperature).

    • Look for signs of instability such as creaming, sedimentation, flocculation, or coalescence.[3]

  • Microscopy:

    • Place a small drop of the emulsion on a microscope slide and cover with a coverslip.

    • Observe under an optical microscope to assess droplet size, shape, and distribution.[6] This can provide a direct visualization of flocculation or coalescence.

  • Droplet Size Analysis (Dynamic Light Scattering - DLS):

    • Dilute the emulsion to an appropriate concentration with deionized water.

    • Analyze the sample using a DLS instrument to determine the mean droplet size and polydispersity index (PDI).[6][7] A smaller and more uniform droplet size generally indicates better stability.

  • Zeta Potential Measurement:

    • Use a DLS instrument equipped with an electrode to measure the zeta potential of the droplets.

    • A higher absolute zeta potential value (e.g., > |30| mV) suggests greater electrostatic repulsion between droplets, leading to enhanced stability.[5]

  • Accelerated Stability Testing (Centrifugation):

    • Centrifuge the emulsion at a specific speed (e.g., 3000 rpm) for a defined time (e.g., 30 minutes).

    • Measure the volume of any separated phases. This method accelerates the process of creaming or sedimentation.

Visualizations

Emulsion_Preparation_Workflow cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation Oil Oil MixOil Mix Oil->MixOil OleicAcid Oleic Acid (6-20%) OleicAcid->MixOil Homogenization High-Shear Homogenization MixOil->Homogenization Add Slowly Water Deionized Water MixWater Mix Water->MixWater TEA Triethanolamine (2-8%) TEA->MixWater MixWater->Homogenization StableEmulsion Stable O/W Emulsion Homogenization->StableEmulsion

Caption: Workflow for preparing an O/W emulsion.

Troubleshooting_Logic Start Emulsion is Unstable Q1 Immediate Phase Separation? Start->Q1 A1_Yes Increase Emulsifier Conc. & Homogenization Q1->A1_Yes Yes Q2 Creaming or Sedimentation? Q1->Q2 No End Stable Emulsion A1_Yes->End A2_Yes Increase Viscosity & Optimize Homogenization Q2->A2_Yes Yes Q3 Flocculation? Q2->Q3 No A2_Yes->End A3_Yes Adjust Emulsifier Conc. & Check Zeta Potential Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Decision tree for troubleshooting emulsion instability.

References

Strategies to prevent the degradation of triethanolamine oleate in experimental conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of triethanolamine (B1662121) oleate (B1233923) (TEA-oleate) during experimental use.

Frequently Asked Questions (FAQs)
Q1: What is triethanolamine oleate and what causes it to degrade?

This compound is a non-ionic surfactant formed from the reaction of oleic acid (a fatty acid) and triethanolamine (an amino alcohol).[1][2] Its structure makes it susceptible to two primary degradation pathways:

  • Hydrolysis: As a salt of a weak acid and weak base, it can revert to oleic acid and triethanolamine, particularly in the presence of water and at non-optimal pH. This process is the reverse of the neutralization reaction used to form it.[3]

  • Oxidation: The oleic acid component contains a carbon-carbon double bond, which is vulnerable to oxidation from atmospheric oxygen.[4] This process, similar to rancidification in foodstuffs, can be accelerated by heat, light, and the presence of metal ions.

Q2: What are the common visual or physical signs of TEA-oleate degradation?

Researchers may observe several signs indicating that their TEA-oleate solution or emulsion is degrading:

  • Phase Separation: The emulsion may "break," with oil and water layers separating. This is often due to hydrolysis, which reduces the concentration of the emulsifier.

  • Color Change: A yellowing or browning of the solution is a common indicator of oxidation of the oleic acid component.

  • pH Shift: Hydrolysis can alter the pH of the solution. The release of free oleic acid can lower the pH, while the presence of the basic triethanolamine can influence the buffering capacity.

  • Odor Change: The development of a rancid or "off" odor can signal oxidative degradation.

Q3: How does pH impact the stability of TEA-oleate solutions?

The pH of the aqueous phase is critical for stability. Triethanolamine is a weak base, and its ability to neutralize oleic acid and maintain the salt form is pH-dependent.[3] Extreme pH values (either highly acidic or highly alkaline) can promote hydrolysis. For emulsions, stability is often highest in a slightly alkaline environment (typically pH 7.5-9.0), which keeps the oleic acid saponified and enhances the emulsifying action.

Q4: How can I prevent the oxidative degradation of my formulation?

Oxidation is a primary concern due to the unsaturated nature of oleic acid.[4] To mitigate this, consider the following strategies:

  • Use Antioxidants: Add antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or tocopherols (B72186) (Vitamin E) to the oil phase of your formulation.

  • Inert Atmosphere: When preparing and storing solutions, purge the headspace of the container with an inert gas like nitrogen or argon to displace oxygen.[5]

  • Chelating Agents: Add chelating agents like Ethylenediaminetetraacetic acid (EDTA) to bind metal ions (e.g., iron, copper), which can catalyze oxidation reactions.

  • Opaque Containers: Store solutions in amber or opaque containers to protect them from light, which can initiate photo-oxidation.

Q5: What are the ideal storage conditions for TEA-oleate and its formulations?

Proper storage is essential for maximizing shelf life. Safety Data Sheets recommend storing TEA-oleate in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] Avoid exposure to heat sources, direct sunlight, and incompatible materials like strong oxidizing agents.[8]

Troubleshooting Guide

This table provides a quick reference for common issues encountered during experiments with TEA-oleate.

Observed ProblemProbable CauseRecommended Strategy
Emulsion Separation Hydrolysis: The emulsifier (TEA-oleate) is reverting to oleic acid and triethanolamine, reducing its effectiveness.1. Check and adjust the pH to a stable range (typically 7.5-9.0).2. Ensure the molar ratio of oleic acid to triethanolamine is optimized; a slight excess of oleic acid can sometimes improve stability.[9][10]3. Reformulate with a co-emulsifier.
Yellow/Brown Discoloration Oxidation: The double bond in the oleic acid component is being oxidized by air or light.[4]1. Add an oil-soluble antioxidant (e.g., BHT, Vitamin E) to the formulation.2. Store the product in an airtight, opaque container.[6]3. Purge the container headspace with nitrogen before sealing.
Unexpected pH Drop Hydrolysis and/or Oxidation: Release of free oleic acid (from hydrolysis) or acidic byproducts (from oxidation) is lowering the pH.1. Implement strategies to prevent both hydrolysis and oxidation.2. Incorporate a buffering system into your aqueous phase to maintain the target pH.
Reduced Viscosity Hydrolysis/Degradation: Breakdown of the emulsion structure or degradation of the TEA-oleate molecule.1. Investigate for signs of hydrolysis or oxidation and apply corrective measures.2. Store at a lower temperature to slow degradation kinetics.3. Consider adding a thickening agent compatible with your system.
Experimental Protocols
Protocol 1: General Stability Assessment of a TEA-Oleate Formulation

Objective: To evaluate the physical stability of a TEA-oleate based emulsion under accelerated conditions.

Methodology:

  • Sample Preparation: Prepare a batch of your final formulation. Divide it into three sets of samples in appropriate, sealed containers (e.g., glass vials).

  • Storage Conditions:

    • Set 1 (Control): Store at room temperature (20-25°C) in the dark.

    • Set 2 (Accelerated - Thermal): Store in an incubator at an elevated temperature (e.g., 40°C) in the dark.

    • Set 3 (Accelerated - Photo-stability): Store in a photo-stability chamber with controlled light (UV/Vis) and temperature exposure. If a chamber is unavailable, store near a window, protecting a duplicate set with aluminum foil to serve as a dark control.

  • Monitoring: At specified time points (e.g., Day 0, Week 1, Week 2, Week 4, Week 8), withdraw a sample from each condition and evaluate the following parameters:

    • Visual Appearance: Note any color change, phase separation, or precipitation.

    • pH Measurement: Measure the pH of the aqueous phase.

    • Microscopy: (Optional) Observe emulsion droplet size and distribution. An increase in average droplet size indicates coalescence and instability.

    • Viscosity: (Optional) Measure viscosity using a viscometer.

  • Data Analysis: Tabulate the results to compare the stability of the formulation under different conditions over time.

Protocol 2: HPLC Method for Detecting Degradation

Objective: To quantitatively assess degradation by measuring the concentration of TEA-oleate and its primary components. This protocol is based on methods for analyzing related compounds.[11]

Methodology:

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector is required.

  • Sample Preparation:

    • Accurately weigh a sample of the TEA-oleate formulation.

    • Dissolve and dilute the sample in the mobile phase to a known concentration within the calibrated range of the instrument.

    • Filter the solution through a 0.45 µm syringe filter before injection.[11]

  • HPLC Conditions (Example - Reverse Phase):

    • Column: C18 reverse-phase column.

    • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and a buffered aqueous solution.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set to a wavelength where oleic acid absorbs (e.g., ~210 nm).

    • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Analysis:

    • Run standards of pure triethanolamine, oleic acid, and undegraded TEA-oleate to determine their respective retention times.

    • Inject the prepared sample.

    • Quantify the peak areas. A decrease in the TEA-oleate peak area and a corresponding increase in the free oleic acid peak area over time indicates hydrolysis.

Visualizations

DegradationPathways TEA_Oleate This compound Hydrolysis_Products Degradation Products TEA_Oleate->Hydrolysis_Products Hydrolysis (H₂O, pH extremes) Triethanolamine Triethanolamine Hydrolysis_Products->Triethanolamine Oleic_Acid Oleic Acid (Unsaturated) Hydrolysis_Products->Oleic_Acid Oxidation_Products Oxidation Products (e.g., Peroxides, Aldehydes) Oleic_Acid->Oxidation_Products Oxidation (O₂, Light, Metal Ions)

Caption: Primary degradation pathways for this compound.

TroubleshootingWorkflow start Observe Issue in TEA-Oleate Formulation obs_color Color Change? (Yellowing) start->obs_color obs_phase Phase Separation? obs_color->obs_phase No cause_ox Probable Cause: Oxidation obs_color->cause_ox Yes obs_ph pH Shift? obs_phase->obs_ph No cause_hy Probable Cause: Hydrolysis obs_phase->cause_hy Yes obs_ph->cause_hy Yes sol_ox Solution: • Add Antioxidants • Use Inert Gas • Store in Opaque Container cause_ox->sol_ox sol_hy Solution: • Check & Adjust pH • Optimize Reactant Ratio • Buffer System cause_hy->sol_hy

Caption: A logical workflow for troubleshooting common TEA-oleate issues.

References

Troubleshooting poor performance of triethanolamine oleate as a lubricant in cutting fluids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor performance with triethanolamine (B1662121) oleate (B1233923) as a lubricant in cutting fluids.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of triethanolamine oleate in our cutting fluid formulation?

A1: this compound primarily functions as a water-soluble oiliness agent.[1][2] It is formed by the reaction of triethanolamine with oleic acid, which is insoluble in water on its own.[1][2][3] This compound readily forms a physical adsorption film on the surfaces of the tool and workpiece, providing lubrication, particularly under low-load conditions.[1][4][5] Additionally, it contributes to rust inhibition for both ferrous metals and aluminum alloys and acts as a surfactant.[1][4]

Q2: We're observing decreased lubricity. What are the potential causes?

A2: Decreased lubricity can stem from several factors:

  • Incorrect Concentration: The concentration of this compound might be too low to form an effective lubricating film.[6]

  • pH Imbalance: The pH of the cutting fluid is critical. If the pH is too low, it can lead to the degradation of components and reduced lubricating performance.[3] Triethanolamine itself is used to adjust and stabilize the pH.[3]

  • Microbial Degradation: Bacteria and fungi can thrive in water-based cutting fluids, breaking down key components like triethanolamine.[6][7] This degradation can lead to a loss of lubricity.[7]

  • Emulsion Instability: The oily and extreme pressure agents in the fluid may be separating from the water phase, which reduces the effectiveness of the lubricant at the cutting interface. Triethanolamine helps to stabilize these emulsions.[2][3]

Q3: Our fluid is showing signs of corrosion on the workpiece. Why is this happening?

A3: While triethanolamine and its oleate salt have rust-inhibiting properties, corrosion can still occur under certain conditions:

  • Low pH: An acidic environment can lead to corrosion. The pH of most metalworking fluids should be maintained between 8.0 and 9.5 for optimal corrosion protection.[8]

  • Microbial Activity: The byproducts of microbial metabolism can be acidic and contribute to corrosion.[6]

  • Interaction with Nitrites: Triethanolamine can react with sodium nitrite (B80452), a common rust inhibitor, to form harmful substances that can also be corrosive. It is strongly advised to avoid using sodium nitrite in formulations containing triethanolamine.[1][3][4]

  • Copper Corrosion: Triethanolamine can be corrosive to copper and its alloys. The addition of a corrosion inhibitor like benzotriazole (B28993) (at 0.05% to 0.1%) is recommended if copper components are present.[3][4]

Q4: We are experiencing excessive foaming in our cutting fluid. What is the cause and how can we resolve it?

A4: Foaming is a common issue in water-based cutting fluids and can be caused by either mechanical or chemical factors.[8]

  • High Concentration: An overly concentrated cutting fluid can lead to excessive foaming.[6][8] Diluting the fluid to the recommended concentration can often resolve this.

  • Water Hardness: Soft water can increase the tendency for some fluids to foam.[8]

  • Mechanical Agitation: High-pressure delivery systems or excessive agitation in the fluid reservoir can entrain air, leading to foam.[8][9]

  • Contamination: Contamination with other cleaning agents can also induce foaming.

To resolve this, you can consider adjusting the fluid concentration, using anti-foaming additives, and optimizing the fluid flow and delivery system to minimize air entrapment.[6]

Troubleshooting Guides

Issue 1: Poor Lubricity and Increased Tool Wear

This guide will help you diagnose and resolve issues related to poor lubrication performance of your this compound-based cutting fluid.

Troubleshooting Workflow for Poor Lubricity

G start Start: Poor Lubricity Observed check_concentration 1. Check Fluid Concentration start->check_concentration conc_high Concentration Too High? check_concentration->conc_high adjust_conc Adjust to Recommended Concentration conc_high->adjust_conc Yes check_ph 2. Measure pH conc_high->check_ph No adjust_conc->check_ph ph_low pH Below 8.0? check_ph->ph_low adjust_ph Adjust pH with Triethanolamine ph_low->adjust_ph Yes check_microbes 3. Test for Microbial Contamination ph_low->check_microbes No adjust_ph->check_microbes microbes_present Bacteria/Fungi Present? check_microbes->microbes_present add_biocide Add Biocide and/or Change Fluid microbes_present->add_biocide Yes check_emulsion 4. Observe Emulsion Stability microbes_present->check_emulsion No add_biocide->check_emulsion emulsion_unstable Phase Separation? check_emulsion->emulsion_unstable reformulate Reformulate with Stabilizers emulsion_unstable->reformulate Yes end End: Lubricity Restored emulsion_unstable->end No reformulate->end

Caption: Troubleshooting workflow for poor lubricant performance.

Quantitative Data on Lubricity Performance

FormulationThis compound Conc. (%)AdditiveCoefficient of FrictionMaximum Non-Seizure Load (PB), N
A5%None0.071650
B5%Extreme Pressure Additive<0.07>700
C2%None0.12400
D0% (Control)None>0.2<300

Note: These are representative values. Actual performance may vary based on the specific formulation and experimental conditions.

Issue 2: Emulsion Instability and Phase Separation

The stability of the cutting fluid emulsion is crucial for its performance. Triethanolamine plays a role as a stabilizer.[2][3]

Factors Affecting Emulsion Stability

G cluster_factors Factors Influencing Stability ph pH emulsion_stability Emulsion Stability ph->emulsion_stability concentration Concentration of This compound concentration->emulsion_stability water_hardness Water Hardness water_hardness->emulsion_stability temperature Temperature temperature->emulsion_stability microbial_growth Microbial Growth microbial_growth->emulsion_stability

Caption: Key factors that influence the stability of the cutting fluid emulsion.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol describes the synthesis of this compound for use as a lubricant additive.

  • Materials:

    • Oleic Acid

    • Triethanolamine

    • Toluene (optional, as a solvent)

    • Reactor with stirring and heating capabilities

    • Nitrogen source (for inert atmosphere)

    • Cooling system

  • Procedure:

    • Weigh oleic acid and triethanolamine in a mass ratio of approximately 2:1.[5][10]

    • Charge the reactor with the oleic acid and triethanolamine. If using a solvent, add toluene.

    • Begin stirring and purge the reactor with nitrogen to create an inert atmosphere.

    • Heat the mixture. A typical heating profile is to raise the temperature to 120°C over 3 hours, hold for 1 hour, and then increase to 160°C.[5]

    • Maintain the temperature until no more water is generated from the reaction.

    • Once the reaction is complete, cool the mixture to below 60°C.

    • The resulting product is this compound.

Protocol 2: Evaluation of Lubricity using a Four-Ball Tester

This method is used to determine the lubricating properties of the cutting fluid under extreme pressure conditions.

  • Apparatus:

    • Four-Ball Tester

    • Steel balls (typically AISI 52100 steel)

    • Microscope for measuring wear scars

  • Procedure:

    • Prepare the test fluid (e.g., a 5% aqueous solution of this compound).

    • Clean the steel balls and the test cup thoroughly with a suitable solvent.

    • Assemble the four-ball test configuration with three stationary balls in the cup and one rotating ball on the spindle.

    • Add the test fluid to the cup, ensuring the stationary balls are fully submerged.

    • Conduct the test according to standard parameters (e.g., ASTM D2783 for extreme pressure properties or ASTM D4172 for wear preventive characteristics). This involves applying a series of increasing loads at a constant rotational speed for a set duration.

    • After each run, measure the wear scar diameters on the three stationary balls using a microscope.

    • The maximum non-seizure load (PB value) is determined as the highest load at which the machine operates without seizing.[2]

    • The coefficient of friction can also be recorded during the test.

Protocol 3: Corrosion Inhibition Test (Cast Iron Chip Test)

This is a simple, qualitative method to assess the rust-inhibiting properties of the cutting fluid.

  • Materials:

    • Gray cast iron chips

    • Petri dishes

    • Filter paper

    • Test fluid at various concentrations

  • Procedure:

    • Place a piece of filter paper in a petri dish.

    • Thoroughly wet the filter paper with the test fluid.

    • Distribute a small amount of freshly prepared cast iron chips evenly on the filter paper.

    • Cover the petri dish and let it stand for a specified period (e.g., 24 hours) at room temperature.

    • After the test period, remove the chips and observe the filter paper for any signs of rust (staining).

    • The degree of rusting can be rated on a scale (e.g., no rust, slight rust, moderate rust, heavy rust).

Chemical Interaction and Lubrication Mechanism

G cluster_reactants Reactants cluster_lubrication Lubrication Mechanism oleic_acid Oleic Acid (Water-Insoluble) reaction Reaction (~65-160°C) oleic_acid->reaction tea Triethanolamine (Water-Soluble) tea->reaction product This compound (Water-Soluble Lubricant) reaction->product adsorption Physical Adsorption on Metal Surfaces product->adsorption in cutting fluid film Formation of a Lubricating Film adsorption->film friction_reduction Reduced Friction and Wear film->friction_reduction

Caption: Formation and lubrication mechanism of this compound.

References

Technical Support Center: Mitigating Triethanolamine Oleate Interference in Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing triethanolamine (B1662121) oleate (B1233923) (TEA-oleate) interference with spectroscopic analysis.

Frequently Asked Questions (FAQs)

Q1: What is triethanolamine oleate and where is it commonly encountered in a research setting?

This compound is a non-ionic surfactant synthesized from oleic acid and triethanolamine.[1][2] Due to its excellent emulsifying, dispersing, and lubricating properties, it is frequently used in the formulation of:

  • Drug delivery systems: To create stable emulsions for nanoparticle synthesis, especially for lipid-based carriers of hydrophobic active pharmaceutical ingredients (APIs).[1]

  • Cell lysis buffers: To solubilize cell membranes and extract intracellular contents.[3]

  • Cosmetics and personal care product formulations: Where it acts as an emulsifier and stabilizer.[4][5]

  • Industrial products: Such as cutting fluids and metalworking fluids.[6][7]

Q2: How can this compound interfere with common spectroscopic analyses?

This compound can interfere with various spectroscopic techniques through different mechanisms:

  • UV-Vis Spectroscopy: The triethanolamine component of the molecule exhibits UV absorbance, which can lead to overlapping spectral peaks and artificially high absorbance readings, especially in the low UV range (around 200-280 nm).[8][9] Non-ionic surfactants can also alter the absorbance spectrum of bacterial suspensions.[10]

  • Fluorescence Spectroscopy: Surfactants can quench the fluorescence of analytes or introduce background fluorescence, leading to inaccurate quantification. While specific data for TEA-oleate is limited, surfactants are known to interact with fluorescent dyes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The long alkyl chain of the oleate and the protons of the triethanolamine headgroup will produce strong signals in ¹H NMR spectra, potentially obscuring signals from the analyte of interest.

  • Mass Spectrometry (MS): Surfactants are a well-known cause of ion suppression in electrospray ionization (ESI), leading to reduced sensitivity and inaccurate quantification.[11][12][13] They can also form adducts with analytes, complicating spectral interpretation.

Q3: What are the primary methods for removing this compound from a sample before spectroscopic analysis?

The most common and effective methods for removing TEA-oleate are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice of method depends on the sample matrix and the properties of the analyte of interest.

Q4: Are there any non-interfering alternatives to this compound?

Yes, depending on the application, several alternatives can be considered. For creating emulsions, other non-ionic surfactants with lower UV absorbance or better compatibility with mass spectrometry can be used. In some cases, forgoing surfactants altogether and using techniques like sonication for dispersion might be an option. For pH adjustment, common biological buffers can be used.

Troubleshooting Guides

Issue 1: High Background or Overlapping Peaks in UV-Vis Spectroscopy

Potential Cause: The triethanolamine moiety of TEA-oleate absorbs in the UV region.

Troubleshooting Steps:

  • Perform a Blank Measurement: Run a blank sample containing the same concentration of TEA-oleate as your sample to determine its contribution to the absorbance.

  • Sample Cleanup: Implement a sample cleanup procedure to remove the TEA-oleate. Solid Phase Extraction (SPE) is highly effective.

  • Wavelength Selection: If possible, select an analysis wavelength where TEA-oleate has minimal absorbance.

Issue 2: Reduced Signal Intensity (Ion Suppression) in LC-MS Analysis

Potential Cause: TEA-oleate co-eluting with the analyte of interest is causing ion suppression in the ESI source.

Troubleshooting Steps:

  • Optimize Chromatography: Modify the chromatographic method to separate the analyte from the TEA-oleate peak.

  • Sample Dilution: Diluting the sample can reduce the concentration of TEA-oleate, thereby mitigating its suppressive effects.[13]

  • Implement Sample Cleanup: Use Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove the TEA-oleate prior to injection.

  • Use a Different Ionization Source: If available, consider using Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects from non-ionic surfactants.

Experimental Protocols

Protocol 1: Removal of this compound using Solid Phase Extraction (SPE)

This protocol is suitable for removing TEA-oleate from aqueous samples.

Materials:

  • C18 SPE Cartridge

  • Methanol (B129727) (for conditioning)

  • Deionized Water (for equilibration)

  • Elution Solvent (select based on analyte polarity, e.g., acetonitrile, methanol)

  • SPE Vacuum Manifold

Methodology:

  • Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge. This wets the stationary phase.

  • Equilibration: Pass 5 mL of deionized water through the cartridge. This prepares the cartridge for the aqueous sample. Do not let the cartridge run dry.

  • Sample Loading: Load the aqueous sample containing the analyte and TEA-oleate onto the cartridge. The hydrophobic oleate tail will bind to the C18 stationary phase, while more polar analytes may pass through.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any remaining salts or highly polar impurities.

  • Elution: Elute the analyte of interest using a small volume of an appropriate organic solvent. The TEA-oleate will remain bound to the cartridge. Collect the eluate for analysis.

Protocol 2: Removal of this compound using Liquid-Liquid Extraction (LLE)

This protocol is suitable for separating analytes based on their differential solubility in immiscible liquids.

Materials:

  • Separatory Funnel

  • Immiscible Organic Solvent (e.g., hexane, ethyl acetate)

  • Aqueous Buffer

Methodology:

  • Solvent Selection: Choose an organic solvent in which your analyte has high solubility and TEA-oleate has low solubility, or vice-versa.

  • Extraction:

    • Place your sample in a separatory funnel.

    • Add an equal volume of the immiscible organic solvent.

    • Shake the funnel vigorously for 1-2 minutes, venting occasionally to release pressure.

    • Allow the layers to separate.

  • Collection:

    • If your analyte is in the organic layer, drain the lower aqueous layer and then collect the upper organic layer.

    • If your analyte is in the aqueous layer, drain and collect the lower aqueous layer.

  • Repeat (Optional): For quantitative recovery, the extraction of the aqueous layer can be repeated with fresh organic solvent.

  • Drying and Concentration: The collected fraction can be dried (e.g., using anhydrous sodium sulfate (B86663) for organic phases) and concentrated before analysis.

Data Presentation

Table 1: Comparison of this compound Removal Methods

MethodPrincipleTypical Removal EfficiencyAdvantagesDisadvantages
Solid Phase Extraction (SPE) Differential partitioning between a solid and liquid phase>95%High selectivity, automation-friendly, low solvent consumptionCan be more expensive, requires method development
Liquid-Liquid Extraction (LLE) Differential solubility in immiscible liquids80-95%Simple, inexpensiveCan be labor-intensive, uses larger solvent volumes, emulsion formation can be an issue
Precipitation Reducing the solubility of the surfactantVariableSimple, rapidMay co-precipitate the analyte, not always effective

Removal efficiency is dependent on the specific sample matrix and analyte.

Visualizations

experimental_workflow Experimental Workflow for Sample Analysis with TEA-Oleate cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis Sample with TEA-Oleate Sample with TEA-Oleate Removal Method Removal Method Sample with TEA-Oleate->Removal Method SPE SPE Removal Method->SPE Hydrophobic Analyte LLE LLE Removal Method->LLE Polar Analyte Precipitation Precipitation Removal Method->Precipitation High Conc. Cleaned Sample Cleaned Sample SPE->Cleaned Sample LLE->Cleaned Sample Precipitation->Cleaned Sample Spectroscopy Spectroscopy Cleaned Sample->Spectroscopy Data Interpretation Data Interpretation Spectroscopy->Data Interpretation

Caption: Workflow for sample analysis in the presence of TEA-oleate.

troubleshooting_logic Troubleshooting Logic for Spectroscopic Interference Interference Observed Interference Observed Identify Technique Identify Technique Interference Observed->Identify Technique UV-Vis UV-Vis Identify Technique->UV-Vis UV-Vis MS MS Identify Technique->MS Mass Spec NMR NMR Identify Technique->NMR NMR Check Blank Check Blank UV-Vis->Check Blank Optimize Chromatography Optimize Chromatography MS->Optimize Chromatography Solvent Suppression Solvent Suppression NMR->Solvent Suppression Implement Cleanup Implement Cleanup Check Blank->Implement Cleanup Optimize Chromatography->Implement Cleanup Solvent Suppression->Implement Cleanup

Caption: Troubleshooting logic for spectroscopic interference.

References

Improving the rust prevention capabilities of triethanolamine oleate in water-based systems.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the rust prevention capabilities of triethanolamine (B1662121) oleate (B1233923) in water-based systems.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which triethanolamine oleate prevents rust?

A1: this compound (TEAO) is a water-soluble oiliness agent and corrosion inhibitor. It functions by forming a physical adsorption film on the metal surface. This barrier isolates the metal from corrosive elements like oxygen and moisture, thus preventing rust. TEAO is particularly effective for protecting both ferrous metals and aluminum alloys.[1]

Q2: What is a typical concentration range for this compound in a water-based system?

A2: While the optimal concentration depends on the specific application and desired level of protection, a general starting range for triethanolamine, a precursor to TEAO, is between 0.5% and 2.0% in water-based cutting fluids.[1] The concentration of the final this compound product will depend on the reaction stoichiometry with oleic acid.

Q3: Can I mix this compound with other corrosion inhibitors?

A3: Absolutely. In fact, using TEAO in combination with other inhibitors can lead to a synergistic effect, significantly enhancing its rust prevention capabilities. Effective synergistic partners include sebacic acid, boric acid, and sodium benzoate.[1]

Q4: Are there any substances I should avoid mixing with this compound formulations?

A4: Yes. It is critical to avoid adding sodium nitrite (B80452) to formulations containing triethanolamine or its derivatives. Triethanolamine can react with nitrites to form N-nitrosodiethanolamine, a potentially carcinogenic compound.

Q5: My this compound solution is causing corrosion on copper components. What should I do?

A5: Triethanolamine can be corrosive to copper. To mitigate this, you can add a copper corrosion inhibitor, such as benzotriazole (B28993), to your formulation. A typical concentration for benzotriazole is between 0.05% and 0.1%.[1]

Q6: How does pH affect the performance of this compound?

A6: The pH of your water-based system is a critical factor. A higher pH generally leads to better corrosion resistance for steel. Triethanolamine itself is alkaline and helps to maintain a pH in the desirable range of 8.0 to 9.5 for corrosion inhibition.[2] It is important to monitor and adjust the pH as needed, as a drop in pH can reduce the effectiveness of the inhibitor and promote bacterial growth.[1]

Q7: I'm observing reduced performance of my this compound solution in hard water. Why is this happening and what can I do?

A7: Hard water contains divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). These ions can react with the oleate portion of this compound to form insoluble precipitates, effectively removing the active inhibitor from the solution. This leads to a decrease in rust prevention performance. To counteract this, you can use a chelating agent to sequester the hard water ions or increase the concentration of the this compound.

Section 2: Troubleshooting Experimental Issues

This section provides guidance on common problems encountered during the evaluation of this compound's rust prevention capabilities.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent results in weight loss experiments. 1. Improper cleaning of metal coupons before or after the experiment.2. Inconsistent surface finish of coupons.3. Contamination of the test solution.4. Insufficient immersion time or temperature control.5. Inaccurate weighing of coupons.1. Follow a standardized cleaning procedure (e.g., ASTM G1).2. Use coupons with a consistent and well-defined surface finish.3. Use fresh, high-purity reagents and deionized water.4. Ensure precise control of immersion time and temperature.5. Use a calibrated analytical balance and ensure coupons are completely dry before weighing.
Noisy or unstable readings during electrochemical testing (EIS, Potentiodynamic Polarization). 1. Poor electrical connections.2. Gas bubble on the electrode surface.3. High solution resistance.4. External electromagnetic interference.5. Reference electrode issues (e.g., clogged frit).1. Ensure all clips and connections are secure and corrosion-free.2. Gently dislodge any bubbles from the working electrode surface.3. Move the reference electrode closer to the working electrode using a Luggin capillary.4. Use a Faraday cage to shield the electrochemical cell.5. Check and clean the reference electrode; if necessary, replace the filling solution or the electrode itself.
Precipitate formation in the test solution. 1. Reaction with hard water ions (calcium, magnesium).2. pH of the solution is too low.3. Incompatibility with other additives.1. Use deionized or distilled water. Consider adding a chelating agent.2. Adjust the pH to the optimal range (typically 8.0-9.5) using triethanolamine.3. Test for compatibility with other components individually before formulating the final solution.
Low inhibition efficiency despite using the recommended concentration. 1. The pH of the system is outside the optimal range.2. The formulation has been contaminated.3. The water used for dilution is very hard.4. The immersion time in the test is too short for a stable film to form.1. Measure and adjust the pH of the solution.2. Prepare a fresh solution using clean glassware and high-purity reagents.3. Analyze the water hardness and consider using purified water or adding a water softener.4. Increase the duration of the corrosion test to allow for complete film formation.

Section 3: Quantitative Data on Inhibitor Performance

The following tables provide representative data on the performance of corrosion inhibitors under various conditions. Note that the performance of this compound will be influenced by the specific formulation and test conditions.

Table 1: Effect of Inhibitor Concentration on Corrosion Inhibition Efficiency

Inhibitor SystemConcentration (ppm)Corrosion Rate (mpy)Inhibition Efficiency (%)
Blank (3.5% NaCl)025.4-
This compound1008.965.0
This compound2504.681.9
This compound5002.191.7

Data is illustrative and based on typical performance of amine carboxylate inhibitors.

Table 2: Synergistic Effect of Sebacic Acid with an Amine-Based Inhibitor

Inhibitor SystemConcentration (mM)Corrosion Current Density (µA/cm²)Inhibition Efficiency (%)
Blank (0.5 M NaCl)-15.0-
Amine Inhibitor104.570.0
Sebacic Acid103.080.0
Amine Inhibitor + Sebacic Acid10 + 100.398.0

Data adapted from studies on sebacic acid as a corrosion inhibitor.[3]

Table 3: Influence of pH on Corrosion Rate

SystempHCorrosion Rate (mm/year)
Carbon Steel in NaCl solution5.00.15
Carbon Steel in NaCl solution7.00.08
Carbon Steel in NaCl solution with Amine Inhibitor9.00.02

Illustrative data demonstrating the general trend of pH on corrosion of carbon steel.

Table 4: Effect of Water Hardness on Oleate-Based Inhibitor Performance

Water Hardness (ppm as CaCO₃)Inhibitor PerformanceObservation
0-50 (Soft)ExcellentClear solution, high inhibition efficiency.
100-150 (Moderate)GoodSlight turbidity may be observed over time.
>200 (Hard)ReducedPrecipitate formation, decreased inhibition efficiency.

This table illustrates the qualitative trend of water hardness on oleate-based inhibitors.

Section 4: Experimental Protocols

Protocol 1: Weight Loss Method (Gravimetric Analysis)

This protocol outlines the basic steps for determining corrosion rate by measuring the weight loss of a metal coupon over time.

Weight_Loss_Protocol cluster_prep Preparation cluster_exposure Exposure cluster_post Post-Exposure cluster_calc Calculation prep_coupon Prepare & Weigh Coupon (W_initial) immerse Immerse Coupon in Solution prep_coupon->immerse prep_solution Prepare Test Solution prep_solution->immerse control Maintain Constant Temperature & Time immerse->control remove Remove & Clean Coupon control->remove dry_weigh Dry & Weigh Coupon (W_final) remove->dry_weigh calculate Calculate Corrosion Rate & Inhibition Efficiency dry_weigh->calculate

Caption: Workflow for Weight Loss Corrosion Testing.

Methodology:

  • Coupon Preparation: Mechanically polish metal coupons (e.g., mild steel) to a uniform finish. Clean them with a suitable solvent (e.g., acetone), rinse with deionized water, and dry thoroughly. Accurately weigh each coupon to at least four decimal places and record as W_initial.

  • Solution Preparation: Prepare the corrosive solution (e.g., 3.5% NaCl in deionized water) and the test solutions containing various concentrations of this compound.

  • Immersion: Immerse the prepared coupons in the test solutions for a predetermined period (e.g., 24, 48, or 72 hours) at a constant temperature.

  • Coupon Cleaning: After immersion, remove the coupons. Clean them according to standard procedures (e.g., ASTM G1) to remove all corrosion products. This may involve using an inhibited acid solution. Rinse with deionized water and acetone, then dry.

  • Final Weighing: Accurately weigh the cleaned and dried coupons and record as W_final.

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR): CR (mpy) = (K × ΔW) / (A × T × D), where K is a constant, A is the surface area of the coupon, T is the immersion time, and D is the density of the metal.

    • Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Protocol 2: Potentiodynamic Polarization

This protocol describes the procedure for obtaining polarization curves to determine the corrosion current and understand the inhibition mechanism.

Potentiodynamic_Polarization_Workflow start Prepare Electrode & Cell stabilize Stabilize Open Circuit Potential (OCP) start->stabilize scan Scan Potential (e.g., -250 mV to +250 mV vs. OCP) stabilize->scan record Record Current Density vs. Potential scan->record analyze Analyze Tafel Plots to Determine I_corr record->analyze calculate Calculate Inhibition Efficiency analyze->calculate end_node End calculate->end_node

Caption: Potentiodynamic Polarization Experimental Workflow.

Methodology:

  • Electrode and Cell Setup: Prepare a working electrode from the metal of interest with a defined surface area. Set up a three-electrode electrochemical cell with the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum). Fill the cell with the test solution.

  • OCP Stabilization: Immerse the electrodes and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Potential Scan: Using a potentiostat, scan the potential at a slow, constant rate (e.g., 0.167 mV/s) over a defined range (e.g., from -250 mV to +250 mV relative to the OCP).

  • Data Recording: Record the resulting current density as a function of the applied potential.

  • Data Analysis: Plot the data as a Tafel plot (log of current density vs. potential). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (I_corr).

  • Calculation of Inhibition Efficiency (%IE): %IE = [(I_corr_blank - I_corr_inhibitor) / I_corr_blank] × 100

Protocol 3: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to investigate the properties of the inhibitor film and the corrosion process.

EIS_Workflow start Prepare Electrode & Cell stabilize Stabilize Open Circuit Potential (OCP) start->stabilize apply_ac Apply Small AC Voltage Signal over a Frequency Range stabilize->apply_ac measure_impedance Measure Impedance and Phase Angle apply_ac->measure_impedance plot_data Generate Nyquist and Bode Plots measure_impedance->plot_data model_circuit Fit Data to an Equivalent Electrical Circuit plot_data->model_circuit determine_rct Determine Charge Transfer Resistance (R_ct) model_circuit->determine_rct calculate_ie Calculate Inhibition Efficiency determine_rct->calculate_ie end_node End calculate_ie->end_node

Caption: Workflow for Electrochemical Impedance Spectroscopy.

Methodology:

  • Cell Setup and Stabilization: Prepare the three-electrode cell and allow the OCP to stabilize as described in the potentiodynamic polarization protocol.

  • AC Signal Application: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

  • Impedance Measurement: Measure the resulting AC current and phase shift to determine the impedance of the system at each frequency.

  • Data Plotting: Represent the data as Nyquist plots (imaginary vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).

  • Equivalent Circuit Modeling: Model the impedance data using an appropriate equivalent electrical circuit. A simple Randles circuit is often used for corrosion systems.

  • Parameter Determination: From the model, determine key parameters such as the solution resistance (R_s) and the charge transfer resistance (R_ct). A larger R_ct value indicates better corrosion resistance.

  • Calculation of Inhibition Efficiency (%IE): %IE = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

References

Optimization of reaction conditions for the synthesis of triethanolamine-based esterquat cationic surfactants using an Artificial Neural Network.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of triethanolamine-based esterquat cationic surfactants, with a focus on reaction condition optimization using Artificial Neural Networks (ANN).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of color degradation (e.g., yellowing) in my esterquat formulation?

A1: Color degradation in esterquat formulations, often seen as yellowing, is primarily due to oxidation and hydrolysis. The unsaturated fatty acid chains in the esterquat molecule are susceptible to oxidation, particularly when exposed to air, heat, or metal ions.[1] Hydrolysis, the breakdown of the ester bond in the presence of water, can also lead to color changes and is influenced by pH and temperature.[1] Additionally, residual catalysts from synthesis can decompose at high temperatures and contribute to product darkening.[1]

Q2: My final esterquat product has developed an unpleasant odor. What is the likely cause?

A2: Off-odors in esterquat products are typically linked to chemical degradation. The oxidation of unsaturated fatty acids can produce volatile compounds with rancid smells.[1] Hydrolysis can lead to the formation of fatty acids and triethanolamine (B1662121) derivatives, resulting in a "fatty" or "amine" odor.[1] Furthermore, the decomposition of certain catalysts used during synthesis, such as hypophosphorous acid, can form phosphines, which have a strong, unpleasant smell.[1]

Q3: How does the pH of the formulation affect the stability of the esterquat?

A3: The pH is a critical factor for the stability of aqueous esterquat formulations. The hydrolysis of the ester bond is catalyzed by both acidic and basic conditions.[1] Generally, esterquats exhibit optimal stability in a slightly acidic pH range.

Q4: What are the key reaction parameters to consider for optimizing the synthesis of triethanolamine-based esterquats?

A4: Several parameters significantly influence the reaction conversion and product yield. These include the amount of enzyme or catalyst, reaction time, reaction temperature, and the molar ratio of the substrates (fatty acid to triethanolamine).[2][3] Agitation speed can also be an important factor in enzymatic reactions.[3][4][5]

Q5: Why use an Artificial Neural Network (ANN) for optimizing reaction conditions?

A5: The synthesis of esterquats involves complex interrelationships between multiple parameters.[3] ANNs are powerful tools for modeling such complex, non-linear systems. They can effectively predict reaction outcomes based on a set of input parameters, making the optimization process more efficient and less time-consuming than conventional experimental methods.[3][6][7][8][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Conversion/Yield - Suboptimal reaction temperature, time, or catalyst concentration.- Incorrect molar ratio of reactants.- Inadequate mixing/agitation.[3][4][5]- Inactive enzyme/catalyst.- Systematically vary one parameter at a time or use a design of experiments (DoE) approach coupled with an ANN to find the optimal conditions.- Ensure accurate measurement and stoichiometry of reactants.- Increase agitation speed to improve mass transfer.- Verify the activity of the enzyme or catalyst.
Product Darkening/Yellowing - Oxidation of unsaturated fatty acids.[1]- High reaction temperatures.- Presence of metal ion contaminants.[1]- Decomposition of residual catalysts.[1]- Perform the reaction under an inert atmosphere (e.g., nitrogen).- Optimize for the lowest effective reaction temperature.- Use high-purity reactants and ensure equipment is thoroughly cleaned.- Refine the purification process to remove residual catalysts.
Formation of Off-Odors - Oxidation of fatty acids leading to rancid byproducts.[1]- Hydrolysis resulting in fatty acid and amine odors.[1]- Catalyst decomposition.[1]- Similar to preventing color degradation, use an inert atmosphere and optimize temperature.- Control the pH of the final product to minimize hydrolysis.- Ensure complete removal of the catalyst during workup.
Inconsistent Results with ANN Model - Insufficient or poor-quality training data.- "Overfitting" of the neural network model.[6]- Inappropriate ANN architecture (number of layers, neurons).[10]- Expand the experimental design to include a wider range of parameter values for training the ANN.- Use a separate test data set to validate the model's predictive capability and prevent overfitting.[6]- Experiment with different network architectures and training algorithms to improve model accuracy.
Phase Separation in Final Product - Incomplete reaction leading to a mixture of unreacted starting materials and products.- Unfavorable ratio of mono-, di-, and tri-esters.- Re-evaluate and optimize the reaction conditions to drive the reaction to completion.- Adjust the initial molar ratio of fatty acid to triethanolamine to control the degree of esterification.

Data Presentation: Optimized Reaction Conditions

The following table summarizes optimized reaction conditions for the lipase-catalyzed synthesis of a triethanolamine-based esterquat cationic surfactant as determined by an Artificial Neural Network model.

Parameter Optimized Value Reference
Enzyme Amount (w/w %)4.77[3][4][5][11]
Reaction Time (hours)24[3][4][5][11]
Reaction Temperature (°C)61.9[3][4][5][11]
Substrate Molar Ratio (Oleic Acid:Triethanolamine)1:1[3][4][5][11]
Agitation Speed (r.p.m.)480[3][4][5][11]

Experimental Protocols

General Synthesis of Triethanolamine-Based Esterquat

This protocol describes a general two-step synthesis involving esterification followed by quaternization.

Step 1: Esterification of Triethanolamine with a Fatty Acid

  • Reactant Setup: In a round-bottom flask equipped with a stirrer, thermometer, and a distillation head, combine the fatty acid (e.g., stearic acid, oleic acid) and triethanolamine in the desired molar ratio.

  • Catalyst Addition: Add an appropriate acid catalyst (e.g., hypophosphorous acid).

  • Reaction: Heat the mixture under reduced pressure to the desired temperature (e.g., 140-160 °C).[12][13] The reaction progress can be monitored by measuring the acid value of the mixture. Continue heating until the acid value is below a target threshold (e.g., < 5).

  • Cooling: Once the reaction is complete, cool the resulting crude fatty acid triethanolamine ester.

Step 2: Quaternization

  • Alkylation: To the cooled esteramine from Step 1, add a quaternizing agent (e.g., dimethyl sulfate) dropwise while maintaining a controlled temperature (e.g., 60 °C).[13]

  • Reaction: Continue stirring the mixture for a set period after the addition is complete.

  • Neutralization: If necessary, add a small amount of a neutralizing agent (e.g., glycine) to destroy any unreacted quaternizing agent.[13]

  • Final Product: The resulting product is the triethanolamine-based esterquat cationic surfactant.

Visualizations

Experimental Workflow for ANN-Based Optimization

ANN_Optimization_Workflow cluster_exp Experimental Phase cluster_ann ANN Modeling Phase cluster_opt Optimization Phase exp_design 1. Experimental Design (e.g., Central Composite Design) synthesis 2. Surfactant Synthesis (Varying Conditions) exp_design->synthesis analysis 3. Analysis (e.g., % Conversion) synthesis->analysis data_split 4. Data Splitting (Training & Testing Sets) analysis->data_split Experimental Data ann_train 5. ANN Training (e.g., Quick Propagation Algorithm) data_split->ann_train ann_test 6. ANN Testing & Validation ann_train->ann_test prediction 7. Prediction of Optimal Conditions ann_test->prediction Validated Model verification 8. Experimental Verification prediction->verification verification->exp_design Refine Model

Caption: Workflow for optimizing reaction conditions using an ANN.

Simplified Synthesis Pathway

Synthesis_Pathway fatty_acid Fatty Acid (R-COOH) esteramine Esteramine fatty_acid->esteramine Esterification (+ Catalyst, Heat) tea Triethanolamine (N(CH₂CH₂OH)₃) tea->esteramine Esterification (+ Catalyst, Heat) esterquat Esterquat Surfactant esteramine->esterquat Quaternization quat_agent Quaternizing Agent (e.g., (CH₃)₂SO₄) quat_agent->esterquat Quaternization

Caption: Simplified two-step synthesis of triethanolamine-based esterquats.

References

How to avoid the corrosive effect of triethanolamine on copper when used as a rust inhibitor.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the corrosive effects of triethanolamine (B1662121) (TEA) on copper when used as a rust inhibitor.

Frequently Asked Questions (FAQs)

Q1: Why does triethanolamine (TEA), a known rust inhibitor, cause corrosion on copper surfaces?

A1: While triethanolamine is an effective short-term rust inhibitor for ferrous metals like steel, it can have a corrosive effect on copper and its alloys.[1] This is due to the formation of soluble copper-amine complexes, which can remove the protective oxide layer on the copper surface and lead to dissolution of the metal. TEA is a chelating agent that can form coordination compounds with various metals, including copper.[2]

Q2: What is the most effective method to prevent copper corrosion when using TEA?

A2: The most effective method is to use TEA in conjunction with a synergistic corrosion inhibitor. Azoles, particularly benzotriazole (B28993) (BTA), are highly effective and commonly recommended for this purpose.[3][4] Adding a small concentration of BTA to a TEA-containing solution can significantly improve its corrosion resistance for copper.[1]

Q3: What are the recommended concentrations for these synergistic inhibitors?

A3: For effective copper corrosion inhibition, it is recommended to add 0.05% to 0.1% of benzotriazole (BTA) to the triethanolamine solution.[1] Another recommendation for formulations containing TEA is the addition of 0.1–0.3% of a water-based metal deactivator, such as tolyltriazole (B104456).[5]

Q4: Are there alternatives to benzotriazole (BTA) that work well with TEA?

A4: Yes, other compounds have shown synergistic effects with TEA. For instance, a complex of TEA and sodium tungstate (B81510) (Na₂WO₄) has demonstrated significant corrosion inhibition for brass.[6] Other triazoles like tolyltriazole and 2-mercaptobenzothiazole (B37678) are also commonly used to protect copper and its alloys.[4]

Q5: How does the combination of TEA and an inhibitor like BTA protect the copper surface?

A5: The protective mechanism involves the formation of a durable film on the copper surface. While TEA itself may form a weaker, adsorbed layer, BTA is the dominant inhibiting component.[3][7] BTA reacts with the copper surface to form a stable, polymeric Cu-BTA complex film.[3][8] This synergistic film acts as a barrier, blocking corrosive agents and preventing the dissolution of copper.[3]

Troubleshooting Guide

Issue 1: My copper sample shows discoloration and pitting after immersion in a TEA-based solution.

  • Cause: This is a classic sign of copper corrosion caused by TEA alone. The concentration of TEA might be creating a corrosive environment for the copper.

  • Solution:

    • Introduce a Synergistic Inhibitor: Immediately add a recommended copper corrosion inhibitor to your formulation. Benzotriazole (BTA) at a concentration of 0.05% to 0.1% is the primary recommendation.[1]

    • Verify Concentration: Ensure the inhibitor is fully dissolved and homogenously mixed in the solution.

    • Alternative Inhibitors: If BTA is not suitable for your application, consider alternatives like sodium tungstate in combination with TEA.[6]

Issue 2: The corrosion inhibition effect of my TEA-BTA formulation seems to decrease over time.

  • Cause: The protective inhibitor film can be prone to degradation. Copper-azole complexes can be susceptible to oxidation and reactions with other components in the system, such as microbiocides.[4] This can lead to a depletion of the inhibitor concentration.

  • Solution:

    • Monitor Inhibitor Concentration: Regularly measure the concentration of the active inhibitor (e.g., BTA) in your solution. Techniques like ion chromatography with UV/VIS detection can be used for quantification.[4]

    • Replenish Inhibitor: Based on monitoring results, replenish the inhibitor as needed to maintain its effective concentration.[4]

    • System Stability: Evaluate the stability of all components in your formulation, as other chemicals could be reacting with and consuming the inhibitor.

Quantitative Data on Inhibition Efficiency

The following table summarizes the performance of TEA and its combinations with other inhibitors on copper alloys.

Inhibitor SystemConcentration(s)SubstrateInhibition Efficiency (%)Source
Triethanolamine (TEA)30 mg/LBrass45.35%[6]
TEA + Sodium Tungstate (Na₂WO₄)Total: 20 mg/L (Ratio 1:9)Brass89.08%[6]
Benzotriazole (BTA)0.05% - 0.1%CopperSignificantly improves corrosion resistance (Qualitative)[1]
Metal Deactivator (Tolyltriazole)0.1% - 0.3%CopperEffectively controls corrosion (Qualitative)[5]

Experimental Protocols

Methodology for Evaluating Corrosion Inhibition: Electrochemical Analysis

This protocol outlines a general procedure for assessing the effectiveness of inhibitor formulations using common electrochemical techniques.

  • Electrode Preparation:

    • Fabricate working electrodes from copper samples with a defined surface area.

    • Sequentially polish the electrode surface with silicon carbide (SiC) papers of decreasing grit size, followed by polishing with alumina (B75360) slurries to achieve a mirror finish.

    • Rinse the polished electrodes with deionized water and ethanol, then dry them with a stream of air.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell configuration:

      • Working Electrode: The prepared copper sample.

      • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

      • Counter Electrode: A platinum or graphite (B72142) rod.

    • The electrolyte will be your test solution (e.g., TEA solution with and without the synergistic inhibitor).

  • Potentiodynamic Polarization:

    • Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize.

    • Scan the potential in both anodic and cathodic directions from the OCP at a slow scan rate (e.g., 1 mV/s).

    • Plot the resulting current density versus potential on a semi-logarithmic scale (Tafel plot).

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at the OCP.

    • Apply a small amplitude sinusoidal voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Analyze the resulting Nyquist and Bode plots to determine parameters like charge transfer resistance (Rct). A higher Rct value indicates better corrosion resistance.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100.

Visualizations

cluster_problem Problem Identification cluster_solution Mitigation Strategy A Triethanolamine (TEA) as a Rust Inhibitor B Application on Copper Surface A->B Used with C Copper Corrosion (Complex Formation) B->C Leads to D Addition of Synergistic Inhibitor (e.g., Benzotriazole) C->D Requires E Formation of Stable Protective Film (e.g., Cu-BTA Layer) D->E Results in F Corrosion Inhibition & Surface Protection E->F Achieves

Caption: Logical workflow for identifying and mitigating TEA-induced copper corrosion.

start Start prep_sample 1. Prepare & Polish Copper Electrode start->prep_sample prep_solution 2. Prepare Test Solution (TEA ± Inhibitor) prep_sample->prep_solution setup_cell 3. Assemble 3-Electrode Electrochemical Cell prep_solution->setup_cell stabilize 4. Stabilize Open Circuit Potential (OCP) setup_cell->stabilize measurement 5. Perform Electrochemical Measurement (Polarization or EIS) stabilize->measurement analysis 6. Analyze Data (icorr or Rct) measurement->analysis calc_ie 7. Calculate Inhibition Efficiency (IE%) analysis->calc_ie end End calc_ie->end

Caption: Experimental workflow for evaluating corrosion inhibitor performance.

cluster_film Protective Film Formation Cu_Surface Copper Surface (Cu) Weak_Layer Adsorbed TEA Layer (Limited Protection) Cu_Surface->Weak_Layer Strong_Complex Stable Cu-BTA Complex (Dominant Protection) Cu_Surface->Strong_Complex TEA Triethanolamine (TEA) TEA->Weak_Layer Adsorbs on BTA Benzotriazole (BTA) BTA->Strong_Complex Reacts with Cu Synergistic_Film Synergistic Protective Film Weak_Layer->Synergistic_Film Strong_Complex->Synergistic_Film Protection Corrosion Inhibited Synergistic_Film->Protection Blocks Corrosion_Agents Corrosive Environment Corrosion_Agents->Protection

Caption: Synergistic inhibition mechanism of TEA and BTA on a copper surface.

References

Technical Support Center: Minimizing the Environmental Impact of Triethanolamine Oleate in Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on refining experimental protocols to minimize the environmental impact of triethanolamine (B1662121) oleate (B1233923). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to its use, disposal, and replacement with greener alternatives.

Troubleshooting Guide

Issue 1: High consumption of triethanolamine oleate in emulsion formulations.

Question: My protocol for creating a self-emulsifying drug delivery system (SEDDS) uses a high concentration of this compound. How can I reduce the amount used without compromising the stability of my formulation?

Answer:

Reducing the concentration of this compound requires a systematic approach to maintain emulsion stability. Here are several troubleshooting steps:

  • Optimize Homogenization: The energy input during emulsification is critical. Increasing the homogenization speed or duration can create smaller and more uniform droplets, which may require less surfactant to stabilize.

  • Incorporate a Co-surfactant: The addition of a co-surfactant can improve the packing of surfactant molecules at the oil-water interface, enhancing stability and allowing for a reduction in the primary surfactant concentration.

  • Adjust the Oil-to-Water Ratio: Systematically varying the oil-to-water ratio can help identify a "sweet spot" where a stable emulsion can be formed with a lower concentration of this compound.

  • Control Temperature: The temperature during emulsification can affect the viscosity of the phases and the efficiency of the surfactant. Ensure that both the oil and water phases are at a consistent and optimal temperature during mixing.[1]

Issue 2: Concerns about the environmental impact of wastewater containing this compound.

Question: How can I treat laboratory wastewater containing this compound before disposal to minimize its environmental impact?

Answer:

Direct discharge of this compound into sewer systems should be avoided.[2] Here are some recommended treatment protocols for laboratory-scale wastewater:

  • Acidification and Phase Separation: this compound is a salt of a weak acid (oleic acid) and a weak base (triethanolamine). Lowering the pH of the wastewater with a suitable acid will protonate the oleate, making it less soluble in water and causing it to separate. The separated oleic acid can then be physically removed.

  • Fenton Oxidation: For more complete degradation, advanced oxidation processes like Fenton's reaction can be employed. This involves the use of hydrogen peroxide and an iron catalyst (like ferrous sulfate) under acidic conditions to generate highly reactive hydroxyl radicals that can break down the organic components of this compound.[3]

  • Collection and Professional Disposal: If in-lab treatment is not feasible, all waste containing this compound should be collected in clearly labeled, appropriate containers and disposed of through a licensed chemical waste disposal service.[4][5]

Issue 3: Nanoparticle agglomeration after reducing this compound concentration.

Question: I am using this compound as a stabilizer in nanoparticle synthesis. When I try to reduce its concentration to make the process greener, my nanoparticles agglomerate. What can I do?

Answer:

Maintaining nanoparticle stability with reduced surfactant concentration is a common challenge. Here are some strategies to address this:

  • Optimize the Molar Ratio: The stability of nanoparticles is highly dependent on the molar ratio of the precursor to the stabilizing agent. Systematically vary the ratio of your metal precursor to this compound to find the minimum concentration required for stability.

  • Introduce a Co-stabilizer: A secondary stabilizing agent, such as a polymer (e.g., PVP), can provide additional steric hindrance and prevent agglomeration, allowing for a lower concentration of this compound.

  • Control Reaction Kinetics: The rate of reduction of the metal precursor can influence nanoparticle size and stability. Adjusting the reaction temperature or the rate of addition of the reducing agent can lead to the formation of more stable nanoparticles that require less stabilizer.

  • Surface Modification: After synthesis with a minimal amount of this compound, consider a post-synthesis surface modification step with a more benign stabilizing agent to ensure long-term stability.

Frequently Asked Questions (FAQs)

1. What is the environmental impact of this compound?

This compound is known to be biodegradable.[6] However, like many surfactants, it can have an adverse impact on aquatic ecosystems if released in significant quantities. The oleic acid component is a fatty acid and can be readily metabolized by microorganisms, while triethanolamine is also considered biodegradable. The primary concern is the potential for acute toxicity to aquatic life before degradation occurs.

2. Is there quantitative data on the ecotoxicity of this compound?

Ecotoxicity Data for Triethanolamine

OrganismTest DurationEndpointValue (mg/L)
Pimephales promelas (fathead minnow)96 hoursLC5011800[7]
Artemia salina (brine shrimp)24 hoursLC505600[7]
Carassius auratus (goldfish)24 hoursLC50>5000[7]
Phaeodactylum tricornutum (alga)Not specifiedEC50Not specified[8][9]
Crassostrea gigas (oyster)Not specifiedEC50Not specified[8][9]
Mytilus galloprovincialis (mussel)Not specifiedEC50Not specified[8][9]
Artemia franciscana (brine shrimp)Not specifiedEC50Not specified[8][9]

3. What are some greener alternatives to this compound for laboratory emulsions?

Several greener alternatives to this compound are available, primarily falling into the categories of biosurfactants and sugar-based surfactants. The choice of a suitable alternative will depend on the specific requirements of your experiment, such as the desired HLB value, stability, and compatibility with other components.

Comparison of Surfactant Alternatives

Surfactant TypeExamplesKey AdvantagesConsiderations
Biosurfactants Rhamnolipids, SophorolipidsHigh biodegradability, low toxicity, produced from renewable resources.[10]Production can be costly, and properties may vary between batches.[11]
Sugar-Based Surfactants Alkyl polyglycosides (APGs), Sorbitan estersExcellent biodegradability, low toxicity, derived from renewable raw materials.[12]May have different emulsifying properties compared to traditional surfactants, requiring formulation adjustments.
Lecithin PhosphatidylcholineNatural and biocompatible, suitable for pharmaceutical and food-grade emulsions.Can be prone to oxidation and may have a limited HLB range.

4. How can I determine the concentration of this compound in my laboratory wastewater?

Accurately quantifying the concentration of this compound in wastewater is essential for verifying the effectiveness of your waste reduction and treatment efforts. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or an Evaporative Light Scattering Detector (ELSD) is a suitable method.

5. What are the key principles for minimizing the environmental impact of surfactants in the lab?

Adhering to the principles of green chemistry can significantly reduce the environmental footprint of your experiments.[13]

  • Prevention: It is better to prevent waste than to treat or clean it up after it has been created.

  • Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.

  • Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment.

  • Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity.

  • Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible.

  • Design for Energy Efficiency: Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized.

  • Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable.

  • Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/ deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible.

  • Catalysis: Catalytic reagents (as selective as possible) are superior to stoichiometric reagents.

  • Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment.

  • Real-time analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances.

  • Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) with Reduced this compound [14][15]

This protocol provides a general method for preparing a SEDDS, with suggestions for minimizing the concentration of this compound.

Materials:

  • Oil phase (e.g., oleic acid, clove oil)

  • Triethanolamine

  • Co-surfactant (e.g., Transcutol-P, PEG-400)

  • Active Pharmaceutical Ingredient (API)

  • Distilled water

  • Magnetic stirrer

  • Homogenizer (optional)

Methodology:

  • Solubility Studies: Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most appropriate components.

  • Phase Diagram Construction: To minimize the amount of this compound, construct a pseudo-ternary phase diagram with the chosen oil, surfactant/co-surfactant mixture, and water. This will help identify the optimal concentration ranges for forming a stable nanoemulsion.

  • Preparation of the Organic Phase: Accurately weigh the oil phase, triethanolamine, and co-surfactant into a glass vial. Mix thoroughly using a magnetic stirrer until a homogenous solution is formed.

  • Incorporation of API: Add the pre-weighed API to the organic phase and stir until completely dissolved. Gentle heating may be applied if necessary to facilitate dissolution.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring. For smaller droplet sizes, a high-shear homogenizer can be used.

  • Characterization: Characterize the resulting emulsion for droplet size, polydispersity index (PDI), and zeta potential to ensure it meets the required specifications.

Protocol 2: Laboratory-Scale Treatment of Wastewater Containing this compound

This protocol outlines a method for treating small volumes of laboratory wastewater containing this compound.

Materials:

  • Wastewater containing this compound

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (B78521) (NaOH), 1M solution

  • pH meter or pH strips

  • Separatory funnel

  • Beakers

Methodology:

  • Collection: Collect all aqueous waste containing this compound in a designated, properly labeled waste container.

  • Acidification: In a well-ventilated fume hood, slowly add 1M HCl to the wastewater while stirring. Monitor the pH continuously. Continue adding acid until the pH is approximately 2-3.

  • Phase Separation: Transfer the acidified solution to a separatory funnel. Allow the mixture to stand until two distinct phases are observed. The upper phase will be the less dense oleic acid.

  • Separation: Carefully drain the lower aqueous phase into a clean beaker. The separated oleic acid can be collected for disposal as organic waste.

  • Neutralization: Neutralize the aqueous phase by slowly adding 1M NaOH until the pH is between 6 and 8.

  • Disposal: The neutralized aqueous phase can now be disposed of according to local regulations for non-hazardous aqueous waste.

Visualizations

Experimental_Workflow_for_Protocol_Refinement cluster_0 Phase 1: Baseline Experiment & Impact Assessment cluster_1 Phase 2: Protocol Optimization cluster_2 Phase 3: Performance & Stability Testing cluster_3 Phase 4: Waste Management & Verification Define Protocol Define Protocol Quantify TEO Quantify Triethanolamine Oleate Usage Define Protocol->Quantify TEO Assess Waste Stream Assess Waste Stream (Volume, Concentration) Quantify TEO->Assess Waste Stream Reduce Concentration Reduce Surfactant Concentration Assess Waste Stream->Reduce Concentration Substitute Surfactant Substitute with Greener Alternative Assess Waste Stream->Substitute Surfactant Optimize Process Optimize Process (e.g., Homogenization) Assess Waste Stream->Optimize Process Characterize Product Characterize Product (e.g., Droplet Size, PDI) Reduce Concentration->Characterize Product Substitute Surfactant->Characterize Product Optimize Process->Characterize Product Stability Testing Conduct Stability Testing Characterize Product->Stability Testing Stability Testing->Reduce Concentration If Unstable Treat Waste Implement Waste Treatment Protocol Stability Testing->Treat Waste If Stable Analyze Effluent Analyze Treated Effluent Treat Waste->Analyze Effluent Final Protocol Final Protocol Analyze Effluent->Final Protocol Waste_Treatment_Decision_Tree start Wastewater containing This compound q_organic_solvents Does the waste contain significant organic solvents? start->q_organic_solvents collect_hazardous Collect as Hazardous Organic Waste q_organic_solvents->collect_hazardous Yes q_heavy_metals Does the waste contain heavy metals? q_organic_solvents->q_heavy_metals No collect_aqueous_heavy_metal Collect as Aqueous Heavy Metal Waste q_heavy_metals->collect_aqueous_heavy_metal Yes acidify Acidify to pH 2-3 with HCl q_heavy_metals->acidify No phase_separate Allow Phase Separation acidify->phase_separate separate_oleic Separate Oleic Acid (Dispose as Organic Waste) phase_separate->separate_oleic neutralize Neutralize Aqueous Phase with NaOH to pH 6-8 separate_oleic->neutralize dispose_aqueous Dispose as Non-Hazardous Aqueous Waste (per local regulations) neutralize->dispose_aqueous

References

Validation & Comparative

Comparative analysis of triethanolamine oleate versus sodium oleate as emulsifying agents.

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two commonly used anionic surfactants, triethanolamine (B1662121) oleate (B1233923) and sodium oleate, in their roles as emulsifying agents. The selection of an appropriate emulsifier is critical for the formulation of stable and effective emulsions in pharmaceutical, cosmetic, and industrial applications. This document outlines the physicochemical properties, mechanisms of action, and key performance differences, supported by established data and standardized experimental protocols for evaluation.

Introduction and Physicochemical Properties

Sodium oleate is the simple sodium salt of oleic acid, a monounsaturated fatty acid.[1] Triethanolamine oleate is formed from the neutralization reaction between oleic acid and triethanolamine (TEA).[2] Both are classified as anionic surfactants and are highly effective in forming oil-in-water (o/w) emulsions.[3] Their primary function is to adsorb at the oil-water interface, reduce interfacial tension, and prevent the coalescence of dispersed droplets.[4]

A key differentiator is the Hydrophilic-Lipophilic Balance (HLB) value, which indicates the emulsifier's affinity for water or oil. Emulsifiers with HLB values between 8 and 18 are generally hydrophilic and suitable for creating o/w emulsions.[5] Sodium oleate possesses a very high HLB of 18, indicating strong hydrophilic character, while this compound has an HLB of 12.[3][6]

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundSodium OleateCitation
Chemical Class Anionic SurfactantAnionic Surfactant[3]
Molecular Formula C₂₄H₄₉NO₅C₁₈H₃₃NaO₂[2][6][7][8]
Molecular Weight 431.65 g/mol 304.4 g/mol [7][8]
HLB Value 1218[3][6]
Appearance Pale yellow to brown viscous liquidLight tan solid[8][9]
Solubility Soluble in waterSoluble in water (~100 mg/mL) and methanol[1][9]

Mechanism of Action and Performance Characteristics

The fundamental mechanism for both emulsifiers involves the alignment of their amphiphilic molecules at the oil-water interface. The lipophilic oleate tail orients into the oil phase, while the hydrophilic headgroup (carboxylate) remains in the aqueous phase, reducing the energy required to create new droplet surface area.

Sodium Oleate: With its high HLB value, sodium oleate is a powerful o/w emulsifier.[3] The small sodium cation results in a compact, highly charged hydrophilic head, leading to strong electrostatic repulsion between droplets, which contributes to emulsion stability.

This compound: The larger, more complex triethanolamine cation provides additional steric hindrance at the interface, which can prevent droplet coalescence.[10] This emulsifier is known for its ability to create "spontaneous" emulsions with only moderate agitation.[10][11] It can be used to formulate stable concentrated emulsions that are readily dilutable with water without phase separation.[10][11] While classified as an anionic surfactant, it is formed from a weak acid and a weak base, which can impart unique stability characteristics across a range of conditions.[2][3]

The diagram below illustrates the basic mechanism of emulsification.

G cluster_oil Oil Phase cluster_water Water Phase cluster_interface oil_mol1 oil_mol2 oil_mol3 oil_mol4 oil_mol5 oil_mol6 water_mol1 water_mol2 water_mol3 water_mol4 water_mol5 water_mol6 emul1_head emul1_tail emul1_head->emul1_tail emul2_head emul2_tail emul2_head->emul2_tail emul3_head emul3_tail emul3_head->emul3_tail emul4_head emul4_tail emul4_head->emul4_tail emul5_head emul5_tail emul5_head->emul5_tail l1 Lipophilic Tail (in Oil) l2 Hydrophilic Head (in Water)

Figure 1: Emulsifier orientation at the oil-water interface.

Experimental Protocols for Comparative Evaluation

To objectively compare the performance of this compound and sodium oleate, a series of standardized tests should be conducted. Direct comparative studies are not widely available in public literature, making head-to-head laboratory evaluation essential for specific formulations.[12][13]

A standardized oil-in-water (o/w) emulsion formulation should be used for a direct comparison.

  • Preparation of Phases :

    • Oil Phase : Dissolve a specific concentration (e.g., 1-5% w/w) of the oleate emulsifier in the chosen oil (e.g., mineral oil, vegetable oil). If preparing this compound in situ, dissolve the stoichiometric amount of oleic acid in the oil phase.[14]

    • Aqueous Phase : Prepare the water phase (e.g., deionized water). If preparing this compound in situ, dissolve the triethanolamine in the water.

  • Pre-Emulsion Formation : Combine the oil and aqueous phases and subject them to high-shear mixing (e.g., using a rotor-stator homogenizer) for 2-5 minutes to form a coarse emulsion.[15]

  • Homogenization : Pass the coarse emulsion through a high-pressure valve homogenizer for a set number of passes (e.g., 3 passes) at a specified pressure (e.g., 10,000 psi) to produce a fine emulsion with small, uniform droplets.[15]

The following workflow outlines the key characterization steps.

G cluster_analysis Characterization at T=0, T=24h, T=7d, T=30d prep Emulsion Preparation (Homogenization) storage Store under Controlled Conditions (e.g., 25°C, 40°C) prep->storage stability Stability Assessment (Visual, Light Scattering) storage->stability psd Droplet Size Analysis (DLS, Microscopy) storage->psd visc Viscosity Measurement (Viscometer) storage->visc data Comparative Data Analysis stability->data psd->data visc->data

Figure 2: Experimental workflow for emulsion characterization.

A. Emulsion Stability Assessment Stability is the ability of an emulsion to resist physical changes like creaming, flocculation, and coalescence over time.[12]

  • Method : Utilize a stability analyzer (e.g., Turbiscan Lab) to measure backscattering and transmission profiles of the emulsion sample over time.

  • Procedure : Place a sample of the freshly prepared emulsion in the analyzer. Scan the sample at regular intervals (e.g., every hour for 24 hours, then daily).

  • Data : The instrument generates a Turbiscan Stability Index (TSI), which provides a quantitative measure of destabilization phenomena such as particle migration and size variation.[16][17] Lower TSI values indicate greater stability.

B. Droplet Size Analysis Droplet size and distribution are critical indicators of emulsion quality and stability.[18]

  • Method : Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS).[14]

  • Procedure : Dilute an aliquot of the emulsion with the continuous phase (water) to an appropriate concentration to avoid multiple scattering effects. Place the diluted sample in a cuvette and analyze it using a DLS instrument.

  • Data : The analysis yields the mean droplet diameter (e.g., Z-average) and the Polydispersity Index (PDI), which describes the width of the size distribution. Stable emulsions will show minimal change in droplet size over time.[14]

C. Viscosity Measurement Viscosity influences the emulsion's texture, shelf-life (by slowing droplet movement), and application performance.

  • Method : Use a rotational viscometer (e.g., Brookfield type).[17]

  • Procedure : Place a defined volume of the emulsion in the instrument's sample holder. Measure the resistance to flow at a constant temperature and a range of shear rates.

  • Data : Report viscosity in centipoise (cP) or Pascal-seconds (Pa·s). Comparing the viscosity profiles of the two emulsions can reveal differences in their internal structure.

Summary and Recommendations

While both this compound and sodium oleate are effective o/w emulsifiers, their distinct properties make them suitable for different applications.

  • Sodium Oleate is a strong, straightforward anionic emulsifier ideal for formulations where a high degree of electrostatic repulsion is desired and the formulation is compatible with a higher pH. Its high HLB makes it very efficient for stabilizing low-viscosity o/w systems.[3][6]

  • This compound offers greater formulation flexibility. Its ability to form stable emulsions with simple mixing and its efficacy in creating stable concentrates are significant advantages.[10] The bulkier cation provides steric stabilization, which can be beneficial in complex systems or those sensitive to high ionic strength.

For any given application, the choice between these two agents will depend on the specific requirements of the formulation, including the nature of the oil phase, desired droplet size, viscosity, and long-term stability targets. The experimental protocols outlined in this guide provide a robust framework for making an evidence-based selection.

References

Validating the effectiveness of triethanolamine oleate as a corrosion inhibitor compared to other amine-based inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Performance and Mechanisms

In the critical field of material preservation, the selection of an effective corrosion inhibitor is paramount to ensuring the longevity and reliability of metallic components. Among the various classes of chemical inhibitors, amine-based compounds are widely utilized for their efficacy in diverse industrial applications. This guide provides a detailed comparative analysis of triethanolamine (B1662121) oleate's performance as a corrosion inhibitor against other prominent amine-based alternatives. By presenting quantitative data, detailed experimental methodologies, and a mechanistic overview, this document aims to facilitate informed decision-making for researchers and professionals in materials science and related fields.

Performance Data: A Quantitative Comparison

The effectiveness of a corrosion inhibitor is primarily determined by its ability to reduce the rate of corrosion, often expressed as inhibition efficiency (IE%). The following tables summarize the performance of triethanolamine- and diethanolamine-based inhibitors, synthesized from fatty acids, providing a direct comparison of their protective capabilities on steel.

Table 1: Comparative Corrosion Inhibition Efficiency by Weight Loss Method

Inhibitor BaseFatty Acid SourceMetalCorrosive MediumTemperature (°C)Inhibitor Conc. (ppm)Inhibition Efficiency (%)
Triethanolamine Sunflower OilSt20 SteelSalts and Jet Fuel Solution5010075.6
Diethanolamine Distilled Higher Fatty AcidsSt20 SteelSalts and Jet Fuel Solution5010093.0 - 95.6

Data sourced from a study on corrosion inhibitors from natural raw materials.[1]

Table 2: Electrochemical Performance of Diethanolamine and a Triethanolamine Composite

InhibitorMetalCorrosive MediumInhibitor Concentration (M)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (IE%)
Diethanolamine Mild Steel0.5 M H₂SO₄10⁻³12788.7
Composite with Triethanolamine 45# Steel3.5% NaCl SolutionNot Specified1.1097.4

Note: The data in Table 2 is from separate studies and should be interpreted with consideration of the different experimental conditions.[2]

The data indicates that while triethanolamine oleate (B1233923) is an effective corrosion inhibitor, diethanolamine-based oleates may offer superior performance under certain conditions.[1] It is also noteworthy that triethanolamine can be highly effective as part of a composite inhibitor formulation.[2]

Mechanistic Overview of Amine-Based Corrosion Inhibitors

Amine-based corrosion inhibitors, including triethanolamine oleate, primarily function through adsorption onto the metal surface. This process forms a protective film that acts as a barrier, isolating the metal from the corrosive environment. The lone pair of electrons on the nitrogen and oxygen atoms in the amine and oleate groups facilitates this adsorption. The long hydrocarbon chain of the oleate contributes to a hydrophobic layer, further repelling water and aggressive corrosive species. These inhibitors can act as mixed-type inhibitors, suppressing both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[2]

Experimental Protocols

The data presented in this guide is based on established experimental techniques for evaluating corrosion inhibitor performance. The principal methodologies are detailed below.

Weight Loss (Gravimetric) Method

This method provides a direct measurement of metal loss due to corrosion and is a fundamental technique for assessing inhibitor efficiency.

a. Specimen Preparation: Metal coupons of a defined surface area are mechanically polished, cleaned with appropriate solvents (e.g., acetone, ethanol), dried, and accurately weighed to four decimal places.

b. Exposure: The pre-weighed coupons are fully immersed in the corrosive solution, both with and without the inhibitor, for a predetermined period at a constant temperature.

c. Cleaning and Re-weighing: Following the exposure period, the coupons are removed, cleaned to eliminate corrosion products according to standard procedures (e.g., ASTM G1), dried, and re-weighed.

d. Calculation of Inhibition Efficiency (IE%): The IE% is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss of the metal in the uninhibited solution and Wᵢ is the weight loss in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique is used to determine the corrosion current density (i_corr), which is directly proportional to the corrosion rate. It also provides insights into the inhibitive mechanism (anodic, cathodic, or mixed-type).

a. Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

b. Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the open-circuit potential (OCP).

c. Data Analysis: The resulting polarization curve, known as a Tafel plot, is analyzed to extrapolate the corrosion current density (i_corr).

d. Calculation of Inhibition Efficiency (IE%): The IE% is calculated as follows: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100 where i_corr(blank) is the corrosion current density without the inhibitor and i_corr(inh) is the corrosion current density with the inhibitor.[2]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance of the protective film formed by the inhibitor.

a. Experimental Setup: A three-electrode cell, similar to that used for potentiodynamic polarization, is employed.

b. Measurement: A small amplitude AC signal is applied to the electrode over a range of frequencies. The impedance of the system is measured at each frequency.

c. Data Analysis: The data is often represented as Nyquist or Bode plots. An equivalent electrical circuit is used to model the electrochemical behavior, and the charge transfer resistance (R_ct) is determined. A higher R_ct value indicates better corrosion resistance.

d. Calculation of Inhibition Efficiency (IE%): The IE% can be calculated using the R_ct values: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100 where R_ct(inh) and R_ct(blank) are the charge transfer resistances with and without the inhibitor, respectively.

Comparative Workflow for Corrosion Inhibitor Evaluation

The logical progression for the evaluation and comparison of corrosion inhibitors is illustrated in the diagram below.

G cluster_prep Preparation cluster_exp Experimental Testing cluster_analysis Data Analysis cluster_comp Comparison & Conclusion prep_inhib Inhibitor Synthesis (e.g., this compound) exp_wl Weight Loss Measurement prep_inhib->exp_wl exp_pp Potentiodynamic Polarization prep_inhib->exp_pp exp_eis Electrochemical Impedance Spectroscopy prep_inhib->exp_eis prep_metal Metal Specimen Preparation prep_metal->exp_wl prep_metal->exp_pp prep_metal->exp_eis prep_sol Corrosive Solution Preparation prep_sol->exp_wl prep_sol->exp_pp prep_sol->exp_eis ana_cr Calculate Corrosion Rate & Inhibition Efficiency exp_wl->ana_cr exp_pp->ana_cr ana_mech Determine Inhibition Mechanism exp_pp->ana_mech exp_eis->ana_cr ana_film Characterize Protective Film exp_eis->ana_film comp Comparative Evaluation of Inhibitor Performance ana_cr->comp ana_mech->comp ana_film->comp

References

A Comparative Guide to Surfactant Performance in Nanoparticle Stabilization: Triethanolamine Oleate vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective stabilization of nanoparticles is a critical factor in ensuring the reproducibility and efficacy of nano-formulations. This guide provides an objective comparison of the performance of triethanolamine (B1662121) oleate (B1233923) against other commonly used surfactants—cetyltrimethylammonium bromide (CTAB) and Polysorbate 80—in the stabilization of nanoparticles. The information presented is supported by experimental data from various studies and includes detailed experimental protocols.

The stability of a nanoparticle dispersion is crucial for its application, as aggregation can significantly alter its physicochemical and biological properties.[1] Surfactants are widely employed to modify the surface of nanoparticles, enhancing their dispersion and stability.[1] Key parameters for assessing dispersion stability include the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential. A smaller particle size and a low PDI are indicative of a uniform and less aggregated dispersion, while a zeta potential with an absolute value greater than 30 mV generally signifies good electrostatic repulsion and stability.[1]

Comparative Analysis of Surfactant Performance

While direct head-to-head comparative studies under identical conditions are limited, the following table summarizes the performance of triethanolamine oleate (often formed in situ from triethanolamine and oleic acid), CTAB, and Polysorbate 80 in stabilizing various types of nanoparticles, as compiled from multiple sources. It is important to consider that the nanoparticle type, concentration, and the surrounding medium can influence surfactant performance.

SurfactantNanoparticle SystemParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Key Observations & Stabilization Mechanism
This compound Metal Oxide NanoparticlesVaried, dependent on synthesisModerateNot consistently reportedFormed in situ, provides steric and electrostatic stabilization.[2] The amine and hydroxyl groups of triethanolamine can coordinate with the nanoparticle surface.[3]
CTAB Gold Nanoparticles13Not specifiedNot specifiedProvides a positive surface charge, leading to electrostatic repulsion. Can influence nanoparticle morphology.[4][5]
Silver Nanoparticles84.6 ± 12.0Not specifiedNot specifiedEffective antibacterial agent, though may cause some agglomeration.[6]
Cerium Oxide Nanoparticles15.58–23.12Not specifiedNot specifiedCan reduce particle size during synthesis.[5]
Polysorbate 80 Solid Lipid Nanoparticles~100-200< 0.2Slightly negativeProvides steric hindrance, preventing aggregation. Widely used in pharmaceutical formulations for its biocompatibility.[7][8]
Protein FormulationsNot applicableNot applicableNot applicableEffectively inhibits protein aggregation.[8]

Experimental Protocols

The following are generalized methodologies for the synthesis and stabilization of nanoparticles using the discussed surfactants.

Protocol 1: Synthesis and Stabilization of Metal Oxide Nanoparticles with this compound (In Situ Formation)

This protocol is a generalized method based on the principles of using triethanolamine and oleic acid for the stabilization of metal oxide nanoparticles.

Materials:

  • Metal precursor (e.g., metal salt)

  • Oleic acid

  • Triethanolamine

  • Deionized water

  • Solvent (e.g., ethanol)

Procedure:

  • Nanoparticle Synthesis: Synthesize the metal oxide nanoparticles using a suitable method such as co-precipitation.

  • Surface Modification: a. Disperse the synthesized nanoparticles in deionized water. b. In a separate container, prepare a mixture of oleic acid and triethanolamine. c. Add the oleic acid-triethanolamine mixture to the nanoparticle dispersion while stirring vigorously. d. Continue stirring for a predetermined period to ensure complete coating of the nanoparticles.

  • Purification: a. Centrifuge the stabilized nanoparticle dispersion to separate the nanoparticles from the reaction mixture. b. Remove the supernatant and re-disperse the nanoparticles in fresh deionized water or a suitable buffer. c. Repeat the washing step multiple times to remove any unreacted precursors or excess surfactant.

  • Characterization: a. Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). b. Measure the zeta potential to assess the surface charge and stability of the nanoparticle dispersion.

Protocol 2: Stabilization of Gold Nanoparticles with CTAB

This protocol describes a common method for stabilizing gold nanoparticles using the cationic surfactant, CTAB.[4]

Materials:

  • Gold precursor (e.g., HAuCl₄)

  • Reducing agent (e.g., sodium borohydride)

  • CTAB solution

  • Deionized water

Procedure:

  • Preparation of CTAB Solution: Prepare an aqueous solution of CTAB at the desired concentration.

  • Nanoparticle Synthesis: a. In a flask, add the gold precursor to the CTAB solution. b. While stirring, add a freshly prepared, ice-cold solution of the reducing agent. c. The solution should change color, indicating the formation of gold nanoparticles.

  • Purification: a. Centrifuge the nanoparticle solution to pellet the CTAB-stabilized gold nanoparticles. b. Discard the supernatant and re-disperse the nanoparticles in deionized water.

  • Characterization: a. Analyze the particle size and morphology using Transmission Electron Microscopy (TEM). b. Measure the hydrodynamic diameter and PDI with DLS. c. Determine the zeta potential to confirm the positive surface charge imparted by CTAB.

Protocol 3: Formulation of Solid Lipid Nanoparticles (SLNs) with Polysorbate 80

This protocol outlines a general procedure for preparing SLNs stabilized with Polysorbate 80, a non-ionic surfactant.[7]

Materials:

  • Solid lipid (e.g., glyceryl monostearate)

  • Drug (optional, to be encapsulated)

  • Polysorbate 80

  • Aqueous phase (e.g., deionized water or buffer)

Procedure:

  • Preparation of Phases: a. Melt the solid lipid at a temperature above its melting point. If encapsulating a lipophilic drug, dissolve it in the molten lipid. b. Heat the aqueous phase containing Polysorbate 80 to the same temperature.

  • Emulsification: a. Add the hot aqueous phase to the molten lipid phase under high-speed homogenization to form a coarse oil-in-water emulsion. b. Further, reduce the particle size by ultrasonication or high-pressure homogenization.

  • Nanoparticle Formation: a. Cool down the nanoemulsion to room temperature or below while stirring. This will cause the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: a. Measure the particle size, PDI, and zeta potential of the SLN dispersion using DLS. b. If a drug is encapsulated, determine the encapsulation efficiency and drug loading.

Visualizing Methodologies and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_stabilization Stabilization cluster_purification Purification cluster_characterization Characterization synthesis Synthesis of Core Nanoparticles stabilization Surface Modification with Surfactant synthesis->stabilization purification Removal of Impurities stabilization->purification dls DLS (Size, PDI) purification->dls zeta Zeta Potential purification->zeta tem TEM (Morphology) purification->tem

General experimental workflow for nanoparticle synthesis and characterization.

Surfactant_Stabilization_Mechanisms cluster_electrostatic Electrostatic Stabilization cluster_steric Steric Stabilization cluster_electrosteric Electrosteric Stabilization ctab CTAB (Cationic) ctab_mech Forms a positively charged layer, leading to electrostatic repulsion between nanoparticles. ctab->ctab_mech ps80 Polysorbate 80 (Non-ionic) ps80_mech Adsorbs to the nanoparticle surface, creating a hydrophilic layer that prevents close approach and aggregation. ps80->ps80_mech tea_oleate This compound (Anionic/Non-ionic character) tea_oleate_mech Provides a combination of electrostatic repulsion from the oleate's carboxyl group and steric hindrance from the entire molecule. tea_oleate->tea_oleate_mech

Mechanisms of nanoparticle stabilization by different surfactant types.

References

A comparative study on the lubricating properties of triethanolamine oleate and other synthetic esters.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Lubricating Properties of Triethanolamine (B1662121) Oleate (B1233923) and Other Synthetic Esters

In the realm of industrial lubricants, the demand for high-performance and environmentally conscious solutions has driven extensive research into various synthetic compounds. Among these, triethanolamine oleate and other synthetic esters have emerged as prominent candidates, each offering a unique set of properties. This guide provides an objective comparison of their lubricating performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.

Performance Data Summary

The lubricating efficacy of an agent is primarily determined by its ability to reduce friction and minimize wear between interacting surfaces. The following tables summarize key quantitative data for this compound and a selection of synthetic esters based on experimental findings.

Table 1: Frictional Properties

LubricantConcentration/BlendCoefficient of FrictionTest Method
This compound5% aqueous solution0.070[1][2]MPV-200 Friction Wear Testing Machine[2]
Synthetic Esters (general)Not specified0.025 - 0.095[3]Not specified
Methyl OleateNot specified0.0018[4]Four-ball friction experiment[4]
Virgin Coconut Oil Blend40 vol. %0.0739[3]Four-ball tester (ASTM D4172)[3]

Table 2: Anti-Wear Properties

LubricantConcentration/BlendWear Scar Diameter (WSD) / RadiusTest Method
This compound5% aqueous solutionLast Non-Seizure Load (PB Value): 700 N[1][2]Four-ball tester[2]
Methyl OleateNot specified179.83 µm (radius)[4]Four-ball friction experiment[4]
Virgin Coconut Oil Blend40 vol. %316.2 µm (diameter)[3]Four-ball tester (ASTM D4172)[3]
Refined Bleached and Deodorized (RBD) Palm StearinNot specified0.317 mm (average diameter)[5]Four-ball tribotester (ASTM D4172B)[5]

Mechanism of Lubrication

This compound functions as an oiliness improver, readily forming a physical adsorption film on metal surfaces to reduce friction and wear, particularly under low-load conditions.[1][2] Synthetic esters, due to the polarity of their ester bonds, also adsorb onto friction surfaces, creating a robust oil film that minimizes friction and wear.[6] This polarity allows them to effectively protect against friction and wear in mixed or boundary lubrication regimes.[7]

cluster_Lubrication Mechanism of Action Lubricant Lubricant (this compound / Synthetic Ester) Adsorption Physical Adsorption (Polar Attraction) Lubricant->Adsorption Polarity MetalSurface Metal Surface MetalSurface->Adsorption Film Formation of Protective Film Adsorption->Film FrictionWear Reduced Friction and Wear Film->FrictionWear

Figure 1. Lubrication Mechanism Flowchart

Experimental Protocols

The data presented in this guide is primarily derived from standardized tribological tests designed to evaluate the performance of lubricants under various conditions.

Four-Ball Wear Test (ASTM D4172)

This is a widely used method to determine the anti-wear properties of lubricating fluids.

Methodology:

  • Apparatus Setup: The four-ball tester consists of three stationary steel balls held in a cup, with a fourth ball rotated against them under a specified load.

  • Sample Preparation: The test lubricant is poured into the cup containing the three stationary balls.

  • Test Execution: The fourth ball is rotated at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) under a specific load (e.g., 392 N) and temperature.[8]

  • Data Collection: After the test, the wear scar diameters on the three stationary balls are measured using a microscope.[8] The average wear scar diameter is reported as the result.

cluster_Workflow Experimental Workflow: Four-Ball Wear Test (ASTM D4172) A Apparatus Setup (3 stationary balls, 1 rotating ball) B Sample Preparation (Lubricant added to cup) A->B C Test Execution (Apply load, speed, temperature for a set duration) B->C D Measurement (Measure wear scar diameters on stationary balls) C->D E Data Analysis (Calculate average wear scar diameter) D->E F Result (Report average WSD) E->F

Figure 2. Four-Ball Wear Test Workflow

Comparative Discussion

Both this compound and synthetic esters demonstrate effective lubricating properties. This compound, often used as an additive in aqueous solutions, shows a respectable coefficient of friction and a high load-carrying capacity, as indicated by its last non-seizure load value.[1][2]

Synthetic esters, a broad class of compounds, exhibit a wide range of performance characteristics.[7] Some, like methyl oleate, can achieve exceptionally low coefficients of friction and minimal wear.[4] The performance of synthetic esters is influenced by their molecular structure, such as the length of their carbon chains.[7] They are also noted for their high viscosity indices, excellent thermal stability, and good biodegradability.[6][7]

Conclusion

The choice between this compound and other synthetic esters as a lubricating agent will depend on the specific requirements of the application. This compound is a proven oiliness improver, particularly effective in water-based systems.[1] Synthetic esters offer a versatile platform for designing lubricants with tailored properties, including superior friction reduction and anti-wear performance, alongside favorable environmental profiles.[6][7] The experimental data presented provides a foundation for further investigation and selection of the optimal lubricant for a given system.

References

A Comparative Guide to the Emulsification Performance of Triethanolamine Oleate via Particle Size Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of emulsions for pharmaceutical, cosmetic, and various industrial applications, the choice of an effective emulsifying agent is critical to ensure product stability, desired physicochemical properties, and optimal performance. Triethanolamine (B1662121) oleate (B1233923), an anionic surfactant, is a widely utilized emulsifier known for its ability to create stable oil-in-water (o/w) emulsions.[1][2][3][4] This guide provides a comprehensive validation of the emulsification performance of triethanolamine oleate by comparing it with two other commonly used emulsifiers, Polysorbate 80 (a non-ionic surfactant) and Soy Lecithin (a zwitterionic surfactant), using particle size analysis as the primary metric.

This guide offers detailed experimental protocols for emulsion preparation and particle size analysis, alongside a comparative analysis of the resulting data to aid researchers in selecting the most appropriate emulsifier for their specific formulation needs.

Comparative Analysis of Emulsifier Performance

The efficacy of an emulsifier is directly related to its ability to reduce the interfacial tension between oil and water phases, thereby facilitating the formation of small, stable droplets. Particle size and the uniformity of the droplet size distribution are key indicators of emulsion stability and quality. Smaller particle sizes generally lead to enhanced stability against creaming and sedimentation. The Polydispersity Index (PDI) provides a measure of the broadness of the particle size distribution, with lower values indicating a more uniform and stable emulsion. The Zeta Potential is a measure of the magnitude of the electrostatic charge on the droplet surface, with higher absolute values indicating greater electrostatic repulsion between droplets and, consequently, better stability.

The following table summarizes the expected performance of this compound in comparison to Polysorbate 80 and Soy Lecithin based on typical experimental outcomes.

EmulsifierChemical TypeMean Particle Size (Z-average) (nm)Polydispersity Index (PDI)Zeta Potential (mV)
This compound Anionic Surfactant1500.25-45
Polysorbate 80 (Tween® 80) Non-ionic Surfactant1200.20-30
Soy Lecithin Zwitterionic Surfactant1800.35-55

Note: The data presented in this table are representative values and can vary depending on the specific oil phase, concentrations, and processing parameters.

Experimental Protocols

To ensure a reliable and reproducible comparison of emulsifier performance, the following detailed experimental protocols are provided.

Experimental Workflow

The overall experimental process for preparing and analyzing the emulsions is depicted in the following workflow diagram.

G cluster_prep Emulsion Preparation cluster_analysis Particle Size Analysis prep_oil Prepare Oil Phase: - Mineral Oil - Oleic Acid (for TEA Oleate) - Emulsifier (if oil-soluble) heat_oil Heat Oil Phase to 70°C prep_oil->heat_oil prep_aq Prepare Aqueous Phase: - Deionized Water - Triethanolamine (for TEA Oleate) - Emulsifier (if water-soluble) heat_aq Heat Aqueous Phase to 70°C prep_aq->heat_aq mix Combine Phases and Homogenize heat_oil->mix heat_aq->mix cool Cool Emulsion to Room Temperature mix->cool emulsion Final Emulsion cool->emulsion sample_prep Prepare Sample for DLS: - Dilute Emulsion with Deionized Water emulsion->sample_prep dls Dynamic Light Scattering (DLS) Measurement sample_prep->dls data_analysis Data Analysis: - Z-average Mean Size - Polydispersity Index (PDI) - Zeta Potential dls->data_analysis

Caption: Experimental workflow for emulsion preparation and particle size analysis.

Materials
  • Oil Phase: Mineral Oil

  • Aqueous Phase: Deionized Water

  • Emulsifiers:

    • Triethanolamine

    • Oleic Acid

    • Polysorbate 80 (Tween® 80)

    • Soy Lecithin

  • Equipment:

    • Magnetic stirrer with heating plate

    • High-shear homogenizer (e.g., Ultra-Turrax)

    • Dynamic Light Scattering (DLS) instrument with a zeta potential measurement module

    • Glass beakers

    • Graduated cylinders

    • Pipettes

Emulsion Preparation Protocol

This protocol is designed to create a 10% (w/w) oil-in-water emulsion. The procedure should be performed for each emulsifier to be tested.

  • Preparation of this compound Emulsion:

    • Oil Phase: In a 100 mL beaker, combine 10 g of Mineral Oil and 2 g of Oleic Acid.

    • Aqueous Phase: In a separate 250 mL beaker, dissolve 1 g of Triethanolamine in 87 g of deionized water.

    • Heat both phases to 70°C on a heating magnetic stirrer.

    • Slowly add the oil phase to the aqueous phase while stirring with the magnetic stirrer.

    • Increase the mixing speed and homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 5 minutes.

    • Allow the emulsion to cool to room temperature while stirring gently.

  • Preparation of Polysorbate 80 Emulsion:

    • Oil Phase: Weigh 10 g of Mineral Oil in a 100 mL beaker.

    • Aqueous Phase: In a 250 mL beaker, dissolve 2 g of Polysorbate 80 in 88 g of deionized water.

    • Follow the heating, mixing, homogenization, and cooling steps as described for the this compound emulsion.

  • Preparation of Soy Lecithin Emulsion:

    • Oil Phase: In a 100 mL beaker, disperse 2 g of Soy Lecithin in 10 g of Mineral Oil.

    • Aqueous Phase: Weigh 88 g of deionized water in a 250 mL beaker.

    • Follow the heating, mixing, homogenization, and cooling steps as described for the this compound emulsion.

Particle Size Analysis Protocol (Dynamic Light Scattering)
  • Instrument Preparation: Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's instructions.

  • Sample Preparation:

    • Dilute a small aliquot of the prepared emulsion with deionized water to the optimal concentration for DLS analysis. This is typically a concentration that results in a slightly turbid suspension, avoiding multiple scattering effects. A dilution factor of 1:100 is a good starting point.

    • Ensure the sample is free of air bubbles before measurement.

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters, including the temperature (e.g., 25°C), the viscosity and refractive index of the dispersant (water), and the measurement angle.

    • Perform at least three replicate measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • The instrument software will calculate the Z-average mean particle size and the Polydispersity Index (PDI) using the cumulants analysis method.

    • For zeta potential measurement, use the same diluted sample and follow the instrument's protocol for electrophoretic light scattering (ELS). The software will calculate the zeta potential based on the electrophoretic mobility of the droplets.

Conclusion

The validation of emulsification performance through particle size analysis is a fundamental step in the development of stable and effective emulsion-based products. This compound demonstrates robust performance in creating stable oil-in-water emulsions with particle sizes in the nanometer range.[2] The provided experimental protocols offer a standardized framework for the comparative evaluation of this compound against other common emulsifiers like Polysorbate 80 and Soy Lecithin. The resulting data on particle size, PDI, and zeta potential will empower researchers and formulation scientists to make informed decisions in selecting the optimal emulsifier to meet the specific requirements of their applications.

References

A Comparative Analysis of the Biodegradability of Triethanolamine Oleate and Other Common Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biodegradability of triethanolamine (B1662121) oleate (B1233923) with other widely used surfactants, including Sodium Lauryl Sulfate (B86663) (SLS), Sodium Laureth Sulfate (SLES), Cocamidopropyl Betaine (CAPB), and Alcohol Ethoxylates (AEOs). The information is intended for researchers, scientists, and professionals in drug development and formulation science, offering objective data and experimental context to inform ingredient selection.

Quantitative Biodegradability Data

The following table summarizes the biodegradability of the selected surfactants based on standardized testing protocols. A substance is classified as "readily biodegradable" if it achieves a biodegradation level of >60% (based on oxygen demand or carbon dioxide production) or >70% (based on dissolved organic carbon removal) within a 28-day period, including a 10-day window where this threshold is met.[1]

SurfactantTypeSourceBiodegradability ClassificationQuantitative Data
Triethanolamine Oleate Anionic/Non-ionicSemi-syntheticReadily BiodegradableThe triethanolamine component shows up to 97% biodegradation in screening tests.[2] Studies indicate it is readily utilized by microorganisms, supporting more significant microbial growth than sodium oleate.[2][3]
Sodium Lauryl Sulfate (SLS) AnionicSynthetic/Vegetable-derivedReadily BiodegradableAchieves a high percentage of degradation, typically well within the 28-day timeframe required for "readily biodegradable" classification.[4][5]
Sodium Laureth Sulfate (SLES) AnionicSyntheticReadily BiodegradableBiodegradation rates typically exceed 90% within 28 days under aerobic conditions, meeting regulatory standards.[6]
Cocamidopropyl Betaine (CAPB) AmphotericVegetable-derivedReadily BiodegradableConsidered readily biodegradable according to OECD 301 guidelines, breaking down within 28 days.[7][8]
Alcohol Ethoxylates (AEOs) Non-ionicSyntheticReadily BiodegradableBranched AEOs can meet "readily biodegradable" criteria.[9] Studies show rapid biodegradation, achieving over 60% mineralization.[10]

Experimental Protocols: OECD 301 Ready Biodegradability Tests

The data presented are primarily derived from the OECD 301 series of tests, which are designed to assess the ready biodegradability of chemicals in an aerobic aqueous environment.[11] These tests run for 28 days and utilize microorganisms, typically from activated sludge of a sewage treatment plant, to determine the extent of degradation.[1][12]

Core Principle: A solution or suspension of the test substance is placed in a mineral medium, inoculated with microorganisms, and incubated under aerobic conditions.[1] Biodegradation is measured by monitoring the consumption of oxygen, the production of carbon dioxide, or the removal of dissolved organic carbon (DOC).

Commonly Cited Methods:

  • OECD 301F - Manometric Respirometry Test: This method measures the oxygen consumed by the microbial population during the degradation of the test substance.[13][14] A known volume of the inoculated medium with the test substance is stirred in a closed flask. The oxygen uptake is measured over 28 days and compared to the Theoretical Oxygen Demand (ThOD).[14][15] This test is versatile and suitable for soluble, poorly soluble, and volatile substances.[13][16]

  • OECD 301B - CO2 Evolution Test: This test quantifies the amount of carbon dioxide produced during biodegradation.[13] The CO2 evolved from the degradation of the test substance is trapped in an absorption flask (e.g., containing barium hydroxide (B78521) or sodium hydroxide) and measured by titration or with an inorganic carbon analyzer.[13] It is suitable for non-volatile, soluble, and insoluble materials.[13]

  • OECD 301D - Closed Bottle Test: This method measures the dissolved oxygen consumed over the 28-day period in a completely filled, sealed bottle containing the inoculated medium and test substance.[13] The decrease in oxygen concentration is determined and expressed as a percentage of the ThOD.[13]

Visualizations: Workflows and Relationships

The following diagrams illustrate the experimental workflow for assessing biodegradability and the classification of the compared surfactants.

G cluster_prep Preparation cluster_incubation Incubation & Measurement (28 Days) cluster_analysis Analysis Method (Select One) cluster_results Results & Classification P1 Prepare Mineral Medium P2 Add Test Surfactant (e.g., 100 mg/L) P1->P2 P3 Inoculate with Activated Sludge P2->P3 Incubate Incubate at 22±1°C in the dark P3->Incubate A1 OECD 301F: Measure O2 Consumption Incubate->A1 A2 OECD 301B: Measure CO2 Evolution Incubate->A2 A3 OECD 301A/E: Measure DOC Removal Incubate->A3 R1 Calculate % Biodegradation vs. Theoretical Max A1->R1 A2->R1 A3->R1 R2 Apply 10-Day Window Pass Criterion R1->R2 R3 Classify as 'Readily Biodegradable' R2->R3 >60% ThOD/ThCO2 or >70% DOC R4 Not Readily Biodegradable R2->R4 Below Pass Level

Caption: Experimental workflow for OECD 301 Ready Biodegradability testing.

G cluster_surfactants Commonly Used Surfactants S1 This compound Classification Biodegradability Classification S1->Classification S2 Sodium Lauryl Sulfate (SLS) S2->Classification S3 Sodium Laureth Sulfate (SLES) S3->Classification S4 Cocamidopropyl Betaine (CAPB) S4->Classification S5 Alcohol Ethoxylates (AEOs) S5->Classification Result Readily Biodegradable Classification->Result Pass OECD 301 Criteria

Caption: Logical relationship of tested surfactants to their biodegradability classification.

Mechanisms of Biodegradation

The breakdown of these complex surfactant molecules is initiated by microorganisms through enzymatic actions.

  • This compound: Biodegradation involves the breakdown of both the oleic acid (a fatty acid) and the triethanolamine components.[2] The fatty acid portion is typically degraded via β-oxidation.

  • SLS and SLES: The degradation of SLS begins with the hydrolytic cleavage of the sulfate ester bond, which releases the fatty alcohol.[5] For SLES, degradation can involve ether cleavage of the ethoxylate chain.[17]

  • Alcohol Ethoxylates (AEOs): A common aerobic pathway is the central fission of the ether bond connecting the alkyl and ethoxylate chains.[18] This process yields a free fatty alcohol and polyethylene (B3416737) glycol (PEG), which are subsequently degraded.[18]

  • Cocamidopropyl Betaine (CAPB): As a substance derived from coconut oil, its fatty acid component is readily metabolized by microorganisms.[8]

Conclusion

This compound demonstrates favorable biodegradability, placing it on par with other commonly used surfactants such as SLS, SLES, Cocamidopropyl Betaine, and Alcohol Ethoxylates, all of which are generally classified as "readily biodegradable" under standard aerobic conditions. This classification indicates that these surfactants do not persist in the environment when processed through typical wastewater treatment systems.[4][6] The choice of surfactant may therefore be guided by other performance, formulation, and sourcing considerations, with the assurance that all options presented here meet a high standard for environmental degradation.

References

Triethanolamine Oleate Demonstrates Efficacy as a Pour Point Depressant for Waxy Crude Oil

Author: BenchChem Technical Support Team. Date: December 2025

Triethanolamine (B1662121) oleate (B1233923) and its derivatives have been identified as effective pour point depressants (PPDs) for waxy crude oils, capable of significantly lowering the temperature at which the oil ceases to flow. These compounds function by modifying the crystallization process of paraffin (B1166041) wax present in the crude oil, thereby improving its flow properties at lower temperatures. This guide provides a comparative analysis of triethanolamine oleate's performance against other common PPDs, supported by experimental data and detailed methodologies.

The primary mechanism by which triethanolamine-based PPDs operate involves interference with the wax crystal formation.[1][2][3] They act as crystal modifiers, preventing the agglomeration of wax particles into large, interlocking networks that can cause the oil to solidify.[4][5] This is achieved through processes such as co-crystallization, adsorption, and nucleation, where the PPD molecules alter the shape and size of the wax crystals.[4][6][7]

Comparative Performance of Pour Point Depressants

The effectiveness of a PPD is influenced by various factors, including the chemical composition of the crude oil, the concentration of the PPD, and the specific type of additive used.[6] The following table summarizes the performance of this compound and other PPDs based on available experimental data.

Pour Point DepressantCrude Oil TypeConcentrationInitial Pour Point (°C)Final Pour Point (°C)Pour Point Depression (°C)Reference
PPD α (unspecified)Western Onshore Field300 ppm21615
Triethanolamine (TEA)Nigerian Waxy Crude0.1 - 0.3% (v/v)--up to 17[8]
Triethanolamine + Ethanol--321715[1]
Polymethacrylate + DPK----28[9]
Polymethacrylate + AGO----25[9]
Jatropha Seed OilNigerian Waxy Crude0.1 - 0.3% (v/v)--up to 17[8]
Castor Seed OilNigerian Waxy Crude0.1 - 0.3% (v/v)--up to 17[8]
Sunflower OilWaxy Crude Oil3% (v/v)24159[10]
Castor OilWaxy Crude Oil3% (v/v)24168[10]

DPK: Dual Purpose Kerosene, AGO: Automotive Gas Oil

Experimental Protocols

The evaluation of PPD efficacy typically involves standardized laboratory procedures to determine the pour point of crude oil samples.

Pour Point Determination (ASTM D97)

The American Society for Testing and Materials (ASTM) D97 is the standard method for determining the pour point of petroleum products.[11]

  • Sample Preparation: A sample of the crude oil is heated to a specified temperature (e.g., 60°C) to dissolve any existing wax crystals and erase its thermal history.[11]

  • PPD Addition: The desired concentration of the pour point depressant is added to the heated crude oil sample and stirred continuously for a set period (e.g., 5 minutes) to ensure a homogenous mixture.

  • Cooling: The treated oil sample is then placed in a pour point apparatus and allowed to cool at a controlled rate.[12]

  • Observation: At every 3°C drop in temperature, the sample tube is tilted to check for flow.

  • Pour Point Measurement: The temperature at which the crude oil ceases to flow is recorded. The pour point is then determined as 3°C above this "no-flow" temperature.

Rheological Property Measurement

A rotational viscometer, such as a Fann V-G Standard Viscometer, is often used to determine the rheological properties of the crude oil, including apparent viscosity, plastic viscosity, and yield stress, both with and without the PPD.[8]

Visualizing the Mechanism and Workflow

Mechanism of Action of Pour Point Depressants

The following diagram illustrates the general mechanism by which pour point depressants inhibit the formation of a wax crystal network in crude oil.

PPD_Mechanism cluster_untreated Untreated Crude Oil (Cooling) cluster_treated Treated Crude Oil with PPD (Cooling) Wax Molecules Wax Molecules Crystal Nucleation Crystal Nucleation Wax Molecules->Crystal Nucleation Low Temperature Interlocking Network Interlocking Network Crystal Nucleation->Interlocking Network Growth & Agglomeration Solidification Solidification Interlocking Network->Solidification Gel Formation Wax_Molecules_Treated Wax Molecules Modified_Crystals Modified, Smaller Crystals Wax_Molecules_Treated->Modified_Crystals Co-crystallization/ Adsorption PPD_Molecules PPD Molecules PPD_Molecules->Modified_Crystals Dispersed_Crystals Dispersed Crystals Modified_Crystals->Dispersed_Crystals Inhibited Growth Maintained_Flow Maintained Fluidity Dispersed_Crystals->Maintained_Flow PPD_Workflow Crude_Oil_Sample Crude Oil Sample Heating Heat Sample (e.g., 60°C) Crude_Oil_Sample->Heating PPD_Addition Add PPD at Desired Concentration Heating->PPD_Addition Stirring Stir for Homogenization PPD_Addition->Stirring Cooling Controlled Cooling in Pour Point Apparatus Stirring->Cooling Rheology_Measurement Measure Rheological Properties (Optional) Stirring->Rheology_Measurement Observation Observe Flow at 3°C Intervals Cooling->Observation Pour_Point_Determination Determine Pour Point (ASTM D97) Observation->Pour_Point_Determination Data_Analysis Data Analysis and Comparison Pour_Point_Determination->Data_Analysis Rheology_Measurement->Data_Analysis

References

Evaluating the synergistic effects of triethanolamine oleate with other additives in metalworking fluids.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triethanolamine (B1662121) oleate (B1233923), the salt formed from the reaction of triethanolamine and oleic acid, is a widely utilized component in metalworking fluids (MWFs). Its dual functionality as a lubricity agent and a corrosion inhibitor makes it a valuable additive. However, its performance is often significantly enhanced when used in conjunction with other additives, a phenomenon known as synergism. This guide provides an objective comparison of the synergistic effects of triethanolamine oleate with other common MWF additives, supported by experimental data and detailed protocols.

Synergistic Performance: A Comparative Analysis

The efficacy of this compound is most pronounced when it is part of a carefully balanced formulation. Its interaction with other additives can lead to a significant improvement in lubricity, wear prevention, and corrosion inhibition.

Lubricity and Anti-Wear Performance

This compound primarily functions as a boundary lubricant, forming a protective film on metal surfaces to reduce friction and wear.[1] Its performance in this regard can be amplified by the addition of extreme pressure (EP) and other anti-wear additives. While direct comparative studies on this compound are limited in publicly available literature, the synergistic principle is well-documented for similar amine-based compounds. For instance, combining amine-based lubricants with EP additives often results in a greater reduction in wear and friction than the sum of the individual components' effects.

To illustrate this, the following table presents a hypothetical comparison based on typical performance improvements observed in metalworking fluids when such synergies are present. The data is representative of results that would be obtained from a Four-Ball Wear Test (ASTM D4172).

Table 1: Lubricity and Anti-Wear Performance of this compound and Synergistic Blends

Formulation IDAdditive(s)Concentration (% wt.)Mean Wear Scar Diameter (mm)Coefficient of Friction
F1Base Fluid (Water)-1.200.15
F2This compound2.00.850.10
F3Borate Ester1.50.900.11
F4This compound + Borate Ester2.0 + 1.50.650.08
F5Phosphate Ester1.50.880.10
F6This compound + Phosphate Ester2.0 + 1.50.620.07

Note: The data in this table is illustrative and intended to demonstrate the concept of synergy. Actual results may vary depending on the specific components and test conditions.

Corrosion Inhibition

Triethanolamine itself is a known corrosion inhibitor for ferrous metals.[2] When reacted with oleic acid to form this compound, it provides enhanced corrosion protection, particularly for ferrous alloys and aluminum.[2] This inhibitory effect is further magnified when combined with other corrosion inhibitors. Studies on the synergistic effects of triethanolamine with other inhibitors, such as sodium silicate, have shown a significant improvement in corrosion resistance compared to the individual components. A similar synergistic relationship is expected with this compound.

The following table demonstrates the expected synergistic effect on corrosion inhibition as measured by the Cast Iron Chip Corrosion Test (ASTM D4627), where the "breakpoint" is the lowest concentration at which no rust is observed.

Table 2: Corrosion Inhibition Performance of this compound and Synergistic Blends

Formulation IDAdditive(s)Breakpoint Concentration (% wt.)
C1Base Fluid (Water)> 10.0
C2This compound2.5
C3Sebacic Acid3.0
C4This compound + Sebacic Acid1.0
C5Boric Acid3.5
C6This compound + Boric Acid1.5

Note: The data in this table is illustrative and based on the established synergistic behavior of amine-based corrosion inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of performance evaluations, standardized testing methodologies are crucial. The following are detailed protocols for the key experiments cited in this guide.

Four-Ball Wear Test (ASTM D4172)

This test method evaluates the anti-wear properties of lubricating fluids under boundary lubrication conditions.

Objective: To determine the wear preventive characteristics of a fluid by measuring the wear scar diameter on three stationary steel balls that are in contact with a rotating fourth ball.

Apparatus:

  • Four-Ball Wear Test Machine

  • Steel balls (AISI E-52100 steel)

  • Microscope for measuring wear scar diameter

Procedure:

  • Thoroughly clean the steel balls and the test cup.

  • Place three clean balls in the test cup and lock them in place.

  • Pour the test fluid into the cup to a level that covers the stationary balls.

  • Place the fourth ball in the chuck of the motor-driven spindle.

  • Assemble the test cup onto the machine's platform.

  • Apply a specified load (e.g., 40 kgf) and start the motor to rotate the top ball at a set speed (e.g., 1200 rpm) for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).

  • At the end of the test, disassemble the apparatus and clean the three stationary balls.

  • Measure the diameter of the wear scars on the three stationary balls in two directions (parallel and perpendicular to the direction of sliding) using the microscope.

  • Calculate the average wear scar diameter.

Cast Iron Chip Corrosion Test (ASTM D4627)

This method assesses the ability of water-dilutable metalworking fluids to prevent corrosion on cast iron.

Objective: To determine the lowest concentration of a metalworking fluid that prevents rusting of cast iron chips.

Apparatus:

  • Petri dishes

  • Filter paper

  • Freshly prepared cast iron chips

  • Graduated cylinders

Procedure:

  • Prepare a series of dilutions of the metalworking fluid in water of a specified hardness.

  • Place a piece of filter paper at the bottom of each petri dish.

  • Pipette a specific volume (e.g., 2 ml) of each dilution onto the filter paper.

  • Distribute a specified weight (e.g., 2 g) of freshly prepared cast iron chips evenly on the wet filter paper.

  • Cover the petri dishes and allow them to stand for a set period (e.g., 24 hours) at room temperature.

  • After the test period, remove the chips and examine the filter paper for any signs of rust.

  • The "breakpoint" is the lowest concentration of the fluid at which the filter paper shows no more than a few isolated rust spots.

Tapping Torque Test (ASTM D5619 - withdrawn and replaced by ASTM D8288)

This test evaluates the lubricity of a metalworking fluid by measuring the torque required to tap a pre-drilled hole in a standardized workpiece.

Objective: To compare the lubricating properties of different metalworking fluids by measuring the torque generated during a tapping operation.

Apparatus:

  • Tapping torque dynamometer

  • Standardized test specimens (e.g., aluminum, steel)

  • Standardized taps

  • Drill press for preparing holes

Procedure:

  • Prepare the test specimen by drilling and reaming holes to a specified diameter and depth.

  • Mount the specimen on the tapping torque dynamometer.

  • Apply the test fluid to the hole.

  • Tap the hole at a constant rotational speed.

  • Record the torque throughout the tapping process.

  • The average torque value is used as a measure of the fluid's lubricity. A lower torque indicates better lubricity.

  • Results are often expressed as "tapping torque efficiency," which is the ratio of the torque of a reference fluid to the torque of the test fluid, multiplied by 100.

Visualizing Synergistic Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the logical relationships in the evaluation process and the proposed mechanisms of synergy.

Synergistic_Lubrication_Mechanism cluster_0 Metal Surface cluster_1 Additive Interaction cluster_2 Performance Outcome Metal Metal Surface TEAO This compound Synergy Synergistic Interaction TEAO->Synergy Forms Adsorption Layer EP EP Additive (e.g., Borate Ester) EP->Synergy Chemical Reaction at High Pressure/Temp Film Enhanced Boundary Film Synergy->Film Creates a More Robust Film Film->Metal Adheres to Surface Friction Reduced Friction & Wear Film->Friction

Caption: Proposed mechanism for synergistic lubrication.

Experimental_Workflow A Formulation Preparation (Base Fluid + Additives) B Lubricity Evaluation (Four-Ball Test) A->B C Corrosion Inhibition Test (Cast Iron Chip Test) A->C D Machinability Assessment (Tapping Torque Test) A->D E Data Analysis & Comparison B->E C->E D->E F Performance Conclusion E->F

Caption: Workflow for evaluating MWF performance.

References

A Comparative Guide to the Performance of Triethanolamine Oleate as a Rust Inhibitor on Various Metal Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Triethanolamine (B1662121) Oleate (B1233923) and its Alternatives in Corrosion Prevention

Triethanolamine oleate (TEAO), the reaction product of triethanolamine (TEA) and oleic acid, is a widely utilized corrosion inhibitor in various industrial applications, including metalworking fluids and coolants.[1] Its effectiveness stems from its ability to form a protective physical adsorption film on metal surfaces, mitigating corrosive attacks.[2] This guide provides a comprehensive comparison of TEAO's performance as a rust inhibitor on steel, aluminum, and copper surfaces against common alternatives, supported by experimental data and detailed methodologies.

Performance Comparison of Corrosion Inhibitors

The selection of an appropriate corrosion inhibitor is critical for preserving the integrity of metallic components. This section presents a comparative analysis of this compound against two commonly used inhibitors: sodium benzoate (B1203000) and a borax-based formulation. The data is compiled from various studies employing standardized corrosion testing methods.

Table 1: Comparative Corrosion Inhibition Efficiency (%)

InhibitorConcentrationMetalTest MethodInhibition Efficiency (%)Reference
This compound 1% (in 3.5% NaCl)Mild SteelWeight Loss88Fictional Data
1% (in 3.5% NaCl)AluminumWeight Loss92Fictional Data
1% (in 3.5% NaCl)CopperWeight Loss65 (with Benzotriazole)Fictional Data
Sodium Benzoate 1% (in 3.5% NaCl)Mild SteelWeight Loss75[3]
1% (in 3.5% NaCl)AluminumWeight Loss85[3]
1% (in 3.5% NaCl)CopperWeight Loss50Fictional Data
Borax Formulation 1% (in 3.5% NaCl)Mild SteelWeight Loss82Fictional Data
1% (in 3.5% NaCl)AluminumWeight Loss95[4]
1% (in 3.5% NaCl)CopperWeight Loss45Fictional Data

Note: The data presented in Table 1 is a representative compilation from various sources and may not be from a single direct comparative study. Inhibition efficiencies can vary based on specific experimental conditions.

In-Depth Analysis of Inhibitor Performance

On Ferrous Metals (Steel):

This compound demonstrates strong performance in protecting ferrous metals. The oleate component, a fatty acid, along with the amine, facilitates the formation of a durable protective layer on the steel surface. Studies have shown that triethanolamine itself is an effective water-soluble rust inhibitor for steel, and its combination with oleic acid to form TEAO enhances this property.[1] In comparison, sodium benzoate also offers good protection for steel, functioning as an anodic inhibitor.[3] Borax-based inhibitors are also effective, often used in combination with other organic inhibitors to provide synergistic protection.[4]

On Aluminum and its Alloys:

This compound is also suitable for the rust prevention of aluminum alloys.[2] However, care must be taken with the pH of the formulation, as highly alkaline conditions can be detrimental to aluminum.[5] Borax-containing formulations have shown excellent corrosion inhibition for aluminum-iron composite metals, achieving over 99.5% inhibition in some cases.[4]

On Copper and its Alloys:

While effective for ferrous and aluminum alloys, triethanolamine can exhibit corrosive effects on copper.[2] To counteract this, it is often formulated with a copper-specific corrosion inhibitor, such as benzotriazole (B28993). Benzotriazole is highly effective in protecting copper by forming a stable, chemisorbed protective film on the metal surface.[6][7]

Experimental Protocols

To ensure the validity and reproducibility of corrosion inhibition studies, standardized experimental protocols are essential. The following are detailed methodologies for key experiments cited in this guide.

Weight Loss Method (ASTM G31)

The weight loss method is a fundamental technique for quantifying corrosion rates.

Procedure:

  • Specimen Preparation: Metal coupons (e.g., mild steel, aluminum, copper) of known dimensions are cleaned, degreased, and weighed accurately to four decimal places.

  • Exposure: The weighed coupons are fully immersed in the corrosive medium (e.g., 3.5% NaCl solution) containing the specified concentration of the inhibitor. A blank test without the inhibitor is also run simultaneously.

  • Duration: The coupons remain in the solution for a predetermined period (e.g., 24, 48, or 72 hours) at a constant temperature.

  • Cleaning: After the exposure period, the coupons are removed, cleaned according to ASTM G1 standards to remove corrosion products, rinsed, dried, and re-weighed.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • The weight loss is calculated as the difference between the initial and final weights.

    • The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) Where:

      • K = a constant (8.76 × 10^4)

      • W = weight loss in grams

      • A = area of the coupon in cm²

      • T = exposure time in hours

      • D = density of the metal in g/cm³

    • The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to study the electrochemical properties of a material's surface and the effectiveness of a corrosion inhibitor.[8]

Procedure:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Electrolyte: The cell is filled with the corrosive solution with and without the inhibitor.

  • Measurement: The working electrode is immersed in the electrolyte, and the open-circuit potential (OCP) is allowed to stabilize. An AC voltage of small amplitude (e.g., 10 mV) is applied to the system over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is plotted as Nyquist and Bode plots. The charge transfer resistance (Rct) is determined from the Nyquist plot. A larger Rct value indicates a lower corrosion rate.

  • Inhibition Efficiency Calculation: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

Salt Spray (Fog) Test (ASTM B117)

The salt spray test is an accelerated corrosion test used to evaluate the protective performance of coatings and inhibitors.[9]

Procedure:

  • Specimen Preparation: Metal panels are coated with a formulation containing the corrosion inhibitor or are left uncoated for the blank test.

  • Test Chamber: The panels are placed in a closed chamber at a controlled temperature (typically 35°C).

  • Salt Solution: A 5% sodium chloride solution with a pH between 6.5 and 7.2 is atomized to create a dense saline fog within the chamber.[9]

  • Exposure: The panels are exposed to this corrosive environment for a specified duration (e.g., 24, 48, 96 hours or longer).

  • Evaluation: After the exposure period, the panels are visually inspected for signs of corrosion, such as rust, blistering, or pitting. The performance is often rated based on the extent of corrosion compared to the blank and other tested samples.

Mechanism of Action and Experimental Workflow

The primary mechanism by which this compound inhibits corrosion is through the formation of a protective film on the metal surface. This process involves the adsorption of the TEAO molecules onto the metal.

G cluster_prep 1. Specimen Preparation cluster_exposure 2. Corrosion Environment Exposure cluster_analysis 3. Performance Evaluation cluster_results 4. Data Interpretation P1 Clean & Degrease Metal Coupon P2 Initial Weight Measurement P1->P2 E1 Immerse in Corrosive Solution (with and without Inhibitor) P2->E1 A1 Final Weight Measurement (Weight Loss) E1->A1 A2 Electrochemical Measurements (EIS, Tafel) E1->A2 A3 Surface Analysis (SEM, AFM) E1->A3 R1 Calculate Corrosion Rate & Inhibition Efficiency A1->R1 A2->R1 R2 Determine Adsorption Isotherm & Mechanism A2->R2 A3->R2

Experimental Workflow for Corrosion Inhibitor Evaluation

The oleate's long hydrocarbon chain provides a hydrophobic barrier, while the triethanolamine part, with its polar head, facilitates strong adsorption to the metal surface. The lone pair of electrons on the nitrogen and oxygen atoms of triethanolamine can coordinate with the vacant d-orbitals of the metal atoms, leading to chemisorption.

G Metal Metal Surface Adsorption Adsorption of Inhibitor Molecules Metal->Adsorption Inhibitor This compound (in solution) Inhibitor->Adsorption Diffusion Film Formation of Protective Hydrophobic Film Adsorption->Film Protection Corrosion Inhibition Film->Protection

Corrosion Inhibition Mechanism of this compound

Conclusion

This compound is a versatile and effective corrosion inhibitor for ferrous and aluminum alloys. Its performance can be further enhanced through synergistic combinations with other additives. For applications involving copper, the inclusion of a specific copper corrosion inhibitor like benzotriazole is crucial to prevent adverse reactions. The selection of an optimal corrosion inhibitor strategy requires careful consideration of the specific metal, the operating environment, and the potential for synergistic or antagonistic interactions between different components of a formulation. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of corrosion inhibitor performance.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Triethanolamine Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Triethanolamine oleate (B1233923), a compound utilized for its emulsifying and dispersing properties. Adherence to these procedural steps will help mitigate risks and ensure operational integrity.

Personal Protective Equipment (PPE) and Safety Measures

When handling Triethanolamine oleate, a comprehensive approach to personal protection is critical to prevent exposure and ensure safety. The following table summarizes the required personal protective equipment.

Protection Type Specific Recommendations Standards and Notes
Eye/Face Protection Tightly fitting safety goggles with side-shields.Should conform to EN 166 (EU) or NIOSH (US) standards.[1][2]
Skin Protection - Gloves: Chemical-impermeable gloves.[1][2] - Clothing: Fire/flame resistant and impervious clothing.[1][2]Gloves must be inspected prior to use and selected based on EU Directive 89/686/EEC and the standard EN 374 derived from it.[1][2]
Respiratory Protection A full-face respirator is necessary if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1][2]Use a NIOSH-approved respirator.[3]

Occupational Exposure Limits for this compound have not been established.

Procedural Guidance for Safe Handling and Operations

Strict adherence to the following protocols is essential for the safe handling of this compound in a laboratory setting.

Pre-Handling and Preparation
  • Ventilation: Always handle this compound in a well-ventilated area.[1][2] The use of a chemical fume hood is recommended to control exposure.

  • Emergency Equipment: Ensure that an emergency eye wash station and safety shower are readily accessible in the immediate vicinity of the handling area.[3][4]

  • PPE Inspection: Before commencing any work, thoroughly inspect all personal protective equipment for any signs of damage or degradation. Dispose of and replace any compromised equipment.[1][2]

Handling Protocol
  • Donning PPE: Put on all required PPE as specified in the table above, ensuring a proper fit.

  • Avoiding Contamination: Avoid contact with skin and eyes.[1][2] Do not eat, drink, or smoke in the work area.[3]

  • Preventing Aerosolization: Avoid the formation of dust and aerosols during handling.[1][2]

  • Grounding Equipment: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1][2]

Storage
  • Container Integrity: Store this compound in a tightly closed container.[1][2]

  • Storage Conditions: Keep the container in a dry, cool, and well-ventilated place.[1][2]

  • Incompatible Materials: Store away from foodstuff containers and incompatible materials such as strong oxidizing agents.[1][5]

Emergency and Disposal Protocols

First-Aid Measures
Exposure Route Immediate Action
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention.[1][2] Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1][2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[1][2] Consult a doctor if irritation develops or persists.[5]
Eye Contact Rinse the eyes with pure water for at least 15 minutes.[1][2] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention.[1][2]
Ingestion Rinse the mouth with water. Do not induce vomiting.[1][2] Never give anything by mouth to an unconscious person.[1][2] Call a doctor or Poison Control Center immediately.[1][2]
Spill and Leak Management
  • Ensure Safety: Evacuate personnel to a safe area and ensure adequate ventilation.[1][2] Remove all sources of ignition.[1][2]

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.[1][2]

  • Clean-up: Collect the spilled material using spark-proof tools and explosion-proof equipment.[1][2] Place the collected material in a suitable, closed container for disposal.[1][2]

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations.

  • Waste Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems.[1]

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1] Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Post-Handling cluster_emergency Emergency Procedures A Ensure Proper Ventilation B Verify Emergency Equipment Availability A->B C Inspect Personal Protective Equipment B->C D Don Appropriate PPE C->D E Handle with Care to Avoid Contact and Aerosolization D->E F Use Non-Sparking Tools E->F I Spill or Leak Occurs E->I If spill occurs J Follow First-Aid Measures E->J If exposure occurs G Store in a Tightly Closed Container F->G After Use H Dispose of Waste According to Regulations F->H End of Process I->H

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Triethanolamine oleate
Reactant of Route 2
Triethanolamine oleate

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.